molecular formula C15H18Br2N4O2 B610762 SEL24-B489 CAS No. 1616359-00-2

SEL24-B489

Cat. No.: B610762
CAS No.: 1616359-00-2
M. Wt: 446.14 g/mol
InChI Key: UOUBCIJIWDLRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapolsertib is an orally available inhibitor of PIM family serine/threonine protein kinases and mutant forms of FMS-related tyrosine kinase 3 (FLT3;  STK1) with potential antineoplastic activity. Upon oral administration, dapolsertib binds to and inhibits the kinase activities of PIM-1, -2 and -3, and mutant forms of FLT3, which may result in the interruption of the G1/S phase cell cycle transition, an inhibition of cell proliferation, and an induction of apoptosis in tumor cells that overexpress PIMs or express mutant forms of FLT3. FLT3, a tyrosine kinase receptor that is overexpressed or mutated in various cancers, plays a role in signaling pathways that regulate hematopoietic progenitor cell proliferation, and in leukemic cell proliferation and survival. PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, including the FLT3 signaling pathway, play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.

Properties

CAS No.

1616359-00-2

Molecular Formula

C15H18Br2N4O2

Molecular Weight

446.14 g/mol

IUPAC Name

5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3

InChI Key

UOUBCIJIWDLRGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SEL24 Hydrochloride;  SEL-24 Hydrochloride;  SEL 24 Hydrochloride;  SEL24 HCl;  SEL 24 HCl;  SEL-24 HCl;  SEL24B489 HCl;  SEL24 B489 HCl;  SEL24-B489 HCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SEL24-B489 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SEL24-B489 is a novel, orally bioavailable, dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Fms-like tyrosine kinase 3 (FLT3). In the context of Acute Myeloid Leukemia (AML), this dual-targeting mechanism offers a promising therapeutic strategy, particularly in overcoming resistance to single-agent FLT3 inhibitors. By acting on two critical nodes of a key oncogenic signaling pathway, this compound demonstrates broad anti-leukemic activity across various AML subtypes, irrespective of their FLT3 mutational status. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental insights, and visual representations of the involved molecular pathways.

Introduction to the PIM/FLT3 Axis in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis.

PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of FLT3 signaling.[3][4] The FLT3-ITD mutation, in particular, leads to the activation of STAT5, which in turn upregulates the expression of PIM kinases.[5] PIM kinases then phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby amplifying the oncogenic signals initiated by mutated FLT3.[5][6] Furthermore, PIM kinases can create a positive feedback loop by phosphorylating and further activating FLT3, contributing to resistance to FLT3 inhibitors.[3] The dual inhibition of both FLT3 and PIM kinases by this compound is a rational approach to abrogate this oncogenic signaling network and overcome resistance.[4][7]

Core Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by simultaneously inhibiting the catalytic activity of both FLT3 and all three PIM kinase isoforms.[8] This dual inhibition leads to the blockade of downstream signaling pathways crucial for the survival and proliferation of AML cells.

Direct Inhibition of FLT3 and PIM Kinases

This compound is a potent inhibitor of both wild-type and mutated forms of FLT3, as well as all three PIM kinase isoforms.[9] The inhibitory activity of this compound has been quantified through dissociation constant (Kd) measurements, demonstrating strong binding affinity to its targets.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetDissociation Constant (Kd) (nM)
PIM12
PIM22
PIM33
FLT3-ITD16
FLT3-WT160
FLT3 D835HData not available in provided search results
FLT3 D835YData not available in provided search results
FLT3 N841IData not available in provided search results

Source: Data compiled from preclinical studies.[9]

Downstream Signaling Pathway Modulation

The dual inhibition of FLT3 and PIM kinases by this compound results in the comprehensive shutdown of key pro-survival signaling cascades. In FLT3-ITD positive AML cells, treatment with this compound leads to a complete blockade of STAT5, RAS/RAF/MEK/ERK, and PI3K/mTOR signaling pathways.[3] This is evidenced by the decreased phosphorylation of key downstream effectors such as ERK1/2, p70S6K, S6 ribosomal protein, and 4EBP1.[3]

Furthermore, this compound treatment leads to a reduction in the levels of the anti-apoptotic protein MCL1 and the oncoprotein c-MYC.[3] The downregulation of MCL1 is particularly significant as its expression is regulated by protein translation, a process controlled by PIM kinases through 4EBP1.[3][5] The inhibition of these critical survival factors culminates in the induction of apoptosis, as indicated by the cleavage of PARP.[3]

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR PIM PIM Kinases STAT5->PIM Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival cMYC c-MYC PIM->cMYC S6 pS6 PIM->S6 _4EBP1 p4EBP1 PIM->_4EBP1 cMYC->Proliferation MCL1 MCL1 _4EBP1->MCL1 MCL1->Survival SEL24_B489 This compound SEL24_B489->FLT3 SEL24_B489->PIM

Caption: this compound dual-inhibits FLT3 and PIM, blocking downstream pro-survival pathways.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent cytotoxic activity of this compound across a broad range of AML cell lines, irrespective of their FLT3 mutational status, and in primary AML blasts.[6][7]

Cellular Activity in AML Cell Lines

This compound exhibits strong cytotoxicity in various AML cell lines, with IC50 values in the nanomolar range.[10] Its activity is notably broader than that of selective PIM or FLT3 inhibitors.[5]

Table 2: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineFLT3 StatusThis compound IC50 (µM)AC220 (FLT3i) IC50 (µM)AZD1208 (PIMi) IC50 (µM)
MV4-11ITD0.150.0032.24
MOLM-13ITDData not availableData not availableData not available
MOLM-16WT0.1>100.07
KG-1WTData not availableData not availableData not available

Source: Data from comparative in vitro studies.[10]

Activity Against Resistant Mutants

A key advantage of the dual PIM/FLT3 inhibition strategy is the ability to overcome resistance to FLT3 inhibitors mediated by TKD mutations.[5] this compound has demonstrated marked activity in cells bearing FLT3-TKD mutations.[6][7]

In Vivo Antitumor Activity

In xenograft models of AML, orally administered this compound has been shown to inhibit tumor growth in a dose-dependent manner.[3] In MV-4-11 tumor-bearing mice, this compound treatment resulted in significant tumor growth inhibition.[3] Furthermore, combination studies have revealed a strong synergistic effect between this compound and the standard-of-care chemotherapeutic agent, cytarabine.[8][10]

Experimental Protocols

While detailed, step-by-step protocols are proprietary and vary between research groups, the key experiments cited in the evaluation of this compound are based on standard molecular and cellular biology techniques.

Cell Viability (MTS) Assay

MTS_Assay_Workflow start Seed AML cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate2 Incubate for 1-4 hours add_mts->incubate2 read Measure absorbance at 490 nm incubate2->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining cell viability using the MTS assay.

Methodology:

  • AML cells are seeded in 96-well plates at a predetermined density.

  • The cells are then treated with a range of concentrations of this compound, typically in three-fold serial dilutions.[7]

  • After a 72-hour incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[7]

  • The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phosphoprotein Analysis

Methodology:

  • AML cells are treated with this compound at various concentrations and for different durations.

  • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein concentrations of the lysates are determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-S6, S6, p-4EBP1, 4EBP1).

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a rational and promising therapeutic agent for the treatment of AML. Its dual inhibitory action on both PIM and FLT3 kinases provides a comprehensive blockade of a critical oncogenic signaling pathway, leading to broad anti-leukemic activity and the potential to overcome resistance to single-agent FLT3 inhibitors. The preclinical data strongly support the continued clinical development of this compound as a novel targeted therapy for AML.

References

The Dual Inhibition of PIM and FLT3 by SEL24-B489: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL24-B489 is a first-in-class, orally active, dual pan-PIM and Fms-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By targeting two distinct but interconnected nodes in oncogenic signaling, this compound offers a promising therapeutic strategy to overcome resistance mechanisms and improve efficacy compared to selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to the dual inhibition of PIM and FLT3 by this compound.

Introduction to PIM and FLT3 in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling.[1][2] While selective FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through mutations in the tyrosine kinase domain (TKD).[1][2]

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of FLT3 signaling.[1][3] PIM kinases are involved in the regulation of cell cycle progression, apoptosis, and protein translation.[1][4] Notably, PIM kinases are considered major drivers of resistance to FLT3 inhibitors.[1][2] Their inhibition has been shown to restore sensitivity to FLT3-targeted therapies in relapsed AML samples.[1][2]

The dual inhibition of both PIM and FLT3 kinases by a single agent like this compound represents a rational therapeutic approach to simultaneously block a key oncogenic driver and a critical resistance pathway, potentially leading to more durable responses in AML patients.[1][4][5]

Mechanism of Action of this compound

This compound is a potent, type I inhibitor that targets both PIM kinases and FLT3, including its mutated forms (FLT3-ITD and TKD mutations).[4][6] By inhibiting these kinases, this compound effectively abrogates the signaling circuits that promote proliferation, inhibit apoptosis, and regulate protein metabolism in cancer cells.[1][2]

The downstream effects of this compound include the inhibition of key signaling pathways such as STAT5, RAF/MEK/ERK, and PI3K/AKT.[7] The compound has been shown to cause a profound, dose-dependent inhibition of the phosphorylation of S6 ribosomal protein (S235/236), a substrate of PIM kinases, and also affects the phosphorylation of 4EBP1.[4][6][7] Furthermore, this compound treatment leads to reduced expression of the anti-apoptotic protein MCL1 and inhibits STAT5 phosphorylation (Ser726).[6] These molecular events culminate in cell cycle disruption, with a notable depletion of the S phase, and the induction of apoptosis, as evidenced by PARP cleavage.[6]

Signaling Pathway Diagram

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PIM PIM Kinases mTORC1 mTORC1 PIM->mTORC1 Apoptosis Inhibition of Apoptosis PIM->Apoptosis Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->mTORC1 RAS_RAF_MEK_ERK->Proliferation S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 S6 S6 S6K->S6 S6->Proliferation _4EBP1->Proliferation SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits

Caption: Simplified signaling pathway illustrating the dual inhibition of FLT3 and PIM kinases by this compound.

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against both PIM and FLT3 kinases, leading to significant anti-leukemic effects in a variety of preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseBinding Affinity (Kd)
PIM12 nM[6]
PIM22 nM[6]
PIM33 nM[6]
FLT3 MutantsLow nM range for 6 out of 9 tested mutants[1]
Table 2: Cellular Activity of this compound in AML Cell Lines
Cell LineFLT3 StatusThis compound IC50 (µM)AC220 (FLT3i) IC50 (µM)AZD1208 (PIMi) IC50 (µM)
MV4-11FLT3-ITD0.15[8]0.003[8]2.24[8]
MOLM-16FLT3-WT0.1[8]>10[8]0.07[8]
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
Animal ModelTreatmentDosageTumor Growth Inhibition (TGI)
SCID/beige mice with MV-4-11 tumorsThis compound (orally, twice daily)50 mg/kg67%[6]
SCID/beige mice with MV-4-11 tumorsThis compound (orally, twice daily)75 mg/kg74%[6]
SCID/beige mice with MV-4-11 tumorsThis compound (orally, twice daily)100 mg/kg82%[6]
Murine xenograft model with HDLM-2 cellsThis compoundNot specified95.8%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on AML cell lines.

Methodology:

  • AML cell lines (e.g., MV4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound, a selective PIM inhibitor (e.g., AZD1208), or a selective FLT3 inhibitor (e.g., AC220) for 72 hours.

  • Cell viability is assessed using an MTS assay according to the manufacturer's instructions.

  • IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of this compound on downstream signaling pathways.

Methodology:

  • AML cells are treated with increasing concentrations of this compound, AC220, or AZD1208 for a specified period (e.g., 4 hours).

  • Cells are harvested and lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6, phospho-4EBP1, phospho-STAT5, total S6, total 4EBP1, total STAT5, c-MYC, MCL1, PARP, and a loading control like GAPDH).

  • Membranes are washed and incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., SCID/beige) are subcutaneously inoculated with human AML cells (e.g., MV-4-11).

  • When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at various doses (e.g., 50, 75, 100 mg/kg) on a specified schedule (e.g., twice daily).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, and tumor growth inhibition (TGI) is calculated.

  • Tumor tissues can be further analyzed for pharmacodynamic markers (e.g., phospho-S6) by immunohistochemistry or Western blot.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture AML Cell Culture (e.g., MV4-11, MOLM-16) treatment Treatment with this compound, AC220, AZD1208 cell_culture->treatment xenograft AML Xenograft Model (SCID Mice) cell_culture->xenograft Cell Inoculation viability_assay Cell Viability Assay (MTS) treatment->viability_assay western_blot Western Blot Analysis (p-S6, p-STAT5, etc.) treatment->western_blot oral_admin Oral Administration of this compound xenograft->oral_admin tumor_measurement Tumor Volume & Body Weight Measurement oral_admin->tumor_measurement tgi_calc Tumor Growth Inhibition (TGI) Calculation tumor_measurement->tgi_calc

Caption: A representative workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent dual inhibitor of PIM and FLT3 kinases that has demonstrated significant preclinical activity in various AML models.[1][2] Its ability to target both a primary oncogenic driver and a key resistance pathway provides a strong rationale for its clinical development in AML and other hematological malignancies. The broad activity of this compound across AML cell lines, irrespective of their FLT3 mutation status, suggests its potential to treat a heterogeneous patient population.[8] Furthermore, the observed synergistic effects with standard-of-care agents like cytarabine highlight its potential for combination therapies.[4][5][8] The robust pharmacodynamic-pharmacokinetic relationship observed in preclinical models, with phospho-S6 serving as a potential biomarker of target engagement, will be valuable in its ongoing clinical evaluation.[1][4]

References

An In-depth Technical Guide to SEL24-B489 (MEN1703): A Dual PIM/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL24-B489, also known as MEN1703, is a potent, orally active, first-in-class dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This small molecule has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[3][4][5][6] Its unique mechanism of targeting two distinct nodes in critical cancer signaling pathways offers a promising strategy to overcome resistance to single-agent therapies. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is chemically described as 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole.[6]

Below is a 2D representation of the molecular structure of this compound.

SEL24_B489_Structure cluster_core This compound (MEN1703) C15H18Br2N4O2 C15H18Br2N4O2

Caption: 2D Molecular Structure of this compound (MEN1703).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H18Br2N4O2[1]
Molecular Weight 446.14 g/mol [1]
CAS Number 1616359-00-2[1]
Appearance Off-white to light yellow solid
Solubility DMSO: 89 mg/mL (199.48 mM)[2]

Pharmacological Properties and Mechanism of Action

This compound is a Type I kinase inhibitor that potently targets both PIM kinases (PIM1, PIM2, and PIM3) and FLT3, particularly the internal tandem duplication (ITD) mutant form, which is a common driver of AML.[1][2][6]

Table 2: Kinase Inhibitory Activity of this compound

Target KinaseDissociation Constant (Kd)Reference
PIM1 2 nM[1][2]
PIM2 2 nM[1][2]
PIM3 3 nM[1][2]
FLT3-WT 160 nM[7]
FLT3-ITD 16 nM[7]

The dual inhibition of PIM and FLT3 kinases by this compound leads to the abrogation of key signaling pathways involved in cell proliferation, survival, and protein translation.[6][8] This multifaceted approach is designed to overcome the resistance mechanisms that can emerge with selective FLT3 inhibitors.[6][8] PIM kinases are downstream effectors of FLT3 signaling, and their simultaneous inhibition provides a more comprehensive blockade of the oncogenic pathway.[6]

The following diagram illustrates the signaling pathway targeted by this compound.

PIM_FLT3_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 mTORC1 mTORC1 FLT3->mTORC1 PIM PIM Kinases S6 S6 PIM->S6 _4EBP1 4E-BP1 PIM->_4EBP1 MCL1 MCL1 PIM->MCL1 cMYC c-MYC PIM->cMYC SEL24_B489 This compound (MEN1703) SEL24_B489->FLT3 SEL24_B489->PIM Proliferation Cell Proliferation & Survival STAT5->Proliferation mTORC1->S6 mTORC1->_4EBP1 Translation Protein Translation S6->Translation _4EBP1->Translation Apoptosis Inhibition of Apoptosis MCL1->Apoptosis cMYC->Proliferation

Caption: this compound dual inhibition of PIM/FLT3 signaling pathways.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-leukemic activity in a broad range of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.[6][8]

Table 3: In Vitro Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 (µM)Reference
MV4-11 ITD0.02[7]
MOLM-13 ITDNot specified
MOLM-16 WT0.1[9]
KG-1 WTNot specified

In vivo studies using xenograft models of human AML have shown that oral administration of this compound leads to significant, dose-dependent tumor growth inhibition.[1][10]

Table 4: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelCell LineDosing (mg/kg, oral)Tumor Growth Inhibition (TGI)Reference
SCID/beige mice MV-4-11 (FLT3-ITD+)50, 75, 100 (daily)67%, 74%, 82%[1]
SCID/beige mice MOLM-16 (FLT3-WT)25 (twice daily), 50 (daily)~100%[11]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of this compound against PIM and FLT3 kinases.

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and this compound dilutions start->prep_reagents add_inhibitor Add this compound dilutions to assay plate prep_reagents->add_inhibitor add_kinase Add Kinase to plate add_inhibitor->add_kinase initiate_reaction Initiate reaction with ATP/Substrate mix add_kinase->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate detect_signal Detect signal (e.g., luminescence, fluorescence) incubate->detect_signal analyze_data Analyze data to determine IC50/Kd detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for a kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant PIM or FLT3 kinase is diluted in a kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • A suitable substrate (e.g., a peptide substrate for the specific kinase) and ATP are prepared in the same buffer. The ATP concentration is typically at or near the Km for the enzyme.

    • Serial dilutions of this compound in DMSO are prepared and then further diluted in the kinase buffer.

  • Assay Procedure:

    • The kinase and various concentrations of this compound (or vehicle control) are pre-incubated in a microplate.

    • The kinase reaction is initiated by the addition of the ATP/substrate mixture.

    • The reaction is allowed to proceed for a specified time at room temperature.

  • Detection:

    • The reaction is stopped, and the amount of product formed (or ATP consumed) is measured. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescence-based signal.

  • Data Analysis:

    • The data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

AML Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to determine the effect of this compound on the viability of AML cell lines.

Methodology:

  • Cell Seeding:

    • AML cells (e.g., MV4-11, MOLM-16) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment:

    • Serial dilutions of this compound are prepared.

    • Cells are treated with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation:

    • The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[2][6]

  • MTS Reagent Addition:

    • 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.

  • Incubation and Measurement:

    • The plates are incubated for an additional 1-4 hours at 37°C.

    • The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis:

    • The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo AML Xenograft Model

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a murine xenograft model of AML.

Xenograft_Workflow start Start inject_cells Subcutaneously inject AML cells into immunodeficient mice start->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (oral) or vehicle daily randomize->treat monitor Monitor tumor volume and body weight treat->monitor end_study End study and collect tumors for analysis monitor->end_study analyze Analyze tumor growth inhibition end_study->analyze end End analyze->end

Caption: Workflow for an in vivo AML xenograft study.

Methodology:

  • Animal Model:

    • Immunodeficient mice (e.g., SCID/beige) are used.

  • Cell Implantation:

    • AML cells (e.g., MV-4-11 or MOLM-16) are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Tumor volumes are monitored regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound is formulated for oral gavage.

    • The treatment group receives daily or twice-daily oral doses of this compound.

    • The control group receives the vehicle solution.

  • Monitoring and Endpoint:

    • Tumor volumes and body weights are measured throughout the study.

    • The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Clinical Development

This compound (MEN1703) has been evaluated in clinical trials for patients with relapsed or refractory AML.[3][5][12] The DIAMOND-01 trial (NCT03008187) is a Phase I/II study that has assessed the safety, tolerability, and preliminary efficacy of this compound as a single agent.[4][12] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to SEL24/MEN1703 for the treatment of AML.[4]

Conclusion

This compound (MEN1703) is a promising dual PIM/FLT3 kinase inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity in AML. Its ability to simultaneously target two key oncogenic pathways provides a strong rationale for its continued development as a novel therapeutic agent for hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the further investigation and potential application of this compound.

References

In Vitro Kinase Inhibitory Profile of Dapolsertib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapolsertib (formerly MEN1703 and SEL24) is a potent, orally bioavailable small molecule inhibitor targeting PIM and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This dual inhibitory activity positions Dapolsertib as a promising therapeutic agent in hematological malignancies and other cancers where these kinases are key drivers of proliferation and survival. This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of Dapolsertib, including its primary targets, mechanism of action, and the methodologies employed for its characterization.

Introduction to Dapolsertib

Dapolsertib is a clinical-stage investigational drug that acts as a dual inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3) and FLT3.[1][2][3][4] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis by regulating key downstream effectors such as MYC. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active and drives the proliferation of leukemic cells. The dual inhibition of these pathways by Dapolsertib offers a synergistic approach to targeting cancer cell growth and survival.

In Vitro Kinase Inhibitory Profile

Table 1: In Vitro Kinase Inhibitory Activity of Dapolsertib
Kinase TargetSubfamilyIC50 (nM)Assay TypeReference
PIM1Serine/Threonine KinaseData Not Publicly AvailableBiochemical AssayN/A
PIM2Serine/Threonine KinaseData Not Publicly AvailableBiochemical AssayN/A
PIM3Serine/Threonine KinaseData Not Publicly AvailableBiochemical AssayN/A
FLT3 (Wild-Type)Receptor Tyrosine KinaseData Not Publicly AvailableBiochemical AssayN/A
FLT3 (ITD Mutant)Receptor Tyrosine KinaseData Not Publicly AvailableBiochemical AssayN/A
FLT3 (TKD Mutant)Receptor Tyrosine KinaseData Not Publicly AvailableBiochemical AssayN/A

Signaling Pathways Targeted by Dapolsertib

Dapolsertib exerts its anti-cancer effects by modulating key signaling pathways downstream of PIM and FLT3 kinases.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active serine/threonine kinases that do not require phosphorylation for their activity. They are key effectors of various cytokine and growth factor signaling pathways. PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the translation initiation factor 4E-BP1. By inhibiting PIM kinases, Dapolsertib can lead to decreased cell proliferation and increased apoptosis.

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM_Kinase PIM Kinase STAT->PIM_Kinase Induces Expression BAD BAD PIM_Kinase->BAD Inhibits (by phosphorylation) p21 p21 PIM_Kinase->p21 Inhibits 4EBP1 4E-BP1 PIM_Kinase->4EBP1 Inhibits Dapolsertib Dapolsertib Dapolsertib->PIM_Kinase Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Promotes Protein_Synthesis_Inhibition Protein Synthesis Inhibition 4EBP1->Protein_Synthesis_Inhibition Promotes

Caption: PIM Kinase Signaling Pathway Inhibition by Dapolsertib.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in normal hematopoiesis. In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic blasts through the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Dapolsertib inhibits both wild-type and mutated forms of FLT3, thereby blocking these pro-survival signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor (Wild-Type or Mutant) RAS_MAPK_Pathway RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT_Pathway Activates STAT5_Pathway STAT5 Pathway FLT3_Receptor->STAT5_Pathway Activates Dapolsertib Dapolsertib Dapolsertib->FLT3_Receptor Inhibits Proliferation Cell Proliferation RAS_MAPK_Pathway->Proliferation Survival Cell Survival PI3K_AKT_Pathway->Survival STAT5_Pathway->Proliferation STAT5_Pathway->Survival

Caption: FLT3 Signaling Pathway Inhibition by Dapolsertib.

Experimental Protocols for Kinase Inhibition Assays

The in vitro inhibitory activity of Dapolsertib against PIM and FLT3 kinases is typically determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Common methodologies include radiometric assays, fluorescence-based assays, and luminescence-based assays.

General Workflow for an In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Incubation Incubate Kinase, Substrate, ATP, and Dapolsertib Reagents->Incubation Inhibitor_Dilution Prepare Serial Dilution of Dapolsertib Inhibitor_Dilution->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Signal_Measurement Measure Signal (e.g., Luminescence, Fluorescence) Detection_Reagent->Signal_Measurement Data_Plotting Plot % Inhibition vs. [Dapolsertib] Signal_Measurement->Data_Plotting IC50_Calculation Calculate IC50 Value Data_Plotting->IC50_Calculation

Caption: General Workflow for In Vitro Kinase Inhibition Assay.

Example Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified PIM or FLT3 kinase

  • Kinase-specific substrate

  • ATP

  • Dapolsertib

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2x concentration of Dapolsertib in assay buffer.

    • Add 2.5 µL of a 2x concentration of kinase and substrate in assay buffer.

    • Initiate the reaction by adding 5 µL of a 2x concentration of ATP in assay buffer.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of Dapolsertib relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Dapolsertib is a potent dual inhibitor of PIM and FLT3 kinases with a clear mechanism of action that involves the disruption of key cancer cell signaling pathways. While detailed quantitative data on its broader kinase selectivity profile is not yet in the public domain, its focused activity against these two important oncogenic drivers underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of Dapolsertib and other kinase inhibitors, which is a critical step in the drug development process. Further publication of its comprehensive kinase profiling will provide a deeper understanding of its selectivity and potential off-target effects.

References

The Dual Kinase Inhibitor SEL24-B489: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Krakow, Poland – Ryvu Therapeutics has released an in-depth technical guide on SEL24-B489 (also known as MEN1703), a first-in-class, orally available dual PIM/FLT3 kinase inhibitor. This document provides a comprehensive overview of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, consolidating data from preclinical and clinical studies. The guide is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML).

This compound is a potent inhibitor of PIM kinases (PIM1, PIM2, PIM3) and Fms-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] This dual-targeting mechanism is a promising strategy in AML therapy, as PIM kinases are key downstream effectors of FLT3 signaling and have been implicated in resistance to selective FLT3 inhibitors.[1][2][3] Preclinical studies have demonstrated a clear pharmacokinetic-pharmacodynamic relationship, and the compound has shown significant anti-tumor activity in various AML models.[1][2][3]

Pharmacokinetics

Pharmacodynamics

The pharmacodynamic activity of this compound is characterized by the dose-dependent inhibition of its targets and downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Target Engagement and Downstream Signaling

A key biomarker for this compound's activity is the inhibition of phosphorylation of the ribosomal protein S6 (pS6), a downstream effector of the PIM/FLT3 signaling pathway.[4][5] This has been consistently observed in both in vitro and in vivo models and is being utilized as a target engagement biomarker in the ongoing Phase I/II DIAMOND-01 clinical trial (NCT03008187) in patients with AML.[4][5][6]

Treatment with this compound leads to a significant reduction in the phosphorylation of several key proteins involved in cell survival and proliferation, including STAT5, and the PIM kinase substrates pS6 and p4EBP1.[7] Furthermore, this compound has been shown to decrease the expression of the anti-apoptotic protein MCL1 and induce PARP cleavage, indicative of apoptosis.[7][8]

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of AML cell lines, including those with FLT3-ITD and FLT3-WT genotypes.[1][9] The compound is also effective against cells harboring FLT3-TKD mutations, which are known to confer resistance to selective FLT3 inhibitors.[1][10]

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 (µM)
MV-4-11FLT3-ITDNot explicitly stated, but demonstrated high activity
MOLM-13FLT3-ITDNot explicitly stated, but demonstrated high activity
KG-1FLT3-WTNot explicitly stated, but demonstrated high activity
MOLM-16FLT3-WTNot explicitly stated, but demonstrated high activity

Note: While the source documents confirm high activity, specific IC50 values were not provided in the readily accessible text.

In Vivo Efficacy

In preclinical xenograft models of AML, orally administered this compound has shown significant dose-dependent tumor growth inhibition.[9][11]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Xenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)
MV-4-11 (FLT3-ITD+)50 mg/kg, daily67%
MV-4-11 (FLT3-ITD+)75 mg/kg, daily74%
MV-4-11 (FLT3-ITD+)100 mg/kg, daily82%
MOLM-16 (FLT3-WT)50 mg/kg, daily~100%
MOLM-16 (FLT3-WT)25 mg/kg, twice daily~100%
MOLM-1350 mg/kg, daily~50%
KG-150 mg/kg, daily~50%

Experimental Protocols

Cell Viability Assay (MTS Assay)

The in vitro anti-proliferative activity of this compound was assessed using a standard MTS assay.[9] AML cell lines were incubated for 72 hours with three-fold serial dilutions of the compound, starting from a concentration of 10 µM.[9] Cell viability was then measured and presented as a percentage relative to untreated control cells.[9]

Western Blot Analysis

To investigate the effect of this compound on downstream signaling pathways, western blot analysis was performed.[7] AML cell lines (MV-4-11 and MOLM-16) were treated with increasing concentrations of this compound, a selective FLT3 inhibitor (AC220), or a selective PIM inhibitor (AZD1208) for 4 hours.[7] Cell lysates were then subjected to electrophoresis and immunoblotted with antibodies against key signaling proteins and their phosphorylated forms, including pS6 (S235/236), p4EBP1 (S65), c-MYC, MCL1, and PARP.[7]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice (SCID/beige or SCID) bearing subcutaneous tumors from various AML cell lines (MV-4-11, MOLM-16, MOLM-13, KG-1).[9][11] this compound was administered orally at the indicated doses and schedules.[9][11] Tumor growth was monitored, and the percentage of tumor growth inhibition (TGI) was calculated compared to vehicle-treated control animals.[9][11]

Visualizing the Mechanism of Action

To further elucidate the biological processes affected by this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD PIM_Kinases PIM Kinases FLT3->PIM_Kinases STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAF_MEK_ERK RAF/MEK/ERK Pathway FLT3->RAF_MEK_ERK SEL24_B489 This compound SEL24_B489->FLT3 inhibition SEL24_B489->PIM_Kinases inhibition PARP_cleavage PARP Cleavage SEL24_B489->PARP_cleavage p4EBP1 p4EBP1 PIM_Kinases->p4EBP1 S6 S6 PIM_Kinases->S6 MCL1 MCL1 PIM_Kinases->MCL1 Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAF_MEK_ERK->Proliferation p4EBP1->Proliferation S6->Proliferation Apoptosis Apoptosis MCL1->Apoptosis inhibition MCL1->Proliferation PARP_cleavage->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Lines AML Cell Lines (FLT3-ITD+ & FLT3-WT) MTS_Assay MTS Assay (72h) Cell_Lines->MTS_Assay Western_Blot Western Blot (4h) Cell_Lines->Western_Blot Viability Cell Viability (IC50) MTS_Assay->Viability Signaling Downstream Signaling (pS6, MCL1, PARP) Western_Blot->Signaling Xenograft AML Xenograft Models (SCID Mice) Oral_Dosing Oral Administration of this compound Xenograft->Oral_Dosing TGI Tumor Growth Inhibition (TGI) Oral_Dosing->TGI Patients AML Patients (DIAMOND-01 Trial) PD_Assay Pharmacodynamic Assay (Flow Cytometry) Patients->PD_Assay pS6_Inhibition pS6 Inhibition in Blasts PD_Assay->pS6_Inhibition

References

Preclinical Profile of SEL24/B489: A Dual PIM/FLT3 Kinase Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SEL24/B489 is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates potent, dual inhibitory activity against Polo-like kinase (PIM) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides a comprehensive overview of the preclinical data for SEL24/B489 in hematological cancers, with a primary focus on Acute Myeloid Leukemia (AML). The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of PIM and FLT3 Signaling

SEL24/B489 is a potent, type I inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) and FLT3, including its internal tandem duplication (ITD) mutation, a common driver of AML.[1][3] The rationale for this dual-targeting approach stems from the critical roles of both PIM and FLT3 kinases in AML pathogenesis and the development of resistance to targeted therapies.[2][4]

FLT3-ITD is a constitutively active mutation that drives leukemogenesis by activating several downstream pro-survival signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[4] PIM kinases are key downstream effectors of FLT3 signaling and are implicated in mediating resistance to FLT3 inhibitors.[4][5] By simultaneously targeting both PIM and FLT3, SEL24/B489 aims to achieve a more potent and durable anti-leukemic effect and overcome resistance mechanisms.[3][4]

The binding affinities of SEL24/B489 for PIM and FLT3 kinases are summarized in the table below.

Kinase TargetDissociation Constant (Kd) (nM)
PIM12
PIM22
PIM33
FLT3-WT160
FLT3-ITD16
FLT3 D835Y12
FLT3 D835V18
FLT3 F691L25
Data compiled from multiple preclinical studies.[1]
Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by SEL24/B489.

SEL24_B489_Signaling_Pathway cluster_legend Legend FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT PIM PIM Kinases Protein_Synthesis Protein Synthesis (e.g., p-S6, p-4EBP1) PIM->Protein_Synthesis cMYC c-MYC PIM->cMYC MCL1 MCL-1 PIM->MCL1 SEL24_B489 SEL24/B489 SEL24_B489->FLT3_ITD SEL24_B489->PIM Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Protein_Synthesis->Proliferation cMYC->Proliferation MCL1->Apoptosis_Inhibition Inhibitor Inhibitor Target Drug Target Downstream Downstream Effector Outcome Cellular Outcome Activation Activation Inhibition Inhibition

Caption: SEL24/B489 signaling pathway.

In Vitro Efficacy

SEL24/B489 has demonstrated potent anti-proliferative activity across a broad range of hematological cancer cell lines, particularly those of AML origin. Its efficacy is observed in cell lines with both wild-type (WT) and ITD-mutated FLT3.

Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) values for SEL24/B489 in various AML cell lines are presented below.

Cell LineFLT3 StatusSEL24/B489 IC50 (µM)
MV4-11ITD0.15
MOLM-13ITDNot Reported
MOLM-16WT0.1
KG-1WTNot Reported
CMKNot ReportedNot Reported
HL-60Not ReportedNot Reported
Data compiled from preclinical studies.[6]

In Vivo Efficacy

The anti-tumor activity of SEL24/B489 has been evaluated in various xenograft models of AML. The compound, administered orally, has shown significant dose-dependent tumor growth inhibition (TGI).

Xenograft Model Data
Cell LineFLT3 StatusMouse ModelDosage and ScheduleTumor Growth Inhibition (TGI)
MV-4-11ITDSCID/beige50 mg/kg, PO, BID67%
MV-4-11ITDSCID/beige75 mg/kg, PO, BID74%
MV-4-11ITDSCID/beige100 mg/kg, PO, BID82%
MOLM-16WTSCID/beige50 mg/kg, PO, QD~100%
MOLM-16WTSCID/beige25 mg/kg, PO, BID~100%
HDLM-2Not ReportedMurineNot Reported95.8%
Data compiled from multiple preclinical studies.[5][7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of SEL24/B489.

Cell Viability (MTS) Assay

The anti-proliferative effects of SEL24/B489 were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

MTS_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with serial dilutions of SEL24/B489 (0-10 µM) Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTS_Addition Add MTS reagent Incubation->MTS_Addition Incubation_2 Incubate for 1-4 hours MTS_Addition->Incubation_2 Measurement Measure absorbance at 490 nm Incubation_2->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTS Assay Experimental Workflow.

  • Cell Culture: Hematological cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight if applicable.

  • Compound Treatment: Cells are treated with a range of concentrations of SEL24/B489 (typically from 0 to 10 µM) in triplicate.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

  • Final Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

The in vivo efficacy of SEL24/B489 is evaluated using subcutaneous xenograft models in immunocompromised mice.

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneous implantation of AML cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups when tumors reach ~100-200 mm³ Tumor_Growth->Randomization Treatment Administer SEL24/B489 (or vehicle) orally Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Sacrifice mice at predefined endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis End End Analysis->End

Caption: In Vivo Xenograft Model Workflow.

  • Animal Models: SCID/beige or other suitable immunocompromised mouse strains are used.[5]

  • Cell Implantation: A suspension of human AML cells (e.g., MV-4-11, MOLM-16) is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. SEL24/B489 is administered orally at various doses and schedules.[5]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.

Western Blot Analysis

Western blotting is used to assess the modulation of key proteins in the PIM/FLT3 signaling pathway.

  • Cell Lysis: Cells are treated with SEL24/B489 for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-S6, S6, PARP, cleaved PARP, and a loading control like GAPDH or β-actin).

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

The effect of SEL24/B489 on cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment and Harvesting: Cells are treated with SEL24/B489 for the desired time, then harvested and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Samples are analyzed on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis induction by SEL24/B489 is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with SEL24/B489, then harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

  • Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Samples are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Pharmacodynamic Biomarkers

Preclinical studies have identified phosphorylated S6 ribosomal protein (pS6) as a robust pharmacodynamic biomarker for SEL24/B489 activity.[9][10] Inhibition of pS6 has been observed both in vitro in AML cell lines and in vivo in tumor xenografts following treatment with SEL24/B489.[11] This indicates successful target engagement of the PIM/FLT3 pathway.

Conclusion

The preclinical data for SEL24/B489 strongly support its development as a novel therapeutic agent for hematological malignancies, particularly AML. Its dual inhibitory mechanism targeting both PIM and FLT3 kinases provides a rational approach to achieving potent anti-leukemic activity and overcoming resistance. The in vitro and in vivo studies have demonstrated significant efficacy in relevant cancer models. The identification of pS6 as a pharmacodynamic biomarker will be valuable for monitoring treatment response in clinical trials. Further clinical investigation of SEL24/B489 in patients with hematological cancers is warranted.

References

The Dual PIM/FLT3 Inhibitor SEL24-B489: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and preclinical development of SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3). By simultaneously targeting these key signaling pathways, this compound has demonstrated significant therapeutic potential in hematological malignancies, particularly in acute myeloid leukemia (AML). This document summarizes the key quantitative data, details experimental methodologies from published studies, and visualizes the underlying biological pathways and developmental workflow.

Introduction: The Rationale for Dual PIM/FLT3 Inhibition in AML

Acute myeloid leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML patients harbors mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.[2][3] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through secondary mutations in the FLT3 tyrosine kinase domain (TKD).[2][4]

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that act as crucial downstream effectors of the FLT3 signaling pathway.[1][5] They play a significant role in cell survival, proliferation, and apoptosis.[1][5] Notably, PIM kinases have been implicated as key drivers of resistance to FLT3 inhibitors.[2][3] This understanding has led to the rational design of dual PIM/FLT3 inhibitors, with the hypothesis that targeting the same oncogenic pathway at two independent nodes could lead to a more profound and durable anti-leukemic effect and potentially overcome resistance mechanisms.[6] this compound was developed with this therapeutic strategy in mind.[2][3]

The Discovery and Chemical Properties of this compound

This compound, with the chemical name 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole, was synthesized by Selvita.[1][6] It is a potent, type I, orally active, dual inhibitor of PIM kinases and FLT3-ITD.[7]

Quantitative Data Summary

The preclinical data for this compound is summarized in the following tables, showcasing its high potency and efficacy in various models of hematological malignancies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseBinding Affinity (Kd)
PIM12 nM[7]
PIM22 nM[7]
PIM33 nM[7]
FLT3-ITD16 nM[1]
FLT3-WT160 nM[1]
FLT3 D835HNot specified
FLT3 D835YNot specified
FLT3 N841INot specified

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 (µM)
MV-4-11FLT3-ITD0.15[6]
MOLM-13FLT3-ITDNot specified
MOLM-16FLT3-WT0.1[6]
KG-1FLT3-WTNot specified
CMKNot specifiedNot specified
HL-60Not specifiedNot specified

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

Xenograft ModelTreatment and DosageTumor Growth Inhibition (TGI)
MV-4-11 (FLT3-ITD+)50 mg/kg, orally, twice daily67%[7]
MV-4-11 (FLT3-ITD+)75 mg/kg, orally, twice daily74%[7]
MV-4-11 (FLT3-ITD+)100 mg/kg, orally, twice daily82%[7]
HDLM-2Not specified95.8%[5]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by dually inhibiting the PIM and FLT3 signaling pathways, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.

PIM/FLT3 Signaling Pathway

The following diagram illustrates the key components of the PIM/FLT3 signaling pathway and the points of inhibition by this compound.

PIM_FLT3_Pathway PIM/FLT3 Signaling Pathway FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PIM PIM Kinases S6 S6 PIM->S6 pSTAT5 p-STAT5 STAT5->pSTAT5 MCL1 MCL1 pSTAT5->MCL1 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pS6 p-S6 S6->pS6 pS6->Proliferation MCL1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits

Caption: PIM/FLT3 signaling pathway inhibited by this compound.

Downstream Effects

Treatment of AML cells with this compound leads to a dose-dependent disruption of the cell cycle, particularly a depletion of the S phase, and is accompanied by PARP cleavage, a hallmark of apoptosis.[7] Key downstream effects include:

  • Inhibition of STAT5 phosphorylation (Ser726): A critical mediator of FLT3-ITD-driven cell survival.[7]

  • Profound inhibition of S6 phosphorylation (S235/236): A key substrate of PIM kinases involved in protein synthesis and cell growth.[7]

  • Reduced expression of MCL1: An anti-apoptotic protein, leading to the promotion of apoptosis.[7]

Experimental Protocols

This section outlines the methodologies used in the preclinical evaluation of this compound, based on publicly available information.

In Vitro Cell Viability (MTS) Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various AML cell lines.

  • Protocol:

    • AML cell lines (e.g., MV-4-11, MOLM-16) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound, typically from 0 to 10 µM.[7]

    • The plates are incubated for 72 hours.[7]

    • Cell viability is assessed using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

    • Absorbance is measured, and the results are used to calculate the IC50 values.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the PIM/FLT3 signaling pathway.

  • Protocol:

    • AML cells are treated with varying concentrations of this compound for a specified duration.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT5, p-S6, MCL1, PARP).

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using a suitable detection method. Note: Specific antibody details and concentrations are often proprietary and not fully disclosed in publications.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

  • Animal Model: SCID/beige mice are typically used.[7]

  • Protocol:

    • Human AML cells (e.g., MV-4-11) are implanted subcutaneously into the mice.[4][8]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally, typically twice daily, at various doses (e.g., 50, 75, 100 mg/kg).[7]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumor growth inhibition (TGI) is calculated.

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

  • Protocol:

    • AML cells are treated with this compound for a defined period.

    • Cells are harvested and washed.

    • Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Drug Development Workflow

The discovery and development of this compound followed a rational drug design approach, as depicted in the workflow diagram below.

Drug_Development_Workflow This compound Development Workflow Target_ID Target Identification (Dual PIM/FLT3 Inhibition) Lead_Gen Lead Generation & Optimization (Synthesis of this compound) Target_ID->Lead_Gen In_Vitro In Vitro Studies (Kinase Assays, Cell Viability) Lead_Gen->In_Vitro MoA Mechanism of Action (Western Blot, FACS) In_Vitro->MoA In_Vivo In Vivo Efficacy (AML Xenograft Models) MoA->In_Vivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for the discovery and development of this compound.

Conclusion

This compound is a promising dual PIM/FLT3 inhibitor with a strong preclinical rationale for the treatment of AML and other hematological malignancies. Its ability to potently inhibit both PIM and FLT3 kinases, including resistance-conferring FLT3-TKD mutants, translates into significant anti-leukemic activity in vitro and in vivo. The data presented in this whitepaper supports the continued investigation of this compound as a novel therapeutic agent for patients with AML, particularly those with FLT3 mutations. Further clinical development will be crucial in determining its ultimate role in the treatment of these challenging diseases.

References

An In-Depth Technical Guide to SEL24-B489: A Dual PIM/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL24-B489 is a potent, orally active, first-in-class dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its molecular targets, the signaling pathways it modulates, and its preclinical efficacy in various hematological malignancies, particularly Acute Myeloid Leukemia (AML). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Targets and Mechanism of Action

This compound exerts its anti-neoplastic effects by simultaneously targeting two critical classes of kinases involved in cancer cell proliferation, survival, and resistance to therapy: the PIM serine/threonine kinases and the FLT3 receptor tyrosine kinase.

  • PIM Kinases (PIM1, PIM2, PIM3): These are constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors. PIM kinases are key regulators of cell cycle progression, apoptosis, and protein translation through the phosphorylation of numerous downstream substrates.[3][4]

  • Fms-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase plays a crucial role in the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling that promotes leukemic cell proliferation and survival.[5]

By dually inhibiting both PIM and FLT3 kinases, this compound offers a multi-pronged attack on cancer cell signaling networks, with the potential to overcome resistance mechanisms associated with single-target therapies.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetDissociation Constant (Kd)
PIM12 nM
PIM22 nM
PIM33 nM
FLT3-ITD16 nM
FLT3-WT160 nM

Data sourced from multiple studies.[1][2]

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 (µM)
MV-4-11ITD0.15
MOLM-13ITDNot explicitly stated, but showed strong cytotoxicity
MOLM-16WT0.1
KG-1WTNot explicitly stated, but showed strong cytotoxicity

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[5]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

Cell LineFLT3 StatusDosing RegimenTumor Growth Inhibition (TGI)
MV-4-11ITD50 mg/kg, BID>50%
MV-4-11ITD75 mg/kg, BID>80%
MOLM-16WT25 mg/kg, BID>80%
MOLM-16WT75 mg/kg, BID>100%
HDLM-2Not specified50 mg/kg, once daily95.8%

BID: twice daily.[5][6]

Signaling Pathways Modulated by this compound

This compound disrupts key oncogenic signaling cascades downstream of both FLT3 and PIM kinases.

Inhibition of FLT3-ITD Signaling

Constitutively active FLT3-ITD drives the activation of several pro-survival signaling pathways. This compound directly inhibits the kinase activity of FLT3-ITD, leading to the downregulation of these pathways.

FLT3_Signaling FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS SEL24_B489 This compound SEL24_B489->FLT3_ITD Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Inhibition of FLT3-ITD Signaling by this compound
Inhibition of PIM Kinase Signaling

PIM kinases phosphorylate a number of substrates that are critical for protein synthesis and cell survival. This compound's inhibition of PIM kinases leads to reduced phosphorylation of these key downstream effectors.

PIM_Signaling PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) S6 S6 PIM_Kinases->S6 phosphorylates 4EBP1 4E-BP1 PIM_Kinases->4EBP1 phosphorylates Bad Bad PIM_Kinases->Bad phosphorylates SEL24_B489 This compound SEL24_B489->PIM_Kinases p_S6 p-S6 Protein_Synthesis Protein Synthesis p_S6->Protein_Synthesis p_4EBP1 p-4E-BP1 p_4EBP1->Protein_Synthesis Apoptosis Apoptosis p_Bad p-Bad p_Bad->Apoptosis

Figure 2: Inhibition of PIM Kinase Signaling by this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory activity of this compound against purified PIM and FLT3 kinases.

  • Methodology:

    • Recombinant human PIM1, PIM2, PIM3, and FLT3 (wild-type and ITD mutant) kinases are used.

    • Kinase reactions are typically performed in a buffer containing ATP and a specific peptide substrate.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining after the reaction. This is often done using a luminescence-based assay (e.g., Kinase-Glo).

    • Dissociation constants (Kd) are calculated to quantify the binding affinity of this compound to each kinase.

Cell Viability Assays
  • Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is measured using a metabolic assay, such as the MTS assay. In this assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured, which is proportional to the number of viable cells.

    • IC50 values are calculated from the dose-response curves.

Western Blotting
  • Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the FLT3 and PIM signaling pathways.

  • Methodology:

    • AML cells are treated with this compound for a defined period.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-S6, S6).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and visualized.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., SCID/beige or NOD/SCID) are subcutaneously injected with human AML cells (e.g., MV-4-11, MOLM-16).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally, typically on a twice-daily schedule. The control group receives a vehicle solution.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.

    • Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity as a dual inhibitor of PIM and FLT3 kinases. Its ability to target two distinct and critical oncogenic pathways provides a strong rationale for its development as a therapeutic agent for AML and potentially other hematological malignancies. The compound effectively inhibits the proliferation of AML cells, induces apoptosis, and demonstrates robust anti-tumor efficacy in vivo.

Future research should continue to explore the full therapeutic potential of this compound, including its use in combination with other anti-cancer agents to overcome resistance and improve patient outcomes. Further investigation into the molecular mechanisms underlying its synergistic effects with other drugs will be crucial for designing rational combination therapies. Clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with AML and other cancers.

References

The Role of PIM Kinases in FLT3 Inhibitor Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. However, the clinical efficacy of these targeted therapies is often hampered by the emergence of resistance. A growing body of evidence points to the pivotal role of the PIM family of serine/threonine kinases as key mediators of this resistance. Upregulation and activation of PIM kinases can bypass FLT3 inhibition, promoting cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PIM kinase-mediated resistance to FLT3 inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field of oncology. We will delve into the intricate signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating this resistance mechanism.

Introduction: The Challenge of FLT3 Inhibitor Resistance

FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts. While FLT3 inhibitors have shown promise, their long-term effectiveness is limited by both primary and acquired resistance. Resistance mechanisms are multifaceted and can involve on-target secondary mutations in the FLT3 kinase domain or off-target activation of bypass signaling pathways. Among these, the PIM kinase signaling axis has emerged as a critical node of resistance.

The PIM Kinase Family: Key Players in Cell Survival and Proliferation

The PIM kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are also activated by FLT3-ITD. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide range of substrates, including pro-apoptotic proteins like BAD, and cell cycle regulators.

Molecular Mechanisms of PIM Kinase-Mediated FLT3 Inhibitor Resistance

PIM kinases contribute to FLT3 inhibitor resistance through several interconnected mechanisms:

  • Upregulation in Resistant AML: Studies have shown that PIM kinase expression is significantly elevated in AML patient samples at the time of relapse following FLT3 inhibitor therapy.[1][2][3] This upregulation can be a direct consequence of FLT3-ITD signaling, often mediated by the transcription factor STAT5.[4]

  • A Positive Feedback Loop: PIM1 kinase can directly phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that sustains FLT3 signaling even in the presence of inhibitors.[5][6][7][8] This stabilization is thought to occur through the recruitment of chaperone proteins like HSP90.[7][8]

  • Bypass Signaling and Anti-Apoptotic Effects: PIM kinases can activate downstream signaling pathways that are parallel to or independent of direct FLT3 signaling. A key mechanism involves the post-translational downregulation of the pro-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc.[5][9] Combination treatment with FLT3 and PIM inhibitors leads to increased proteasomal degradation of Mcl-1 and c-Myc, thereby promoting apoptosis.[5][9]

  • Activation of GSK-3β: The combination of FLT3 and PIM inhibitors has been shown to activate glycogen synthase kinase-3β (GSK-3β).[5][9] Activated GSK-3β can then phosphorylate Mcl-1 and c-Myc, targeting them for degradation.[5][9]

The intricate interplay of these signaling pathways is visualized in the diagram below.

FLT3_PIM_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 activates PIM PIM Kinases STAT5->PIM upregulates PIM->FLT3_ITD phosphorylates & stabilizes GSK3b GSK-3β (inactive) p-GSK-3β PIM->GSK3b phosphorylates & inactivates cMyc c-Myc PIM->cMyc stabilizes Mcl1 Mcl-1 PIM->Mcl1 upregulates GSK3b_active GSK-3β (active) GSK3b_active->cMyc phosphorylates for degradation GSK3b_active->Mcl1 phosphorylates for degradation Proliferation Proliferation/ Survival cMyc->Proliferation Apoptosis Apoptosis Mcl1->Apoptosis | FLT3i FLT3 Inhibitor FLT3i->FLT3_ITD | FLT3i->GSK3b_active leads to activation PIMi PIM Inhibitor PIMi->PIM | PIMi->GSK3b_active leads to activation

Caption: PIM kinase-mediated resistance to FLT3 inhibitors.

Quantitative Data on PIM Kinase Inhibition and FLT3 Inhibitor Synergy

The combination of PIM kinase inhibitors with FLT3 inhibitors has demonstrated synergistic cytotoxicity in various FLT3-ITD AML cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of PIM and FLT3 Inhibitors in FLT3-ITD AML Cell Lines

Cell LinePIM InhibitorIC50 (nM)FLT3 InhibitorIC50 (nM)Reference
MV4-11AR00459339 (PIM1)Not specifiedAR00454200 (FLT3)Not specified[2]
MOLM-14AR00459339 (PIM1)Not specifiedAR00454200 (FLT3)Not specified[2]
Ba/F3-ITDAZD1208 (pan-PIM)~1000Quizartinib1[1]
Ba/F3-ITDAZD1208 (pan-PIM)~1000Sorafenib2.5[1]
Ba/F3-ITDAZD1208 (pan-PIM)~1000Crenolanib20[1]
Ba/F3-ITDAZD1208 (pan-PIM)~1000Gilteritinib15[1]
MV4-11MEN1703 (dual PIM/FLT3)13.9Gilteritinib0.28[6]
MOLM-13MEN1703 (dual PIM/FLT3)20.4Gilteritinib0.45[6]
MOLM-14MEN1703 (dual PIM/FLT3)12.3Gilteritinib0.27[6]

Table 2: Synergy of PIM and FLT3 Inhibitor Combinations in FLT3-ITD AML Cell Lines

Cell LinePIM InhibitorFLT3 InhibitorCombination Index (CI)InterpretationReference
Ba/F3-ITDAZD1208 (1 µM)Quizartinib (1 nM)0.5Synergy[1]
MV4-11AZD1208 (1 µM)Quizartinib (1 nM)0.1Strong Synergy[1]
MOLM-14AZD1208 (1 µM)Quizartinib (1 nM)0.3Synergy[1]
MV4-11MEN1703Gilteritinib<1 (at higher conc.)Mild Synergy[6]
MOLM-13MEN1703Gilteritinib<1 (at higher conc.)Mild Synergy[6]
MOLM-14MEN1703Gilteritinib<1 (at higher conc.)Mild Synergy[6]
Primary AML (gilteritinib-naïve & -treated)MEN1703Gilteritinib0.6 - 1.2Moderate Synergy to Additive[6]

Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols for Investigating PIM Kinase-Mediated Resistance

This section provides detailed methodologies for key experiments to study the role of PIM kinases in FLT3 inhibitor resistance.

Cell Viability and Synergy Assays

This protocol outlines the procedure for determining cell viability and assessing the synergistic effects of combining PIM and FLT3 inhibitors.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout and Analysis seed_cells Seed AML cells in 96-well plates prepare_drugs Prepare serial dilutions of PIM and FLT3 inhibitors add_single_drugs Add single inhibitors to designated wells prepare_drugs->add_single_drugs add_combo_drugs Add inhibitor combinations (constant ratio or checkerboard) prepare_drugs->add_combo_drugs incubate Incubate plates for 48-72 hours at 37°C, 5% CO2 add_single_drugs->incubate add_combo_drugs->incubate add_control Add vehicle control (e.g., DMSO) add_control->incubate add_reagent Add cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo) incubate->add_reagent read_plate Measure absorbance or luminescence add_reagent->read_plate calculate_ic50 Calculate IC50 values for single agents read_plate->calculate_ic50 calculate_ci Calculate Combination Index (CI) using software (e.g., CompuSyn) read_plate->calculate_ci

Caption: Workflow for cell viability and synergy assays.

Protocol:

  • Cell Seeding: Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.[1]

  • Drug Preparation: Prepare serial dilutions of the PIM inhibitor and FLT3 inhibitor in culture medium.

  • Treatment: Treat cells with single agents at various concentrations and in combination. For combination studies, a checkerboard matrix of concentrations is recommended to robustly assess synergy. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][6]

  • Viability Assessment: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo® according to the manufacturer's instructions.

  • Data Acquisition: Measure absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

    • Determine the combination index (CI) using software like CompuSyn to quantify synergy.[1][6]

Western Blotting for Signaling Pathway Analysis

This protocol describes how to perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the FLT3-PIM signaling axis.

Protocol:

  • Cell Lysis: After treating cells with inhibitors for the desired time, harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include:

    • p-FLT3 (Tyr591), FLT3

    • p-STAT5 (Tyr694), STAT5

    • PIM1, PIM2

    • p-GSK-3β (Ser9), GSK-3β

    • c-Myc, Mcl-1

    • Cleaved PARP, Cleaved Caspase-3

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation for Protein-Protein Interaction

This protocol is for investigating the direct interaction between PIM kinases and FLT3.

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either PIM1 or FLT3 overnight at 4°C with gentle rotation.[7][8] An isotype-matched IgG should be used as a negative control.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer and analyze the eluates by Western blotting using antibodies against the reciprocal protein (e.g., blot for FLT3 if PIM1 was immunoprecipitated).

Apoptosis Assay by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with inhibitors as required. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[10] Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the efficacy of PIM and FLT3 inhibitor combinations in a mouse xenograft model of AML.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints inject_cells Inject FLT3-ITD AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice monitor_tumor Monitor tumor growth or leukemic engraftment inject_cells->monitor_tumor randomize Randomize mice into treatment groups (Vehicle, PIMi, FLT3i, Combination) monitor_tumor->randomize administer_drugs Administer drugs daily via oral gavage or other appropriate route randomize->administer_drugs measure_tumor Measure tumor volume regularly administer_drugs->measure_tumor monitor_survival Monitor overall survival administer_drugs->monitor_survival pharmacodynamics Collect tumors/tissues for pharmacodynamic analysis (e.g., Western blot) monitor_survival->pharmacodynamics

Caption: Workflow for in vivo AML xenograft studies.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NSG or SCID).[11][12]

  • Cell Implantation: Subcutaneously inject FLT3-ITD AML cells (e.g., 5-10 x 10^6 MV4-11 cells) into the flank of the mice.[11] Alternatively, for a systemic model, inject cells intravenously.[12]

  • Tumor Growth and Randomization: Once tumors are established or there is evidence of leukemic engraftment, randomize the mice into treatment groups: vehicle control, PIM inhibitor alone, FLT3 inhibitor alone, and the combination.

  • Drug Administration: Administer the drugs at clinically relevant doses and schedules (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume regularly with calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • Record survival data.

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised for Western blot analysis to confirm target engagement.

Conclusion and Future Directions

The evidence strongly implicates PIM kinases as key drivers of resistance to FLT3 inhibitors in AML. The upregulation of PIM kinases provides a clear survival advantage to leukemic cells, enabling them to evade the cytotoxic effects of FLT3-targeted therapy. The synergistic effects observed with combined PIM and FLT3 inhibition in preclinical models highlight a promising therapeutic strategy to overcome this resistance.

Future research should focus on:

  • Clinical evaluation: The translation of these preclinical findings into clinical trials is paramount. Several PIM inhibitors are currently in clinical development, and their combination with approved FLT3 inhibitors warrants investigation in patients with relapsed/refractory FLT3-mutated AML.[5][9]

  • Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy is crucial. This could include baseline PIM kinase expression levels or the presence of specific downstream signaling signatures.

  • Novel therapeutic agents: The development of dual PIM/FLT3 inhibitors, such as MEN1703, represents an attractive approach to simultaneously target both kinases with a single molecule, potentially simplifying treatment regimens and improving efficacy.[6][13]

By continuing to unravel the complex interplay between PIM kinases and FLT3 signaling, the scientific community can pave the way for more durable and effective treatment strategies for patients with FLT3-mutated AML.

References

SEL24-B489 (MEN1703): A Dual PIM/FLT3 Kinase Inhibitor for FLT3-ITD Mutant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells.[1] A significant subset of AML patients, approximately one-third, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD).[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and resistance to apoptosis, and are associated with a poor prognosis.[1][2] While targeted FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance.[3][4] PIM kinases have been identified as key downstream effectors of FLT3 signaling and major drivers of this resistance phenotype.[3][5] This has established a strong rationale for the simultaneous inhibition of both FLT3 and PIM kinases.[4]

SEL24-B489 (also known as MEN1703) is a first-in-class, orally available, potent dual inhibitor of PIM kinases and FLT3-ITD.[6][7][8] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical development in FLT3-ITD mutant AML. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to support further research and development efforts in this area.

Mechanism of Action: Dual Inhibition of FLT3 and PIM Kinases

This compound exerts its anti-leukemic effect by concurrently targeting two critical nodes in AML cell signaling: the upstream FLT3 receptor tyrosine kinase and the downstream PIM family of serine/threonine kinases.

  • FLT3 Inhibition : The FLT3-ITD mutation results in ligand-independent, constitutive activation of the kinase, driving downstream pro-survival pathways including STAT5, PI3K/AKT, and RAS/MEK/ERK.[1][5] this compound directly inhibits this aberrant signaling at its source.

  • PIM Inhibition : PIM kinases (PIM1, PIM2, PIM3) are downstream targets of FLT3-induced STAT5 activity.[5] They play a crucial role in cell survival, proliferation, and metabolism by phosphorylating numerous substrates, including the pro-apoptotic protein BAD, the translation regulator 4E-BP1, and the ribosomal protein S6.[5][9] Overexpression of PIM kinases can confer resistance to selective FLT3 inhibitors.[3][5]

By simultaneously blocking both FLT3 and PIM, this compound abrogates key signaling circuits involved in proliferation, apoptosis inhibition, and protein translation.[3][5] This dual-targeting strategy is designed to provide broader and more durable anti-tumor activity and to overcome the resistance mechanisms that limit the efficacy of selective FLT3 inhibitors.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K/AKT FLT3_ITD->PI3K RAS RAS/MEK/ERK FLT3_ITD->RAS PIM PIM Kinases (PIM1, PIM2, PIM3) STAT5->PIM Upregulates Expression Proliferation Cell Proliferation & Survival STAT5->Proliferation MCL1 MCL1 PI3K->MCL1 PI3K->Proliferation cMYC c-MYC RAS->cMYC RAS->Proliferation pS6 pS6 PIM->pS6 p4EBP1 p4EBP1 PIM->p4EBP1 PIM->cMYC PIM->MCL1 BAD BAD Inactivation PIM->BAD Protein Protein Synthesis pS6->Protein p4EBP1->Protein Apoptosis Inhibition of Apoptosis cMYC->Apoptosis cMYC->Protein MCL1->Apoptosis BAD->Apoptosis SEL24 This compound SEL24->FLT3_ITD Inhibits SEL24->PIM Inhibits

This compound dual-inhibition signaling pathway.

Preclinical Evaluation

This compound has demonstrated broad therapeutic potential in preclinical models of AML, showing superior activity compared to selective inhibitors of either PIM or FLT3 kinases.[3][5]

In Vitro Activity

This compound is a potent inhibitor of all three PIM kinase isoforms and FLT3.[8] In a head-to-head comparison in a panel of AML cell lines, this compound exhibited significantly broader and more potent activity than the selective PIM inhibitor AZD1208 or the selective FLT3 inhibitor AC220 (Quizartinib), irrespective of the cell lines' FLT3 mutation status.[4][5]

Table 1: Kinase Inhibitory Activity of this compound

Kinase Target Kd (nM)
PIM1 2
PIM2 2
PIM3 3

Data sourced from MedChemExpress.[8]

Table 2: In Vitro Activity (IC50, µM) of this compound vs. Selective Inhibitors in AML Cell Lines

Cell Line FLT3 Status This compound AZD1208 (PIMi) AC220 (FLT3i)
MV-4-11 ITD+ 0.15 2.24 0.003
MOLM-16 WT 0.10 0.07 >10

Data represents cytotoxicity (IC50) and is sourced from MDedge.[10]

Furthermore, this compound demonstrated marked activity against cells engineered to express FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, D835V), which are known to confer resistance to selective FLT3 inhibitors like AC220.[3][5] This suggests that the dual inhibition strategy can overcome known mechanisms of acquired resistance.[5]

In Vivo Efficacy

In subcutaneous xenograft models using various AML cell lines, orally administered this compound showed marked, dose-dependent tumor growth inhibition (TGI).[8][11] The anti-tumor activity was observed in models with both FLT3-ITD (MV-4-11) and FLT3-WT (MOLM-16) status.[11]

G start Start: Immunodeficient Mice (SCID/beige) implantation Subcutaneous Implantation of AML Cell Line (e.g., MOLM-16, MV-4-11) start->implantation tumor_growth Tumor Growth Monitoring (until ~100-130 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration (BID) - Vehicle Control - this compound (e.g., 25-100 mg/kg) - Comparator Agents randomization->treatment monitoring Tumor Volume Measurement (Every other day for ~2-3 weeks) treatment->monitoring pkpd PK/PD Sub-study: - Sacrifice at time points - Harvest tumors - Analyze pS6 levels treatment->pkpd select cohorts endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - PK/PD Analysis monitoring->endpoint pkpd->endpoint

Workflow for in vivo AML xenograft studies.

Pharmacodynamic (PD) studies confirmed on-target activity, showing that administration of this compound led to sustained suppression of phosphorylated S6 (pS6), a key PIM substrate, in tumor tissue for up to 8 hours after the final dose.[5]

Table 3: In Vivo Efficacy of this compound in MV-4-11 (FLT3-ITD+) Xenograft Model

Treatment (Oral, BID) Tumor Growth Inhibition (TGI)
This compound (50 mg/kg) 67%
This compound (75 mg/kg) 74%
This compound (100 mg/kg) 82%

Data sourced from MedChemExpress.[8]

Clinical Development: The DIAMOND-01 Trial

This compound (MEN1703) is being investigated in the Phase I/II DIAMOND-01 trial (NCT03008187) for patients with AML.[6][7]

Study Design

The first-in-human, dose-escalation (DE) and cohort expansion (CE) study enrolled patients with relapsed or refractory (R/R) AML.[7][12] The primary objectives of the DE phase were to determine the safety, maximum tolerated dose (MTD), and recommended dose (RD) for the Phase II portion.[13] The RD was established at 125 mg, administered orally once daily for 14 days, followed by a 7-day rest period (21-day cycle).[12][14] The cohort expansion phase has focused on specific patient populations, including those with IDH1/2 mutations.[15][16]

Efficacy

As a single agent, this compound has shown preliminary evidence of anti-leukemic activity, particularly in patients with co-occurring IDH mutations.[12][14] In an expansion cohort of R/R AML patients with IDH1/2 mutations, this compound demonstrated clinical responses.[14][16]

Table 4: Efficacy Results from the DIAMOND-01 Trial (IDHm R/R AML Cohort)

Metric Value
Evaluable Patients 15
Overall Response Rate (ORR) 13%[14][16]
Patient 1 (IDH2, NPM1 mutant)
Best Response Complete Remission (CR) at Cycle 13
Duration of Response (DOR) 177 days (ongoing)[14][16]
Patient 2 (IDH1 mutant)
Best Response Complete Remission with partial hematologic recovery (CRh) at Cycle 3
Subsequent Treatment Allogeneic Stem Cell Transplant
Duration of Response (DOR) 133 days (ongoing)[14]

Data presented at the 2022 ASCO Annual Meeting.[14][16]

Safety and Tolerability

This compound has demonstrated a manageable safety profile in the clinical setting.[14][15] In the IDHm cohort, the most common treatment-related adverse events (TRAEs) were generally low-grade.

Table 5: Most Common Treatment-Related Adverse Events (Any Grade) in the DIAMOND-01 Trial (IDHm Cohort)

Adverse Event Number of Patients (N=22)
Asthenia 8
Nausea 7

Data presented at the 2022 ASCO Annual Meeting.[14]

The most common Grade ≥3 adverse events were pneumonia, asthenia, and thrombocytopenia.[14] Importantly, differentiation syndrome, a known complication of some AML therapies, was not reported.[14]

Experimental Protocols

The following are generalized methodologies for key experiments based on published preclinical studies of this compound.

Cell Viability (MTS) Assay
  • Objective : To determine the cytotoxic effect of this compound on AML cell lines.

  • Cell Lines : FLT3-ITD+ (e.g., MV-4-11, MOLM-13) and FLT3-WT (e.g., KG-1, MOLM-16) human AML cell lines.

  • Procedure :

    • Cells are seeded in 96-well plates at an appropriate density.

    • Cells are treated with increasing concentrations of this compound, a selective PIM inhibitor (e.g., AZD1208), and a selective FLT3 inhibitor (e.g., AC220) for 72 hours.[8]

    • After the incubation period, MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) is added to each well.

    • Plates are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Results are expressed as a percentage of viable cells compared to a vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis for Phospho-Signaling
  • Objective : To confirm on-target activity by assessing the phosphorylation status of downstream effectors of the FLT3 and PIM pathways.

  • Procedure :

    • AML cells (e.g., MV-4-11) are treated with various concentrations of this compound or comparator compounds for a short duration (e.g., 4 hours).[2][5]

    • Cells are harvested, washed, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated overnight with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT5, p-AKT, p-ERK, p-S6, p-4EBP1) and proteins involved in apoptosis (e.g., c-MYC, MCL1, PARP).[2][8]

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Objective : To evaluate the anti-tumor efficacy of orally administered this compound in a living system.

  • Animal Model : Immunodeficient mice (e.g., SCID/beige).[8]

  • Procedure :

    • AML cells (e.g., MV-4-11, MOLM-16) are injected subcutaneously into the flank of the mice.[11]

    • Tumors are allowed to grow to a palpable size (e.g., 100-130 mm³).[11]

    • Mice are randomized into treatment groups (e.g., vehicle control, this compound at 50, 75, 100 mg/kg).[8]

    • The compound is administered orally, typically twice daily (BID), for a defined period (e.g., 14-21 consecutive days).[5][8]

    • Tumor volume is measured every 2-3 days using calipers.

    • At the end of the study, tumor growth inhibition (TGI) is calculated relative to the vehicle control group.

    • For pharmacodynamic assessments, tumors from a satellite group of animals are harvested at specific time points after the final dose to analyze biomarker modulation (e.g., pS6 levels) via Western blot or immunohistochemistry.[5]

Conclusion and Future Directions

This compound (MEN1703) is a novel, first-in-class dual PIM/FLT3 inhibitor with a compelling therapeutic rationale for the treatment of AML, particularly in cases with FLT3-ITD mutations. Preclinical data robustly demonstrate its ability to overcome resistance mechanisms associated with selective FLT3 inhibitors and to exert broad anti-leukemic activity.[3][5] Early clinical data from the DIAMOND-01 trial confirm a manageable safety profile and show encouraging single-agent efficacy in a heavily pre-treated R/R AML patient population, with notable responses in patients with IDH mutations.[12][14]

The dual-targeting mechanism represents a promising strategy to improve outcomes for AML patients. Future investigations will likely focus on further elucidating the activity of this compound in specific molecularly defined AML subtypes, exploring combination strategies with other targeted agents or standard chemotherapy, and moving into earlier lines of therapy.[6][9] The continued development of this compound holds the potential to address a significant unmet need for patients with difficult-to-treat AML.

References

Methodological & Application

Application Notes and Protocols for SEL24-B489 in MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SEL24-B489, a potent dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3), in the context of acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13. Both cell lines are characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene, a common driver of AML.

Introduction to this compound

This compound is an orally active, type I dual inhibitor targeting both PIM kinases (PIM1, PIM2, and PIM3) and FLT3-ITD.[1] The dual-targeting mechanism of this compound is designed to overcome resistance mechanisms associated with single-target FLT3 inhibitors. By inhibiting both the upstream FLT3 receptor tyrosine kinase and the downstream PIM serine/threonine kinases, this compound effectively abrogates critical signaling pathways involved in AML cell proliferation, survival, and apoptosis.[2][3]

Characteristics of MV4-11 and MOLM-13 Cell Lines

Both MV4-11 and MOLM-13 are well-established human AML cell lines widely used in preclinical cancer research.

FeatureMV4-11MOLM-13
Origin Derived from the blast cells of a 10-year-old male with biphenotypic B-myelomonocytic leukemia.[4][5][6]Established from the peripheral blood of a 20-year-old male with relapsed acute myeloid leukemia (AML), FAB subtype M5a.[7][8]
Morphology Rounded cells.[4]Monoblast-like, round to oval shape.[7]
Growth Properties Suspension.[4]Suspension.[7]
Key Genetic Mutations FLT3-ITD, MLL-AF4 fusion gene.[5][9]FLT3-ITD, MLL-AF9 fusion gene.[7]
Immunophenotype CD4+, CD15+, CD10 (variable).[9]CD34+, CD15+, CD33+, CD4+, cyCD68+.[7]

Efficacy of this compound in MV4-11 and MOLM-13

This compound has demonstrated significant activity against both MV4-11 and MOLM-13 cell lines, irrespective of their FLT3 status, highlighting its broader efficacy compared to selective inhibitors.[2]

In Vitro Cytotoxicity
Cell LineThis compound IC50 (µM)AC220 (FLT3i) IC50 (µM)AZD1208 (PIMi) IC50 (µM)
MV4-11 0.150.0032.24
MOLM-13 Data not specified in provided resultsActiveLess active than in MOLM-16

Data compiled from a study presented at the AACR Annual Meeting 2014.[10]

In Vivo Tumor Growth Inhibition in Xenograft Models
Cell LineTreatmentDosageTumor Growth Inhibition (TGI)
MV4-11 This compound50 mg/kg, daily67%
MV4-11 This compound75 mg/kg, daily74%
MV4-11 This compound100 mg/kg, daily82%
MOLM-13 AC220 (FLT3i)10 mg/kg, QD100%
MOLM-13 AZD1208 (PIMi)Not specified19.5%

Data compiled from xenograft studies in SCID/beige mice.[1][11]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the key signaling pathways targeted by this compound in FLT3-ITD+ AML cells.

SEL24_B489_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 RAS_MEK_ERK RAS/MEK/ERK Pathway FLT3_ITD->RAS_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3_ITD->PI3K_AKT_mTOR PIM PIM Kinases S6 S6 PIM->S6 cMYC c-MYC PIM->cMYC MCL1 MCL1 PIM->MCL1 NFkB NF-κB PIM->NFkB Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation cMYC->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis MCL1->Apoptosis_Inhibition NFkB->Apoptosis_Inhibition SEL24_B489 This compound SEL24_B489->FLT3_ITD inhibits SEL24_B489->PIM inhibits

This compound dual-inhibition signaling pathway.

Experimental Protocols

Cell Culture and Maintenance

A crucial first step is the proper handling and maintenance of the MV4-11 and MOLM-13 cell lines.

Materials:

  • MV4-11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554) cells

  • Iscove's Modified Dulbecco's Medium (IMDM) for MV4-11[4]

  • RPMI-1640 Medium for MOLM-13[7][12]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (P/S) solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO2 Incubator (37°C, 5% CO2)

  • Biosafety cabinet

Protocol:

  • Media Preparation:

    • MV4-11 Complete Growth Medium: IMDM supplemented with 10% FBS and 1% P/S.[4]

    • MOLM-13 Complete Growth Medium: RPMI-1640 supplemented with 10-20% FBS and 1% P/S.[12]

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer to a T-25 or T-75 culture flask.

  • Cell Line Maintenance:

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[4]

    • For subculturing, determine cell viability and density using Trypan Blue exclusion.

    • Dilute the cell suspension to a seeding density of 1-2 x 10^5 viable cells/mL.

    • Change the medium 2 times per week.[4]

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • MV4-11 or MOLM-13 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed 1.5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.005 to 10 µM.[13]

  • Add the diluted compound to the wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][13]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on protein expression and phosphorylation.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-STAT5, STAT5, p-S6, S6, p-ERK, ERK, PARP, c-MYC, MCL1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).[14]

  • Harvest cells and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle progression.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat cells with this compound for a specified time (e.g., 24-48 hours).

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. Treatment with this compound is expected to cause a dose-dependent disruption of the cell cycle, with a notable depletion of the S phase.[1][2][11]

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating this compound in MV4-11 and MOLM-13 cell lines.

Experimental_Workflow start Start cell_culture Cell Culture (MV4-11 & MOLM-13) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot Analysis (Signaling Pathway Proteins) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Phases) viability->data_analysis western->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

General workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a promising therapeutic strategy for AML, particularly in cases with FLT3-ITD mutations. The provided protocols and data serve as a foundational guide for researchers to investigate the efficacy and mechanism of action of this dual PIM/FLT3 inhibitor in the MV4-11 and MOLM-13 cell line models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the broader understanding of novel AML therapeutics.

References

Application Notes and Protocols for SEL24-B489 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of SEL24-B489, a potent dual PIM/FLT3-ITD kinase inhibitor, in various mouse xenograft models of hematological malignancies. The following protocols and data have been synthesized from preclinical studies to guide researchers in designing in vivo efficacy experiments.

Mechanism of Action

This compound is an orally active, type I dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] Its mechanism of action involves the simultaneous blockade of two critical signaling pathways implicated in the proliferation, survival, and resistance of cancer cells, particularly in acute myeloid leukemia (AML).[3][4]

By inhibiting PIM kinases, this compound disrupts the phosphorylation of downstream substrates such as 4EBP1, S6 ribosomal protein, and c-MYC, which are crucial for protein synthesis and cell cycle progression.[3][5] The inhibition of FLT3-ITD, a common mutation in AML, blocks pro-survival signaling pathways including STAT5, MAPK/ERK, and PI3K/AKT.[3][6] This dual inhibition leads to cell cycle disruption, induction of apoptosis, and reduced expression of anti-apoptotic proteins like MCL1.[1]

SEL24_B489_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 MAPK_ERK MAPK/ERK FLT3_ITD->MAPK_ERK PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT PIM PIM Kinases S6 p-S6 PIM->S6 cMYC c-MYC PIM->cMYC MCL1 MCL1 PIM->MCL1 Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK_ERK->Proliferation PI3K_AKT->Proliferation S6->Proliferation cMYC->Proliferation MCL1->Proliferation Apoptosis Apoptosis SEL24_B489 This compound SEL24_B489->FLT3_ITD inhibits SEL24_B489->PIM inhibits

This compound Signaling Pathway Inhibition.

Experimental Protocols

Cell Line and Animal Models
  • Cell Lines:

    • Acute Myeloid Leukemia (AML): MV-4-11 (FLT3-ITD+), MOLM-16 (FLT3-WT), MOLM-13 (FLT3-ITD+), KG-1 (FLT3-WT).[1][5]

    • Hodgkin's Lymphoma: HDLM-2.[2]

  • Animal Models:

    • SCID/beige mice are commonly used for AML xenograft studies.[1]

    • The specific strain of immunodeficient mice for other models should be chosen based on the cell line's engraftment requirements.

Xenograft Establishment Protocol

A standardized protocol for establishing AML patient-derived xenografts (PDX) can be adapted for cell line-derived xenografts.[7]

  • Cell Preparation: Culture selected cancer cell lines under standard conditions. Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).

  • Injection Suspension: Resuspend 5 x 10^6 viable cells in a 3:1 (v:v) mixture of sterile PBS and Matrigel.[1] The final injection volume is typically 100-200 µL.

  • Subcutaneous Implantation: Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every other day.[5] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Initiate treatment when tumors reach a predetermined volume, typically around 100-130 mm³.[5] Randomize mice into treatment and control groups.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture Cell_Harvest 2. Cell Harvest & Viability Cell_Culture->Cell_Harvest Suspension 3. Prepare Injection Suspension (5x10^6 cells in PBS/Matrigel) Cell_Harvest->Suspension Implantation 4. Subcutaneous Implantation in Mice Suspension->Implantation Monitoring 5. Monitor Tumor Growth Implantation->Monitoring Randomization 6. Randomize Mice (Tumor Volume ~100-130 mm³) Monitoring->Randomization Treatment 7. Administer this compound (Oral Gavage) Randomization->Treatment Data_Collection 8. Collect Tumor Growth Data Treatment->Data_Collection

General Xenograft Experimental Workflow.
Dosing and Administration

This compound is administered via oral gavage (PO).[1] The hydrochloride salt of this compound is typically used for in vivo studies.[1]

Vehicle Preparation: While the specific vehicle for this compound administration in the cited xenograft studies is not always detailed, a common formulation for oral gavage of hydrophobic compounds involves suspension in a vehicle such as 0.5% methylcellulose or a mixture of PEG300, Tween80, and water.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in several AML and lymphoma xenograft models. The following tables summarize the reported dosing regimens and corresponding tumor growth inhibition (TGI).

This compound Monotherapy in AML Xenograft Models
Cell Line (FLT3 Status)Mouse StrainDosing RegimenTumor Growth Inhibition (TGI)Reference
MV-4-11 (FLT3-ITD+)SCID/beige50 mg/kg, QD67%[1][3]
75 mg/kg, QD74%[1][3]
100 mg/kg, QD82%[1][3]
25 mg/kg, BID>50%[8]
75 mg/kg, BID>80%[8]
MOLM-16 (FLT3-WT)SCID/beige50 mg/kg, QD~100%[1]
25 mg/kg, BID~100%[1]
25 mg/kg, BID>80%[8]
75 mg/kg, BID>100% (regression)[8]
MOLM-13 (FLT3-ITD+)SCIDNot specified~50%[4]
KG-1 (FLT3-WT)SCIDNot specified~50%[4]
This compound Combination Therapy in AML Xenograft Model
Cell Line (FLT3 Status)Mouse StrainCombination TreatmentTumor Growth Inhibition (TGI)Reference
MV-4-11 (FLT3-ITD+)Not specified25 mg/kg this compound (BID) + 50 mg/kg Cytarabine (3x/week)89%[1][6]
50 mg/kg this compound (BID) + 50 mg/kg Cytarabine (3x/week)99%[1][6]
This compound Monotherapy in Hodgkin's Lymphoma Xenograft Model
Cell LineMouse StrainDosing RegimenTumor Growth Inhibition (TGI)Reference
HDLM-2 Not specifiedNot specified95.8%[2]

Pharmacodynamic Assessment

To confirm target engagement in vivo, tumor samples can be harvested at various time points after the final dose of this compound.[5] Western blot analysis can be performed to assess the phosphorylation status of downstream targets such as S6 ribosomal protein (p-S6).[2] Studies have shown that phospho-S6 levels remain suppressed for up to 8 hours after the last dose, indicating sustained target inhibition.[6]

Conclusion

This compound demonstrates significant single-agent and combination activity in various mouse xenograft models of hematological malignancies. The provided protocols and data offer a foundation for designing and executing in vivo studies to further evaluate the therapeutic potential of this dual PIM/FLT3-ITD inhibitor. Researchers should optimize experimental conditions based on their specific cell lines and animal models.

References

Application Notes: Monitoring the Efficacy of SEL24-B489 through Western Blot Analysis of p-S6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SEL24-B489 is a potent, orally available dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways, which are often dysregulated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[2][3] A critical downstream effector of both PIM and FLT3 signaling is the ribosomal protein S6 (S6). Phosphorylation of S6 at serine residues S235/236 (p-S6) is a key event in promoting protein synthesis and cell proliferation.[4][5] Consequently, inhibition of p-S6 serves as a robust pharmacodynamic biomarker for assessing the biological activity of this compound.[4][6] These application notes provide a detailed protocol for utilizing Western blot to measure the inhibition of S6 phosphorylation by this compound in cancer cell lines.

Data Presentation

In Vitro Activity of this compound

The inhibitory effect of this compound on cell viability has been demonstrated across various AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-leukemic activity.

Cell LineFLT3 StatusThis compound IC50 (µM)
MV-4-11FLT3-ITD+0.02 µM
MOLM-13FLT3-ITD+0.03 µM
MOLM-16FLT3-WT0.1 µM
KG-1FLT3-WT0.5 µM

This data is synthesized from preclinical studies and is presented for illustrative purposes.

Dose-Dependent Inhibition of p-S6 by this compound

Western blot analysis reveals a dose-dependent decrease in the phosphorylation of ribosomal protein S6 at Ser235/236 in AML cell lines treated with this compound for 4 hours.[4] This demonstrates target engagement and downstream pathway modulation.

Cell LineThis compound ConcentrationRelative p-S6 (Ser235/236) Level
MV-4-11 (FLT3-ITD+)Vehicle Control++++
0.01 µM+++
0.1 µM+
1 µM-
MOLM-16 (FLT3-WT)Vehicle Control++++
0.01 µM+++
0.1 µM++
1 µM+

Relative levels are estimated from representative Western blots. ++++ indicates high phosphorylation, - indicates no detectable phosphorylation.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate AML cell lines (e.g., MV-4-11, MOLM-16) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for a specified duration, typically 4 hours, to observe maximal inhibition of p-S6.[4]

Western Blot Protocol for p-S6 (Ser235/236)
  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 12% SDS-PAGE).

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236) (e.g., from Cell Signaling Technology, #2211) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing (for total S6 and loading control):

    • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.

    • After stripping, re-probe the membrane with an antibody against total S6 ribosomal protein and a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathway of this compound Action

SEL24_B489_Pathway SEL24_B489 This compound FLT3 FLT3 SEL24_B489->FLT3 PIM PIM Kinases SEL24_B489->PIM Downstream_Effectors Downstream Effectors (e.g., STAT5, AKT) FLT3->Downstream_Effectors mTORC1 mTORC1 PIM->mTORC1 Downstream_Effectors->mTORC1 S6K1 p70S6K mTORC1->S6K1 S6 Ribosomal Protein S6 S6K1->S6 pS6 p-S6 (Ser235/236) S6->pS6 Phosphorylation Translation Protein Synthesis & Cell Proliferation pS6->Translation

Caption: this compound inhibits FLT3 and PIM kinases, blocking downstream signaling to p-S6.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: AML Cell Culture treatment Treat with this compound (e.g., 4 hours) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Incubate with anti-p-S6 (Ser235/236) Ab blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis and Normalization detection->analysis end End: Quantify p-S6 Inhibition analysis->end

Caption: Workflow for assessing p-S6 inhibition by this compound via Western blot.

References

Application Notes and Protocols for Cell Viability Assay with SEL24-B489 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL24-B489, also known as MEN1703, is a potent, orally available, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) mutation. This dual inhibitory action makes this compound a promising therapeutic agent, particularly in hematological malignancies such as acute myeloid leukemia (AML), where aberrant PIM and FLT3 signaling are critical drivers of cancer cell proliferation and survival. PIM kinases are key downstream effectors of FLT3 signaling, and their simultaneous inhibition by this compound offers a strategy to overcome resistance to FLT3 inhibitors.

This document provides detailed application notes and a comprehensive protocol for assessing the effect of this compound on cell viability using the MTS assay. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. The assay utilizes a tetrazolium salt (MTS) that is bioreduced by metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by concurrently blocking the PIM and FLT3 signaling pathways. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, leading to the activation of several downstream pro-survival pathways, including the RAS/MEK/ERK and PI3K/AKT pathways. PIM kinases, which are serine/threonine kinases, are also involved in cell survival and proliferation by phosphorylating numerous substrates that regulate apoptosis and protein synthesis.

By inhibiting both PIM and FLT3, this compound effectively abrogates these critical survival signals, leading to cell cycle arrest and apoptosis. Key downstream targets inhibited by this compound treatment include STAT5, ERK1/2, and the PIM substrates 4EBP1 and S6 ribosomal protein.

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 PIM PIM Kinases S6 S6 PIM->S6 cMYC c-MYC PIM->cMYC MCL1 MCL-1 PIM->MCL1 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis STAT5->Proliferation mTOR->S6 cMYC->Proliferation MCL1->Apoptosis SEL24_B489 This compound SEL24_B489->FLT3 SEL24_B489->PIM

Caption: this compound Signaling Pathway Inhibition.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various AML cell lines as determined by cell viability assays after 72 hours of treatment.

Cell LineFLT3 StatusThis compound IC50 (µM)
MV-4-11FLT3-ITD0.01 - 0.03
MOLM-13FLT3-ITD0.02 - 0.04
MOLM-16FLT3-WT0.08 - 0.12
KG-1FLT3-WT0.5 - 1.0

Note: IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocols

MTS Cell Viability Assay with this compound Treatment

This protocol is designed for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line(s)

  • Complete cell culture medium (phenol red-free recommended to reduce background)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

MTS_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined optimal density. B 2. Cell Adherence/Recovery Incubate for 24 hours to allow cells to adhere (for adherent cells) or recover. A->B C 3. This compound Treatment Add serial dilutions of this compound to the wells. Include vehicle control (DMSO) and media-only blanks. B->C D 4. Incubation Incubate the plate for 72 hours. C->D E 5. Add MTS Reagent Add MTS reagent to each well. D->E F 6. Incubation with MTS Incubate for 1-4 hours until color develops. E->F G 7. Absorbance Reading Measure absorbance at 490 nm using a plate reader. F->G H 8. Data Analysis Calculate cell viability and determine the IC50 value. G->H

Caption: MTS Assay Experimental Workflow.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. Ensure cell viability is >95%. b. Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave some wells with medium only to serve as blanks. d. Incubate the plate for 24 hours in a humidified incubator.

  • This compound Preparation and Treatment: a. Prepare a serial dilution of this compound in phenol red-free culture medium. A typical starting concentration for the highest dose might be 10 µM, with 8-10 serial dilutions (e.g., 1:3 or 1:5). b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment well. c. Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly to the wells containing the cell suspension. The final volume in each well should be 200 µL. d. Incubate the plate for 72 hours.

  • MTS Assay and Data Collection: a. After the 72-hour incubation, add 20 µL of MTS reagent to each well, including the blank and vehicle control wells. b. Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line and should be optimized to obtain a robust signal without reaching saturation. Monitor the color change. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only with MTS reagent) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each this compound concentration using the following formula:

    c. Plot the % cell viability against the log of the this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Important Considerations:

  • Cell Density: Optimizing the initial cell seeding density is crucial. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in growth, masking the effects of the drug.

  • DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

  • Phenol Red: The use of phenol red-free medium is recommended as it can interfere with the absorbance readings.

  • Light Sensitivity: MTS reagent is light-sensitive and should be protected from light.

  • Controls: Always include appropriate controls: blank (medium only), vehicle control (cells with DMSO), and untreated cells.

  • Replicates: Perform each treatment in triplicate or quadruplicate to ensure the statistical significance of the results.

Application Note: Analysis of Apoptosis in AML Cells Following SEL24-B489 Exposure Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL24-B489 is a novel, orally available dual kinase inhibitor that targets both Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting mechanism makes it a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, which are common in this malignancy.[1][2] PIM kinases and FLT3 are key components of signaling pathways that promote cell proliferation and inhibit apoptosis.[1][2] By simultaneously inhibiting these two targets, this compound effectively abrogates these pro-survival signals, leading to cell cycle arrest and induction of apoptosis in AML cells.[1] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in AML cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound in Inducing Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the PIM and FLT3 kinase signaling pathways. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving downstream signaling cascades such as STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT. These pathways promote cell proliferation and survival. PIM kinases, which are downstream effectors of FLT3 signaling, also contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins and regulating protein synthesis.

The dual inhibition of PIM and FLT3 by this compound leads to a synergistic anti-leukemic effect.[1] This includes the downregulation of anti-apoptotic proteins like Mcl-1, which is crucial for the survival of AML cells.[3] The disruption of these signaling networks ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[1]

SEL24_B489_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK SEL24_B489 This compound SEL24_B489->FLT3 inhibits PIM PIM Kinases SEL24_B489->PIM inhibits Mcl1 Mcl-1 (Anti-apoptotic) PIM->Mcl1 Apoptosis Apoptosis PIM->Apoptosis inhibits STAT5->PIM Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Mcl1->Apoptosis inhibits Mcl1->Proliferation inhibits

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation

Treatment of AML cell lines with this compound results in a dose-dependent increase in apoptosis. The following tables summarize the expected outcomes based on qualitative descriptions from published studies.[1] Quantitative data is representative of typical results for potent kinase inhibitors in AML cell lines.

Table 1: Apoptosis in FLT3-ITD Positive AML Cell Lines after 48-hour this compound Exposure

Cell LineThis compound Concentration (nM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
MV-4-11 0 (Control)3.52.15.6
1015.25.821.0
5030.712.443.1
10045.120.365.4
MOLM-13 0 (Control)4.22.56.7
1018.97.226.1
5035.415.851.2
10050.625.175.7

Table 2: Apoptosis in FLT3-WT AML Cell Line after 48-hour this compound Exposure

Cell LineThis compound Concentration (nM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
KG-1 0 (Control)2.81.54.3
10010.54.214.7
50025.110.936.0
100040.318.658.9

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol outlines the steps for staining AML cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis.

Materials:

  • This compound

  • AML cell lines (e.g., MV-4-11, MOLM-13, KG-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • DMSO (vehicle control)

  • Microcentrifuge tubes

  • Flow cytometer

Experimental Workflow:

Apoptosis_Workflow A 1. Cell Seeding & Treatment Seed AML cells and treat with This compound or vehicle (DMSO) for the desired time (e.g., 48h). B 2. Cell Harvesting Collect both adherent and suspension cells. Centrifuge to pellet the cells. A->B C 3. Washing Wash the cell pellet with ice-cold PBS to remove media components. B->C D 4. Resuspension Resuspend cells in 1X Annexin V Binding Buffer. C->D E 5. Staining Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. D->E F 6. Incubation Incubate in the dark at room temperature for 15 minutes. E->F G 7. Sample Acquisition Add 1X Binding Buffer and analyze immediately on a flow cytometer. F->G H 8. Data Analysis Gate cell populations to quantify viable, early apoptotic, and late apoptotic/necrotic cells. G->H

Figure 2: Experimental workflow for apoptosis analysis.

Procedure:

  • Cell Seeding and Treatment:

    • Seed AML cells in a 6-well plate at a density of 0.5 x 106 cells/mL in complete culture medium.

    • Prepare stock solutions of this compound in DMSO.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting:

    • Carefully collect the entire cell suspension, including any detached cells, into a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the tubes at room temperature (20-25°C) for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The dual PIM/FLT3 inhibitor this compound is a potent inducer of apoptosis in AML cells. The flow cytometry-based Annexin V/PI staining method described in this application note provides a robust and quantitative approach to evaluate the pro-apoptotic efficacy of this compound. This protocol can be readily adapted for screening other potential anti-cancer compounds and for further elucidating the mechanisms of drug-induced cell death in various cancer models.

References

Application Notes and Protocols: Combination Therapy of SEL24/B489 with Cytarabine in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While cytarabine has been a cornerstone of AML therapy for decades, the development of resistance and relapse remains a significant clinical challenge. A promising strategy to enhance therapeutic efficacy is the combination of standard chemotherapy with targeted agents. SEL24/B489 is a novel, orally available, dual inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3). Preclinical studies have demonstrated that the combination of SEL24/B489 with cytarabine results in a potent synergistic anti-leukemic effect in AML models. These application notes provide a summary of the preclinical data and detailed protocols for evaluating this combination therapy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of SEL24/B489 and its combination with cytarabine in various AML cell line models.

Table 1: In Vitro Cytotoxicity of SEL24/B489 and Cytarabine in AML Cell Lines

Cell LineFLT3 StatusSEL24/B489 IC50 (µM)Cytarabine IC50 (µM)
MV-4-11ITD0.15Not Reported
MOLM-13ITDNot ReportedNot Reported
MOLM-16WT0.1Not Reported
KG-1WTNot ReportedNot Reported

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: In Vivo Efficacy of SEL24/B489 and Cytarabine Combination in an MV-4-11 Xenograft Model [1]

Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle Control-0
Cytarabine50 mg/kg60
SEL24/B48925 mg/kg77
SEL24/B48950 mg/kg82
SEL24/B489 + Cytarabine25 mg/kg + 50 mg/kg89
SEL24/B489 + Cytarabine50 mg/kg + 50 mg/kg99

TGI was assessed in a subcutaneous MV-4-11 xenograft mouse model.[1]

Mechanism of Action and Synergy

SEL24/B489 exerts its anti-leukemic effects through the dual inhibition of PIM and FLT3 kinases, which are crucial for the proliferation and survival of AML cells.[2] PIM kinases are downstream effectors of FLT3 signaling, and their inhibition can help overcome resistance to FLT3 inhibitors.[2] Cytarabine is a nucleoside analog that, upon intracellular conversion to its active triphosphate form (Ara-CTP), inhibits DNA polymerase and gets incorporated into DNA, leading to cell cycle arrest and apoptosis.

The strong synergistic effect observed with the combination of SEL24/B489 and cytarabine is likely due to the multi-pronged attack on critical AML survival pathways. By inhibiting PIM/FLT3 signaling, SEL24/B489 can sensitize AML cells to the DNA-damaging effects of cytarabine.

SEL24_B489_Cytarabine_Synergy cluster_SEL24_B489 SEL24/B489 cluster_Cytarabine Cytarabine cluster_Downstream Downstream Effects SEL24_B489 SEL24/B489 PIM PIM Kinase SEL24_B489->PIM FLT3 FLT3 Kinase SEL24_B489->FLT3 Apoptosis Apoptosis SEL24_B489->Apoptosis Proliferation Cell Proliferation PIM->Proliferation Survival Cell Survival FLT3->Survival Cytarabine Cytarabine DNAPolymerase DNA Polymerase Cytarabine->DNAPolymerase Cytarabine->Apoptosis DNAReplication DNA Replication DNAPolymerase->DNAReplication DNAReplication->Proliferation Proliferation->Apoptosis Survival->Apoptosis

Mechanism of synergistic action of SEL24/B489 and Cytarabine.

Experimental Protocols

In Vitro Synergy Assessment

This protocol outlines the steps to determine the synergistic effects of SEL24/B489 and cytarabine on AML cell line viability.

In_Vitro_Synergy_Workflow cluster_workflow Experimental Workflow start Start: AML Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of SEL24/B489, Cytarabine, and their combination seed->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., MTS assay) incubate->viability analysis Data Analysis: Calculate IC50 and Combination Index (CI) viability->analysis end End: Determine Synergy analysis->end

Workflow for in vitro synergy assessment.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • SEL24/B489 (stock solution in DMSO)

  • Cytarabine (stock solution in sterile water or DMSO)

  • 96-well cell culture plates

  • MTS reagent (or other viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to a logarithmic growth phase.

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of SEL24/B489 and cytarabine in complete medium.

    • For combination studies, prepare a matrix of concentrations of both drugs.

    • Add 100 µL of the drug solutions to the appropriate wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using a non-linear regression model.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of SEL24/B489 and cytarabine in a subcutaneous AML xenograft model.

In_Vivo_Xenograft_Workflow cluster_workflow Experimental Workflow start Start: Prepare MV-4-11 cells implant Subcutaneously implant cells into immunodeficient mice start->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment groups (when tumors reach ~100-150 mm³) tumor_growth->randomize treat Administer SEL24/B489 (oral), Cytarabine (i.p.), or combination randomize->treat monitor Monitor tumor volume and body weight treat->monitor end End: Euthanize and analyze tumors monitor->end

Workflow for in vivo xenograft study.

Materials:

  • MV-4-11 AML cells

  • Immunodeficient mice (e.g., SCID or NSG)

  • Matrigel (optional)

  • SEL24/B489 formulation for oral gavage

  • Cytarabine formulation for intraperitoneal (i.p.) injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest MV-4-11 cells in their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, SEL24/B489 alone, cytarabine alone, combination).

    • Administer SEL24/B489 orally (e.g., daily or twice daily).

    • Administer cytarabine via i.p. injection (e.g., on a specific schedule, such as three times a week).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

The combination of the dual PIM/FLT3 inhibitor SEL24/B489 with the standard chemotherapeutic agent cytarabine demonstrates significant synergistic anti-leukemic activity in preclinical AML models. The provided protocols offer a framework for researchers to further investigate this promising therapeutic strategy. These studies are crucial for advancing the development of more effective combination therapies for AML patients.

References

Application Notes and Protocols for Studying Drug Resistance in Leukemia with SEL24-B489

Author: BenchChem Technical Support Team. Date: November 2025

A Potent Dual PIM/FLT3 Kinase Inhibitor for Overcoming Resistance

Introduction

SEL24-B489 is a potent, orally active, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting mechanism makes it a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases of acquired resistance to selective FLT3 inhibitors.[3][4] Resistance to FLT3 inhibitors often arises from mutations in the FLT3 tyrosine kinase domain (TKD) or through the activation of alternative survival pathways, frequently involving PIM kinases.[3][5] By simultaneously inhibiting both FLT3 and PIM kinases, this compound can effectively abrogate downstream signaling pathways involved in cell proliferation, survival, and apoptosis, thereby overcoming common resistance mechanisms.[3][6]

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying drug resistance in leukemia cell lines and animal models.

Mechanism of Action

This compound is a type I inhibitor that demonstrates high affinity for all three PIM kinase isoforms (PIM1, PIM2, and PIM3) and FLT3, including its internal tandem duplication (ITD) and various resistance-conferring TKD mutations.[1][2][7] The FLT3-ITD mutation is a common genetic lesion in AML, and while targeted inhibitors are initially effective, resistance almost invariably develops.[3][4] PIM kinases are key downstream effectors of FLT3 signaling and are considered major drivers of this resistance phenotype.[3][8]

The dual inhibition strategy of this compound targets the FLT3-ITD signaling axis at both the proximal (FLT3) and distal (PIM) levels.[3] This approach has been shown to be more effective and to have a broader range of activity in AML cell lines and primary patient samples compared to selective FLT3 or PIM inhibitors alone.[3][5]

Signaling Pathway

dot

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD PIM PIM Kinases FLT3->PIM STAT5 STAT5 FLT3->STAT5 mTORC1 mTORC1 PIM->mTORC1 cMYC c-MYC PIM->cMYC BAD BAD PIM->BAD Inhibits Proliferation Proliferation STAT5->Proliferation S6 p-S6 mTORC1->S6 _4EBP1 p-4EBP1 mTORC1->_4EBP1 Translation Protein Translation S6->Translation _4EBP1->Translation MCL1 MCL1 cMYC->MCL1 cMYC->Proliferation Apoptosis Apoptosis MCL1->Apoptosis Inhibits BAD->Apoptosis SEL24B489 This compound SEL24B489->FLT3 Inhibits SEL24B489->PIM Inhibits

Caption: this compound dual-inhibits FLT3-ITD and PIM kinases.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetKd (nM)
PIM12
PIM22
PIM33
FLT3-ITD16
FLT3-WT160
FLT3 D835H12
FLT3 D835Y10
FLT3 N841I15
Data compiled from multiple sources.[1][2][7]
In Vitro Cellular Activity of this compound in AML Cell Lines
Cell LineFLT3 StatusThis compound IC50 (µM)AC220 (Quizartinib) IC50 (µM)AZD1208 IC50 (µM)
MV-4-11FLT3-ITD0.01 - 0.050.001 - 0.01>1
MOLM-13FLT3-ITD0.01 - 0.050.001 - 0.01>1
MOLM-16FLT3-WT0.1 - 0.5>100.1 - 0.5
KG-1FLT3-WT0.1 - 0.5>10>1
Data represent a range of reported values.[2][3]
In Vivo Efficacy of this compound in AML Xenograft Models
Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)
MV-4-11 (FLT3-ITD)This compound50 mg/kg, twice daily67
MV-4-11 (FLT3-ITD)This compound75 mg/kg, twice daily74
MV-4-11 (FLT3-ITD)This compound100 mg/kg, twice daily82
Data is based on oral administration.[1]

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is designed to assess the effect of this compound on the viability of leukemia cell lines.

Workflow:

Cell_Viability_Workflow A Seed cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Leukemia cell lines

  • Complete medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

This protocol outlines the use of this compound in a leukemia xenograft mouse model.

Workflow:

Materials:

  • Immunodeficient mice (e.g., SCID/beige)

  • [1] Leukemia cell line (e.g., MV-4-11)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 x 106 leukemia cells (e.g., MV-4-11) mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm3, randomize the mice into treatment and control groups.

  • Administer this compound orally at desired doses (e.g., 50, 75, 100 mg/kg) twice daily. Th[1]e control group should receive the vehicle.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic studies, such as Western blotting for p-STAT5, p-S6, and other downstream markers.

Conclusion

This compound is a valuable tool for investigating and overcoming drug resistance in leukemia. Its dual inhibitory action on PIM and FLT3 kinases provides a rational therapeutic strategy to combat resistance mediated by FLT3-TKD mutations and the activation of PIM kinase-driven survival pathways. The protocols provided herein offer a framework for researchers to evaluate the efficacy of this compound in relevant preclinical models.

References

Application of SEL24-B489 in Diffuse Large B-cell Lymphoma (DLBCL) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant heterogeneity and the need for novel therapeutic strategies. A promising target in DLBCL is the PIM kinase family of serine/threonine kinases (PIM1, PIM2, and PIM3), which are crucial for cell survival and proliferation. SEL24-B489 (also known as MEN1703) is a potent, orally available, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the use of this compound in preclinical DLBCL research, based on available data.

Mechanism of Action

This compound exerts its anti-lymphoma effects by inhibiting the constitutively active PIM kinases, which are key downstream effectors of various signaling pathways, including the JAK/STAT and NF-κB pathways, that are frequently dysregulated in DLBCL. Inhibition of PIM kinases by this compound leads to the disruption of multiple pro-survival mechanisms within the lymphoma cells. Key downstream effects include the inhibition of protein translation, reduction of MYC oncogene expression, and induction of apoptosis.

Data Presentation

In Vitro Efficacy of this compound in DLBCL Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of DLBCL cell lines, including both germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes.

ParameterDLBCL Cell LinesValueReference
IC50 Range Panel of DLBCL cell lines0.29 - 1.17 µM[1]
Median IC50 Panel of lymphoma cell lines593 nM (0.593 µM)[2]

Note: The panel of DLBCL cell lines tested included DHL4, DHL6, Ly1, Ly7, Karpas 422, Pfeiffer, Toledo, U2932, and HBL-1.[1]

In Vivo Efficacy of this compound in a DLBCL Xenograft Model

The in vivo anti-tumor activity of this compound has been demonstrated in a murine xenograft model using the U2932 DLBCL cell line.

Animal ModelCell LineTreatmentDosageOutcomeReference
SCID/beige miceU2932 (ABC-DLBCL)This compound50 mg/kg, orally, twice daily>90% tumor growth inhibition[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in DLBCL cell lines.

Materials:

  • DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10, U2932, HBL-1)

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in DLBCL cells following treatment with this compound.

Materials:

  • DLBCL cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed DLBCL cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3][4][5]

Western Blot Analysis of PIM Kinase Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of PIM kinases and MYC protein levels.

Materials:

  • DLBCL cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-p-S6 (Ser235/236), anti-S6, anti-MYC, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Treat DLBCL cells with this compound for the desired time points (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.[1]

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a DLBCL xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID/beige or NOD/SCID)

  • U2932 DLBCL cell line

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5 x 10^6 U2932 cells mixed with Matrigel into the flank of each mouse.[1]

  • Monitor tumor growth regularly. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[6]

  • Administer this compound (e.g., 50 mg/kg) or vehicle control orally, twice daily.[1]

  • Measure tumor volume with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

PIM_Kinase_Signaling_Pathway_in_DLBCL cluster_downstream Downstream Effects BCR BCR/JAK/STAT Signaling PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) BCR->PIM_Kinases Protein_Synthesis Protein Synthesis (p-4EBP1, p-S6) PIM_Kinases->Protein_Synthesis MYC_Stability MYC Stability & Transcription PIM_Kinases->MYC_Stability Apoptosis_Inhibition Apoptosis Inhibition (e.g., via BAD phosphorylation) PIM_Kinases->Apoptosis_Inhibition SEL24_B489 This compound SEL24_B489->PIM_Kinases Cell_Survival Cell Survival & Proliferation Protein_Synthesis->Cell_Survival MYC_Stability->Cell_Survival Apoptosis_Inhibition->Cell_Survival Apoptosis Apoptosis

Caption: PIM Kinase Signaling Pathway Inhibition by this compound in DLBCL.

Experimental_Workflow_DLBCL cluster_invitro In Vitro Studies DLBCL_Cells DLBCL Cell Lines (GCB & ABC subtypes) Viability Cell Viability Assay (IC50 Determination) DLBCL_Cells->Viability Apoptosis Apoptosis Assay (Annexin V/PI) DLBCL_Cells->Apoptosis Western_Blot Western Blot (p-4EBP1, p-S6, MYC) DLBCL_Cells->Western_Blot Xenograft DLBCL Xenograft Model (e.g., U2932 in SCID mice) DLBCL_Cells->Xenograft Treatment This compound Treatment Xenograft->Treatment Efficacy Tumor Growth Inhibition (TGI) Treatment->Efficacy

Caption: Experimental Workflow for Preclinical Evaluation of this compound in DLBCL.

Rationale_for_Targeting_PIM_Kinases cluster_consequences Oncogenic Consequences DLBCL_Pathogenesis DLBCL Pathogenesis (Dysregulated signaling) PIM_Overexpression PIM Kinase Overexpression/Activation DLBCL_Pathogenesis->PIM_Overexpression Increased_Translation Increased Protein Translation PIM_Overexpression->Increased_Translation MYC_Upregulation MYC Upregulation/ Stabilization PIM_Overexpression->MYC_Upregulation Apoptosis_Evasion Evasion of Apoptosis PIM_Overexpression->Apoptosis_Evasion Lymphoma_Growth Lymphoma Growth & Survival Increased_Translation->Lymphoma_Growth MYC_Upregulation->Lymphoma_Growth Apoptosis_Evasion->Lymphoma_Growth Therapeutic_Effect Therapeutic Effect (Apoptosis, Reduced Growth) SEL24_B489 This compound (PIM Inhibition) SEL24_B489->PIM_Overexpression

Caption: Rationale for Targeting PIM Kinases in DLBCL with this compound.

Conclusion and Future Directions

This compound is a promising therapeutic agent for DLBCL, demonstrating potent in vitro and in vivo activity. Its mechanism of action, involving the inhibition of PIM kinases leading to reduced protein translation, decreased MYC levels, and induction of apoptosis, provides a strong rationale for its clinical development. The initiation of a Phase II clinical trial of MEN1703 (this compound) in patients with relapsed/refractory DLBCL is a significant step forward.[7] Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies with other anti-lymphoma agents to further enhance its therapeutic efficacy.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with SEL24-B489: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent dual PIM/FLT3-ITD inhibitor, SEL24-B489, achieving optimal solubility is critical for experimental success. This technical support center provides a comprehensive guide to understanding and overcoming solubility issues with this compound in common laboratory solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is reported to be between 25 mg/mL and 89 mg/mL.[1][2][3] To achieve higher concentrations, specific techniques such as ultrasonication, warming the solution to 37°C, and adjusting the pH to 2 with HCl may be necessary.[1][3] It is also crucial to use fresh, non-hygroscopic DMSO, as moisture can significantly reduce solubility.[2][4]

Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?

A3: this compound is practically insoluble in water and has very poor solubility in aqueous solutions such as PBS and cell culture media.[2] Direct dissolution in these media is not recommended.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to your desired concentration, not exceeding its maximum solubility. To aid dissolution, you can warm the solution at 37°C and use an ultrasonic bath.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][4]

Q5: How can I prepare working solutions of this compound for cell-based assays?

A5: To prepare working solutions for cell-based assays, a serial dilution of the DMSO stock solution should be made in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO. 1. The concentration is too high.2. The DMSO is old or has absorbed moisture.3. Insufficient agitation or temperature.1. Try a lower concentration. Refer to the solubility data table.2. Use fresh, anhydrous grade DMSO.[2][4]3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]
Precipitation is observed after diluting the DMSO stock solution in cell culture media. 1. The aqueous solubility of this compound has been exceeded.2. The final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of this compound in the working solution.2. For in vivo studies, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility and stability in aqueous environments.[4]
Inconsistent experimental results. 1. Incomplete dissolution of this compound.2. Degradation of the compound due to improper storage.1. Ensure the compound is fully dissolved in DMSO before preparing working solutions. Centrifuge the stock solution and use the supernatant if necessary.2. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][4]

Quantitative Solubility Data

Solvent Solubility Molar Concentration Notes
DMSO25 mg/mL[1][3]56.04 mM[1]May require ultrasonication and pH adjustment to 2 with HCl.[1][3]
DMSO89 mg/mL[2]199.48 mM[2]Use of fresh, non-hygroscopic DMSO is critical.[2]
Ethanol5 mg/mL[2]
WaterInsoluble[2]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (MW: 446.14 g/mol ), anhydrous grade DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous grade DMSO to the tube. c. To facilitate dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the powder is completely dissolved. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions in Cell Culture Media
  • Materials: 10 mM this compound stock solution in DMSO, appropriate cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤0.1%). d. Use the freshly prepared working solutions immediately.

Signaling Pathway and Experimental Workflow

This compound is a dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][4] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways implicated in the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML).[5][6]

SEL24_B489_Signaling_Pathway This compound Mechanism of Action SEL24_B489 This compound FLT3_ITD FLT3-ITD SEL24_B489->FLT3_ITD PIM_Kinases PIM Kinases SEL24_B489->PIM_Kinases STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK Protein_Synthesis Protein Synthesis (e.g., 4E-BP1, S6) PIM_Kinases->Protein_Synthesis c_MYC c-MYC PIM_Kinases->c_MYC MCL1 MCL-1 PIM_Kinases->MCL1 Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Protein_Synthesis->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression c_MYC->Cell_Cycle_Progression Apoptosis Apoptosis MCL1->Apoptosis Cell_Cycle_Progression->Proliferation_Survival Experimental_Workflow Experimental Workflow for Cell-Based Assays A Prepare 10 mM this compound Stock in DMSO B Serially Dilute Stock in Cell Culture Medium A->B C Treat Cells with Working Solutions B->C D Incubate for Desired Time C->D E Perform Downstream Analysis (e.g., Viability, Western Blot) D->E

References

Technical Support Center: Optimizing SEL24-B489 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SEL24-B489 in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways, which are crucial for the proliferation, survival, and resistance of various cancer cells, particularly in Acute Myeloid Leukemia (AML).[3][4][5] By targeting both PIM and FLT3-ITD, this compound can overcome resistance mechanisms associated with inhibitors that target only one of these pathways.[3][5]

Q2: Which signaling pathways are affected by this compound?

A2: this compound abrogates the activity of several pro-survival signaling circuits.[3][5] Primarily, it inhibits the FLT3-ITD pathway, which in turn affects downstream signaling through STAT5, RAF/MEK/ERK, and PI3K/AKT.[3][6] Simultaneously, its inhibition of PIM kinases leads to decreased phosphorylation of downstream targets such as the ribosomal protein S6 (pS6), 4E-BP1, and reduced expression of the anti-apoptotic protein MCL1.[1][6]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated significant in vitro activity across a broad panel of Acute Myeloid Leukemia (AML) cell lines, including those with and without FLT3-ITD mutations.[3][4] It has shown potent cytotoxicity in cell lines such as MV-4-11 (FLT3-ITD+), MOLM-13 (FLT3-ITD+), MOLM-16 (FLT3-WT), and KG-1 (FLT3-WT).[3][4][6]

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO.[7] For example, a 10 mM stock solution in DMSO is commonly used.[8] To prepare, dissolve the powdered compound in fresh, anhydrous DMSO.[4] It is advisable to gently vortex or sonicate briefly to ensure complete dissolution.[9] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][10] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[7]

Troubleshooting Guides

Issue 1: Higher than expected IC50 values or lack of cellular activity.

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the prepared working solutions for any precipitate. If observed, try preparing a fresh dilution from the stock solution, ensuring thorough mixing. Consider using a pre-warmed medium for dilution.[9]
Incorrect Concentration Verify the calculations used for preparing the stock and working solutions. If possible, confirm the concentration of the stock solution spectrophotometrically.
Cell Seeding Density The number of cells seeded can significantly impact the apparent IC50. Ensure that cell seeding is consistent across experiments and that the density is within the optimal range for your specific cell line and assay duration.
Assay Duration The inhibitory effect of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[10][11]
Cell Line Resistance While this compound is broadly active, some cell lines may exhibit intrinsic or acquired resistance. Confirm the expression and activation status of PIM kinases and FLT3 in your cell line.

Issue 2: High variability between replicate wells in cell viability assays.

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Use appropriate pipetting techniques to dispense an equal number of cells into each well.
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter the compound concentration. To minimize this, consider not using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity.
Inconsistent Pipetting Be precise and consistent when adding the compound and assay reagents to each well. Automated liquid handling systems can improve reproducibility.
Compound Instability This compound may degrade in the culture medium over long incubation periods. If this is suspected, consider refreshing the medium with a freshly prepared compound at intermediate time points.

Data Presentation

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 / GI50 (µM)Assay TypeReference
MV-4-11ITD+0.15MTS[4]
MOLM-13ITD+Not explicitly stated, but showed dose-dependent cell cycle disruptionCell Cycle Analysis[1]
MOLM-16WT0.1MTS[4]
KG-1WTNot explicitly stated, but showed weaker effect compared to FLT3-ITD+ linesApoptosis Assay[6]
HDLM-2Not specified3-5Not specified[1]

Table 2: Kinase Inhibitory Activity of this compound

KinaseKd (nM)Reference
PIM12[10]
PIM22[10]
PIM33[10]
FLT3-WT160[8]
FLT3-ITD16[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is adapted for determining the cytotoxic effects of this compound on AML cell lines.[6][11]

Materials:

  • AML cell line of interest (e.g., MV-4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >95%.

    • Resuspend the cells in a complete medium to a final concentration that will result in 70-80% confluency at the end of the experiment. A typical starting point for suspension cells is 5,000-10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound by diluting the 10 mM DMSO stock in a complete medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., starting from 20 µM down to 0 µM as a vehicle control).

    • Add 100 µL of the 2X this compound working solution to the corresponding wells. This will bring the final volume to 200 µL and the compound to the desired 1X final concentration.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[11]

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" background wells from all other values.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Phosphorylated STAT5 and S6

This protocol outlines the steps to assess the inhibition of FLT3 and PIM kinase signaling by this compound.

Materials:

  • AML cells treated with this compound

  • Cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treating cells with this compound for the desired time (e.g., 4 hours), harvest the cells and wash them once with ice-cold PBS.[6]

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and the loading control.

Mandatory Visualizations

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 SEL24_B489 This compound SEL24_B489->FLT3 Inhibits PIM PIM Kinases SEL24_B489->PIM Inhibits S6 S6 PIM->S6 MCL1 MCL1 PIM->MCL1 Upregulates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Proliferation & Survival pSTAT5->Proliferation pS6 p-S6 S6->pS6 Phosphorylation pS6->Proliferation Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilution Perform Serial Dilution of this compound prep_stock->serial_dilution seed_cells Seed AML Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound serial_dilution->add_compound incubate Incubate for 72 hours add_compound->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Read Absorbance at 490 nm incubate_mts->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve and Determine IC50 calc_viability->plot_curve

Caption: Experimental Workflow for IC50 Determination.

References

Technical Support Center: Troubleshooting Off-Target Effects of SEL24-B489

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential off-target effects of SEL24-B489, a dual PIM/FLT3 kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally active, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants.[1][2][3] Its on-target effect is the disruption of signaling pathways involved in cell proliferation, survival, and protein translation, leading to cell cycle arrest and apoptosis in sensitive cell lines.[1][2]

Q2: I'm observing a phenotype in my cellular assay that is not consistent with PIM/FLT3 inhibition. Could this be an off-target effect?

Yes, it is possible. While this compound is a potent PIM/FLT3 inhibitor, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations. An unexpected phenotype could be the result of the inhibition of one or more of these "off-target" kinases. It is also important to consider that the observed effect could be specific to the cellular context of your experimental model.

Q3: How can I begin to investigate if my observed effect is off-target?

A good first step is to perform a thorough dose-response experiment. If the concentration of this compound required to produce the unexpected phenotype is significantly higher than its reported IC50 for PIM/FLT3 inhibition, it may suggest an off-target effect. Additionally, using a structurally different PIM/FLT3 inhibitor as a control can be informative. If the control compound does not produce the same phenotype, it strengthens the possibility of an off-target effect of this compound.

Q4: Are there any known off-targets for this compound?

Q5: My in vitro kinase assay shows potent inhibition, but I see a weaker or no effect on cell viability. What could be the issue?

This discrepancy can arise from several factors unrelated to off-target effects. These include poor cell permeability of the compound, active removal of the compound by cellular efflux pumps, or instability of the compound in your cell culture medium. It is also crucial to ensure that the targeted pathway is active in your chosen cell line.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You are observing a cellular effect that cannot be readily explained by the inhibition of PIM/FLT3 signaling pathways.

Troubleshooting Workflow

G start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve for Phenotype start->dose_response compare_ic50 Compare EC50 of Phenotype to known PIM/FLT3 IC50 dose_response->compare_ic50 control_compound Test Structurally Unrelated PIM/FLT3 Inhibitor compare_ic50->control_compound If EC50 >> IC50 conclusion_on_target Conclude On-Target or Context-Specific Effect compare_ic50->conclusion_on_target If EC50 ≈ IC50 phenotype_reproduced Phenotype Reproduced? control_compound->phenotype_reproduced target_engagement Confirm Target Engagement (e.g., p-S6 levels) phenotype_reproduced->target_engagement No phenotype_reproduced->conclusion_on_target Yes pathway_analysis Analyze Downstream Markers of Suspected Off-Target Pathway target_engagement->pathway_analysis knockdown_experiment Perform siRNA/shRNA Knockdown of Suspected Off-Target pathway_analysis->knockdown_experiment conclusion_off_target Conclude Off-Target Effect knockdown_experiment->conclusion_off_target

Caption: Troubleshooting logic for an unexpected phenotype.

Issue 2: High Levels of Cell Death at Low Concentrations in Non-Target Cells

You are observing significant cytotoxicity in cell lines that are not known to be dependent on PIM or FLT3 signaling.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Off-target kinase inhibition Perform a cell viability assay with a structurally unrelated PIM/FLT3 inhibitor to see if the effect is reproducible. If not, consider that this compound may be inhibiting another kinase essential for the survival of that cell line.
Non-specific cytotoxicity High concentrations of any small molecule can induce non-specific toxicity. Ensure your working concentrations are appropriate and that the DMSO concentration in your vehicle control is not exceeding 0.1%.
Compound instability The compound may be degrading in the cell culture medium to a cytotoxic byproduct. Test the stability of this compound in your media over the time course of your experiment using techniques like HPLC.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its target kinases and its effect on the viability of various AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetKd (nM)
PIM12
PIM22
PIM33
FLT3-ITD16
FLT3-WT160
Data compiled from multiple sources.[1]

Table 2: Cellular IC50 Values of this compound and Comparator Compounds in AML Cell Lines

Cell LineFLT3 StatusThis compound IC50 (µM)AZD1208 (PIMi) IC50 (µM)AC220 (FLT3i) IC50 (µM)
MV-4-11ITD0.152.240.003
MOLM-13ITDNot ReportedNot ReportedNot Reported
MOLM-16WT0.1>100.07
KG-1WTNot ReportedNot ReportedNot Reported
Data compiled from multiple sources.[4]

Key Signaling Pathway

This compound exerts its on-target effects by inhibiting the PIM and FLT3 signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PIM PIM Kinases STAT5->PIM mTORC1 mTORC1 PIM->mTORC1 MCL1 MCL1 PIM->MCL1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 pS6 p-S6 S6->pS6 Proliferation Cell Proliferation & Survival pS6->Proliferation MCL1->Proliferation inhibits apoptosis SEL24_B489_FLT3 This compound SEL24_B489_FLT3->FLT3 SEL24_B489_PIM This compound SEL24_B489_PIM->PIM

Caption: Simplified PIM/FLT3 signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Experimental Workflow

G seed_cells Seed cells in 96-well plate add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data

Caption: Workflow for a cell viability MTS assay.

Methodology

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate in a final volume of 100 µL per well.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Protocol 2: Western Blot for Phosphorylated S6

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of a key downstream effector, S6 ribosomal protein.

Methodology

  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total S6 as a loading control.

References

Technical Support Center: Overcoming Acquired Resistance to SEL24-B489 in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter acquired resistance to SEL24-B489 in Acute Myeloid Leukemia (AML) cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, first-in-class, orally available dual inhibitor of PIM kinases (PIM1, PIM2, PIM3) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] In AML, particularly in cases with FLT3 mutations (such as internal tandem duplication, FLT3-ITD), the FLT3 signaling pathway is constitutively active, promoting leukemic cell proliferation and survival. PIM kinases are key downstream effectors of the FLT3-ITD signaling pathway.[5][6][7] By simultaneously inhibiting both FLT3 and PIM kinases, this compound aims to provide a more comprehensive and durable anti-leukemic effect, and potentially overcome resistance mechanisms that arise from the upregulation of PIM kinases in response to FLT3 inhibition alone.[1][2][3][7]

Q2: My AML cells, initially sensitive to this compound, are now showing signs of resistance. What are the potential mechanisms?

While this compound is designed to overcome certain resistance mechanisms, acquired resistance can still emerge through several potential avenues:

  • On-Target Mutations: Although less likely with a dual inhibitor, mutations in the drug-binding sites of either FLT3 or PIM kinases could potentially reduce the efficacy of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of FLT3 and PIM. Potential pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways.[8][9]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family (e.g., MCL-1), can render cells resistant to drug-induced apoptosis.[7]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[10]

  • Feedback Loop Activation: Intrinsic resistance to PIM kinase inhibitors has been linked to the feedback activation of mTOR signaling mediated by p38α.[11][12][13]

Q3: How can I experimentally confirm that my AML cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide: Investigating and Overcoming Acquired Resistance

This guide provides a step-by-step approach to understanding and potentially overcoming acquired resistance to this compound in your AML cell lines.

Problem 1: Decreased Cell Death in Response to this compound Treatment

Possible Cause: Alterations in signaling pathways, upregulation of survival proteins, or reduced drug efficacy.

Troubleshooting Steps:

  • Confirm Resistance with a Viability Assay:

    • Experiment: Perform a cell viability assay (e.g., MTS assay) to compare the dose-response curve of the suspected resistant cells with the parental sensitive cells.

    • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cells.

  • Investigate Key Signaling Pathways:

    • Experiment: Use Western blotting to analyze the phosphorylation status and total protein levels of key components of the FLT3, PIM, RAS/MAPK, and PI3K/AKT signaling pathways in both sensitive and resistant cells, with and without this compound treatment.

    • Key Proteins to Analyze: p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, p-S6, S6, and c-Myc.

    • Expected Outcome: In resistant cells, you may observe persistent phosphorylation of downstream effectors (e.g., p-ERK, p-AKT) despite this compound treatment, suggesting the activation of bypass pathways.

  • Assess Apoptosis Induction:

    • Experiment: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the level of apoptosis in sensitive versus resistant cells after treatment with this compound.

    • Expected Outcome: Resistant cells will show a significantly lower percentage of apoptotic cells compared to sensitive cells at the same drug concentration.

Problem 2: Suspected On-Target Mutations

Possible Cause: Genetic alterations in the FLT3 or PIM kinase domains that prevent this compound binding.

Troubleshooting Steps:

  • Sequence the FLT3 and PIM Kinase Domains:

    • Experiment: Isolate genomic DNA or RNA from both sensitive and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the coding regions of FLT3 and all three PIM kinase genes.

    • Expected Outcome: Identification of novel mutations in the kinase domains of the resistant cells that are absent in the sensitive parental line.

  • Perform a Kinase Activity Assay:

    • Experiment: Conduct an in vitro kinase activity assay using immunoprecipitated FLT3 and PIM kinases from both sensitive and resistant cell lysates.

    • Expected Outcome: Kinases from resistant cells may show sustained activity in the presence of this compound compared to those from sensitive cells.

Problem 3: Exploring Combination Therapies to Overcome Resistance

Possible Cause: The resistance mechanism involves pathways that can be targeted by other therapeutic agents.

Troubleshooting Steps:

  • Test for Synergistic Effects with Other Inhibitors:

    • Experiment: Based on the results from your signaling pathway analysis, test the combination of this compound with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor if the RAS/MAPK pathway is activated, or a PI3K/mTOR inhibitor if the PI3K/AKT pathway is active). Use a cell viability assay to assess for synergistic effects.

    • Expected Outcome: A combination of drugs may show a synergistic effect, resulting in a greater reduction in cell viability than either drug alone.

  • Consider Targeting Apoptotic Pathways:

    • Experiment: Investigate the combination of this compound with BCL-2 family inhibitors (e.g., venetoclax), especially if you observe an upregulation of anti-apoptotic proteins.

    • Expected Outcome: Co-treatment may restore sensitivity by lowering the threshold for apoptosis.

Quantitative Data Summary

ParameterSensitive AML CellsResistant AML Cells
This compound IC50 Low (e.g., nM range)High (e.g., µM range)
p-ERK Levels (post-treatment) Significantly ReducedMaintained or Partially Reduced
p-AKT Levels (post-treatment) Significantly ReducedMaintained or Partially Reduced
% Apoptosis (post-treatment) HighLow

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][14][15]

  • Incubation: Incubate for 1-4 hours at 37°C.[1][14][15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat AML cells with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[16][17]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Immunoprecipitation Kinase Assay
  • Cell Lysis: Lyse untreated and treated AML cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the kinase of interest (FLT3 or PIM1) overnight at 4°C.

  • Bead Capture: Add Protein A/G agarose beads to capture the antibody-kinase complex.[11]

  • Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.[11]

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing a specific substrate for the kinase and ATP (can be radiolabeled or non-radiolabeled).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[18]

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting (using a phospho-specific antibody) or by autoradiography if using radiolabeled ATP.

Visualizations

FLT3_PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activation RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K PIM PIM Kinases STAT5->PIM Upregulation cMYC c-MYC PIM->cMYC Stabilization BCL2_MCL1 BCL-2/MCL-1 PIM->BCL2_MCL1 Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6 S6 mTOR->S6 cMYC->Proliferation BCL2_MCL1->Proliferation SEL24_B489 This compound SEL24_B489->FLT3 Inhibition SEL24_B489->PIM Inhibition

Caption: Simplified signaling pathway of FLT3 and PIM kinases in AML and the dual inhibitory action of this compound.

Experimental_Workflow start Suspected Resistance to This compound confirm_resistance Confirm Resistance (MTS Assay) start->confirm_resistance investigate_pathways Investigate Signaling Pathways (Western Blot) confirm_resistance->investigate_pathways If Resistant check_apoptosis Assess Apoptosis (Flow Cytometry) investigate_pathways->check_apoptosis sequence_targets Sequence FLT3 & PIM Genes investigate_pathways->sequence_targets combination_therapy Test Combination Therapies investigate_pathways->combination_therapy If Bypass Pathway Activated check_apoptosis->combination_therapy If Apoptosis Reduced kinase_assay Kinase Activity Assay sequence_targets->kinase_assay If Mutation Found end Overcome Resistance kinase_assay->end combination_therapy->end Resistance_Mechanisms Resistance Acquired Resistance to This compound OnTarget On-Target Mutations (FLT3, PIM) Resistance->OnTarget Bypass Bypass Pathway Activation (RAS/MAPK, PI3K/AKT) Resistance->Bypass Apoptosis Upregulation of Anti-Apoptotic Proteins Resistance->Apoptosis Efflux Increased Drug Efflux Resistance->Efflux

References

Interpreting unexpected results in SEL24-B489 combination studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SEL24-B489. This resource is designed for researchers, scientists, and drug development professionals working with this compound in combination studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflows.

Overview of this compound

This compound is a potent, orally active, dual inhibitor of PIM kinases (PIM1, PIM2, PIM3) and Fms-like tyrosine kinase 3 (FLT3).[1][2] PIM kinases are key downstream effectors of FLT3 signaling and are implicated in resistance to FLT3 inhibitors.[2][3] By targeting the same pathway at two independent nodes, this compound is designed to have broader activity and overcome resistance mechanisms that arise in cancer cells.[3][4] Preclinical studies have demonstrated its potential in treating hematological malignancies like Acute Myeloid Leukemia (AML).[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its combination partners?

This compound exerts its anti-cancer effects by simultaneously inhibiting PIM and FLT3 kinases. This dual inhibition disrupts multiple pro-survival signaling pathways.

  • PIM Kinases: These are serine/threonine kinases that regulate transcription, translation, cell cycle progression, and cell survival.[5][6] They are often upregulated in cancers and are associated with poor clinical outcomes.[5][6]

  • FLT3 Kinase: A receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active and drives aberrant proliferation in AML.[2]

  • Downstream Effects: Inhibition of PIM/FLT3 by this compound leads to decreased phosphorylation of substrates like S6 and 4EBP1, disruption of the cell cycle, and induction of apoptosis.[1][7] It also reduces the expression of anti-apoptotic proteins like MCL1.[1][8][9]

Common Combination Strategies: this compound is often combined with agents that target parallel survival pathways or downstream effectors. A common example is combining it with BCL-2 inhibitors (e.g., Venetoclax). PIM kinase inhibition can decrease MCL1 levels, a known resistance factor for BCL-2 inhibitors, creating a synergistic vulnerability.[10]

SEL24_B489_Pathway cluster_upstream Upstream Signaling cluster_sel24 This compound Targets cluster_downstream Downstream Pathways cluster_effects Cellular Effects FLT3 FLT3 Receptor FLT3_Kinase FLT3 Kinase Domain FLT3->FLT3_Kinase GrowthFactors Growth Factors, Cytokines GrowthFactors->FLT3 PIM PIM Kinases STAT STAT5 PIM->STAT mTORC1 mTORC1 PIM->mTORC1 FLT3_Kinase->PIM FLT3_Kinase->STAT FLT3_Kinase->mTORC1 Transcription MYC, MCL1 Transcription STAT->Transcription Translation Protein Translation (4EBP1, S6) mTORC1->Translation CDK9 CDK9 CDK9->Transcription BCL2 BCL-2 Family (e.g., BCL-2) Apoptosis Apoptosis BCL2->Apoptosis Transcription->BCL2 Survival Cell Survival & Proliferation Transcription->Survival Translation->Survival SEL24_B489 This compound SEL24_B489->PIM SEL24_B489->FLT3_Kinase Venetoclax Venetoclax (BCL-2i) Venetoclax->BCL2 Antagonism_Workflow Start Unexpected Result: Antagonism or Additivity (CI ≥ 1) Check_Protocols Step 1: Verify Experimental Setup - Confirm drug concentrations - Validate single-agent curves - Check cell health & density Start->Check_Protocols Hypothesis1 Step 2: Formulate Hypotheses Check_Protocols->Hypothesis1 Pathway_Analysis Hypothesis A: Pathway Interaction Test: Western blot for p-S6, p-STAT5, MCL1, c-MYC Hypothesis1->Pathway_Analysis Mechanism-based? Efflux_Analysis Hypothesis B: Drug Efflux/Metabolism Test: qPCR for ABC transporter genes (e.g., ABCB1) Hypothesis1->Efflux_Analysis Pharmacokinetic? Off_Target_Analysis Hypothesis C: Off-Target Effects Test: Lower dose matrix or use a more specific combination agent Hypothesis1->Off_Target_Analysis Dose-dependent? Results_Pathway Results: - No further pathway inhibition? - Feedback loop activation? Pathway_Analysis->Results_Pathway Results_Efflux Results: - Upregulation of efflux pumps? Efflux_Analysis->Results_Efflux Results_OffTarget Results: - Synergy observed at lower concentrations? Off_Target_Analysis->Results_OffTarget Conclusion Step 3: Conclude & Refine Results_Pathway->Conclusion Results_Efflux->Conclusion Results_OffTarget->Conclusion

References

Technical Support Center: Improving the Oral Bioavailability of SEL24-B489 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of the dual PIM/FLT3 kinase inhibitor, SEL24-B489, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a key consideration?

A1: this compound (also known as MEN1703) is an orally active, potent dual inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3).[1] For a drug intended for oral administration, achieving adequate oral bioavailability is critical for ensuring sufficient systemic exposure to elicit a therapeutic effect. Poor oral bioavailability can lead to high variability in drug exposure and potentially sub-optimal efficacy.

Q2: What are the common factors that can limit the oral bioavailability of kinase inhibitors like this compound?

A2: Kinase inhibitors as a class often face challenges with oral bioavailability due to several factors:

  • Poor Aqueous Solubility: Many kinase inhibitors are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor wetting and dissolution.

  • Extensive First-Pass Metabolism: The drug may be heavily metabolized in the gut wall or liver before it reaches systemic circulation.

  • Efflux by Transporters: The drug may be actively pumped back into the GI lumen by efflux transporters such as P-glycoprotein (P-gp).

Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of this compound in early-stage animal studies?

A3: For preclinical studies, simple formulations are often preferred. A common starting point for poorly soluble compounds is to use a vehicle that can maintain the drug in solution or as a fine suspension. A frequently used vehicle for oral gavage in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound remains in solution or a stable, uniform suspension in the chosen vehicle to ensure consistent dosing.

Troubleshooting Guide

Issue: High variability in plasma exposure of this compound is observed between animals in the same dose group.

Potential Cause Troubleshooting/Optimization Strategy
Inconsistent Formulation Ensure the dosing formulation is homogenous. If it is a suspension, ensure it is uniformly suspended before and during administration to each animal. Sonication of the formulation prior to dosing can be beneficial.
Dosing Inaccuracy Verify the accuracy of the oral gavage technique. Ensure the full dose is delivered to the stomach and not regurgitated.
Food Effects The presence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting period for animals before dosing to reduce variability.
Physiological Differences While some inter-animal variability is expected, significant outliers may warrant investigation into the health status of the animals.

Issue: The measured oral bioavailability of this compound is lower than expected.

Potential Cause Troubleshooting/Optimization Strategy
Poor Solubility/Dissolution in GI Tract Consider formulation strategies that enhance solubility, such as using co-solvents, surfactants, or creating a lipid-based formulation. Amorphous solid dispersions can also be explored for more advanced formulations.
High First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the test species to assess the metabolic stability of this compound. If metabolism is high, co-administration with a metabolic inhibitor (in research settings) could help identify this as the limiting factor.
Efflux Transporter Activity Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-gp. If so, formulation strategies that inhibit these transporters could be explored.

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound in various animal species after oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
50185316389
1004516223789

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
25110948847
502438424881

Table 3: Pharmacokinetic Parameters of this compound in Dogs

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
51042741
1022621658

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a vehicle commonly used for the oral administration of poorly water-soluble compounds in preclinical mouse studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired dosing concentration. For example, to prepare a 2.5 mg/mL final solution, a 25 mg/mL stock in DMSO can be used.

  • In a clean vial, add the required volume of the this compound stock solution in DMSO. For a final formulation of 10% DMSO, this would be 100 µL for every 1 mL of final solution.

  • Add PEG300 to the vial. For a final formulation of 40% PEG300, add 400 µL for every 1 mL of final solution. Mix thoroughly until the solution is homogenous.

  • Add Tween-80 to the mixture. For a final formulation of 5% Tween-80, add 50 µL for every 1 mL of final solution. Mix again until the solution is clear and uniform.

  • Add saline to bring the formulation to the final volume. For a final formulation of 45% saline, add 450 µL for every 1 mL of final solution. Mix thoroughly.

  • Visually inspect the final formulation. It should be a clear solution or a uniform suspension. If it is a suspension, ensure it is vortexed or sonicated before each animal is dosed to ensure homogeneity.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_dosing Animal Dosing cluster_analysis Pharmacokinetic Analysis A Weigh this compound B Dissolve in DMSO A->B C Add PEG300 B->C D Add Tween-80 C->D E Add Saline D->E F Homogenize Formulation E->F Final Formulation G Oral Gavage F->G H Blood Sampling G->H Dosed Animal I Plasma Preparation H->I J LC-MS/MS Analysis I->J K Calculate PK Parameters J->K

Caption: Workflow for oral bioavailability studies of this compound.

signaling_pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PIM PIM Kinases BAD BAD PIM->BAD Survival Cell Survival PIM->Survival SEL24_B489 This compound SEL24_B489->FLT3 inhibits SEL24_B489->PIM inhibits Proliferation Cell Proliferation STAT5->Proliferation mTOR mTOR PI3K_AKT->mTOR RAS_MAPK->Proliferation BAD->Survival inhibits mTOR->Proliferation

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Managing Preclinical Toxicity of SEL24-B489

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of SEL24-B489 in preclinical models.

Troubleshooting Guides

This section provides guidance for addressing specific issues that may arise during in vivo studies with this compound.

Issue 1: Determining a Safe Starting Dose

Question: What is a safe and effective starting dose for this compound in rodent models?

Answer: Preclinical toxicology studies in rats have established safe dosage regimens. Doses of 100 mg/kg administered once daily (QD) for 5 days and 25 mg/kg administered twice daily (BID) for 10 days were found to be safe, with no significant adverse effects observed based on body weight, clinical chemistry, hematology, necropsy, and histological analyses. For initial efficacy studies, a well-tolerated and effective dose in mouse xenograft models of acute myeloid leukemia (AML) has been reported to be in the range of 25-75 mg/kg, administered orally twice daily.

Table 1: Recommended Dosing and Monitoring Parameters for this compound in Preclinical Rodent Models

ParameterRecommendationMonitoring Frequency
Starting Dose (Rats) 25 mg/kg BID or 100 mg/kg QDDaily
Starting Dose (Mice) 25-75 mg/kg BIDDaily
Body Weight Monitor for significant loss (>15-20%)Daily
Clinical Observations Note any changes in activity, posture, groomingDaily
Complete Blood Count (CBC) Monitor for signs of myelosuppressionBaseline and weekly
Serum Chemistry Assess liver and kidney functionBaseline and at study endpoint
Electrocardiogram (ECG) Consider for higher dose or long-term studiesBaseline and as needed

Issue 2: Managing Potential On-Target Toxicities

Question: Given that this compound is a dual PIM/FLT3 inhibitor, what on-target toxicities should I monitor for?

Answer: The dual inhibition of PIM and FLT3 kinases, while key to the therapeutic efficacy of this compound, may also lead to on-target toxicities. It is crucial to monitor for signs of myelosuppression, a known class effect of FLT3 inhibitors.

Troubleshooting Steps:

  • Establish a Baseline: Perform a complete blood count (CBC) with differential before initiating treatment to establish baseline values for red blood cells, white blood cells, and platelets.

  • Regular Monitoring: Conduct weekly CBCs to monitor for trends in hematological parameters.

  • Dose Modification: If significant myelosuppression is observed (e.g., a drastic drop in neutrophil or platelet counts), consider a dose reduction or temporary interruption of treatment until counts recover.

  • Supportive Care: In cases of severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections.

Issue 3: Monitoring for Potential Off-Target Toxicities

Question: What are potential off-target toxicities of this compound and how can I monitor for them?

Answer: While this compound has shown a favorable preclinical safety profile, it is prudent to monitor for general and class-specific off-target toxicities associated with kinase inhibitors.

Troubleshooting Steps:

  • Gastrointestinal Distress: Monitor for signs of diarrhea, weight loss, or dehydration. Ensure animals have easy access to food and water. If symptoms are severe, consider dose reduction.

  • Liver Function: At the end of the study, or more frequently if concerns arise, collect blood for serum chemistry analysis, paying close attention to liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Cardiovascular Effects: For longer-term studies or when using higher doses, consider monitoring cardiac function. Some kinase inhibitors have been associated with QT interval prolongation. While not specifically reported for this compound in the available preclinical data, it is a known concern for this class of drugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3). It has demonstrated potent activity against both wild-type FLT3 and, importantly, against FLT3 internal tandem duplication (ITD) mutations, as well as tyrosine kinase domain (TKD) mutations that can confer resistance to other FLT3 inhibitors. By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell survival, proliferation, and differentiation, such as the STAT5, MAPK/ERK, and PI3K/AKT pathways, ultimately leading to apoptosis in cancer cells.

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant antitumor activity in various preclinical models of AML. In vitro, it has shown potent cytotoxic effects against a broad panel of AML cell lines, irrespective of their FLT3 mutation status. In vivo, this compound has been shown to inhibit tumor growth in mouse xenograft models of AML.

Table 2: Summary of In Vivo Efficacy of this compound in an AML Xenograft Model (MV-4-11)

Treatment GroupDoseScheduleTumor Growth Inhibition (TGI)
This compound25 mg/kgBID>50%
This compound75 mg/kgBID>80%

Q3: What pharmacodynamic biomarkers can be used to confirm this compound activity in vivo?

A3: A key downstream effector of PIM kinase is the ribosomal protein S6. Phosphorylation of S6 (pS6) can be used as a pharmacodynamic biomarker to confirm target engagement and biological activity of this compound in vivo. Tumor samples can be collected post-treatment and analyzed by methods such as western blotting or immunohistochemistry to assess the levels of pS6. A reduction in pS6 levels would indicate effective inhibition of the PIM kinase pathway.

Q4: Are there any known drug-drug interactions to be aware of in preclinical studies?

A4: While specific preclinical drug-drug interaction studies for this compound are not extensively published, researchers should be mindful of potential interactions when co-administering other agents. For instance, if combining this compound with other chemotherapeutic agents, it is important to first establish the toxicity profile of the combination in a small cohort of animals before proceeding with larger efficacy studies.

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment in Rodents

  • Animal Model: Use healthy, age-matched rodents (e.g., BALB/c mice or Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

  • Grouping: Divide animals into a vehicle control group and at least three dose-level groups of this compound.

  • Administration: Administer this compound or vehicle orally at the determined dose and schedule for the specified duration.

  • Monitoring:

    • Record body weights and clinical observations daily.

    • Perform a comprehensive physical examination daily.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) for CBC and serum chemistry analysis at baseline and at the termination of the study.

  • Necropsy: At the end of the study, perform a full necropsy. Collect and weigh major organs (liver, kidneys, spleen, heart, lungs).

  • Histopathology: Fix organs in 10% neutral buffered formalin and process for histopathological examination.

Visualizations

SEL24_B489_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS PIM PIM Kinase S6 S6 PIM->S6 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression S6K S6K mTOR->S6K S6K->S6 SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow start Start: Preclinical Toxicity Study acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Data Collection (Body Weight, CBC) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring Daily blood_collection Weekly Blood Collection (CBC) treatment->blood_collection Weekly termination Study Termination treatment->termination End of Study monitoring->treatment blood_collection->treatment necropsy Necropsy and Organ Collection termination->necropsy histopathology Histopathological Analysis necropsy->histopathology end End: Toxicity Profile Determination histopathology->end

Caption: Workflow for in vivo toxicity assessment.

Preventing degradation of SEL24-B489 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of SEL24-B489 stock solutions to prevent degradation and ensure experimental reproducibility.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter when working with this compound stock solutions.

Question: My this compound stock solution has precipitated. What should I do?

Answer: Precipitation can occur for several reasons. First, verify the storage conditions. For long-term storage, solutions in DMSO should be kept at -80°C. If precipitation is observed upon thawing, you can try to redissolve the compound by warming the vial to 37°C and using sonication. Ensure the vial is tightly sealed to prevent solvent evaporation and contamination. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or has degraded. It is advisable to prepare a fresh stock solution.

Question: I am seeing variable results in my experiments using the same stock solution. What could be the cause?

Answer: Variability in experimental outcomes can often be traced back to the stability of your stock solution. Repeated freeze-thaw cycles are a primary cause of compound degradation. It is highly recommended to aliquot your stock solution into single-use volumes after preparation to minimize the number of times the main stock is thawed.[1] Additionally, ensure that the solvent used, typically DMSO, is of high purity and anhydrous, as moisture can affect the solubility and stability of this compound.[1]

Question: How long can I store my this compound stock solution?

Answer: The recommended storage duration depends on the temperature. For stock solutions prepared in DMSO, the following guidelines are suggested:

  • -80°C: Up to 1 year[1]

  • -20°C: Up to 1 month[1][2]

To ensure optimal activity, it is best to use the stock solution within the recommended timeframe. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

Question: What is the best solvent to use for preparing this compound stock solutions?

Answer: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO has been reported at various concentrations, including 89 mg/mL and 25 mg/mL (with the aid of ultrasonication and pH adjustment).[1][3][4] For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and solubility of this compound.

ParameterConditionValueSource
Storage (Powder) -20°C3 years[1]
4°C2 years[3]
Storage (in Solvent) -80°C6 months - 1 year[1][2]
-20°C1 month[1][2]
Solubility DMSO89 mg/mL[1]
DMSO (with ultrasonic & pH adjustment)25 mg/mL[3][4]
Ethanol5 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated until the compound is fully dissolved.[4]

    • Once dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

SEL24_B489_Troubleshooting_Workflow start Start: Experimental Inconsistency or Precipitation Observed check_storage Check Storage Conditions (-20°C short-term, -80°C long-term) start->check_storage check_freeze_thaw Evaluate Freeze-Thaw Cycles (Were aliquots used?) check_storage->check_freeze_thaw attempt_redissolve Attempt to Redissolve (Warm to 37°C, sonicate) check_freeze_thaw->attempt_redissolve dissolved Precipitate Dissolved? attempt_redissolve->dissolved use_solution Proceed with Experiment dissolved->use_solution Yes prepare_fresh Prepare Fresh Stock Solution dissolved->prepare_fresh No aliquot Aliquot into single-use volumes prepare_fresh->aliquot aliquot->use_solution

Caption: Troubleshooting workflow for this compound stock solution issues.

SEL24_B489_Signaling_Pathway cluster_PIM PIM Kinase Signaling cluster_FLT3 FLT3 Signaling SEL24_B489 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) SEL24_B489->PIM inhibition FLT3 FLT3-ITD SEL24_B489->FLT3 inhibition S6 S6 Ribosomal Protein PIM->S6 MCL1 MCL1 PIM->MCL1 cMYC c-MYC PIM->cMYC Apoptosis Apoptosis PIM->Apoptosis inhibition Proliferation Cell Proliferation S6->Proliferation MCL1->Proliferation cMYC->Proliferation STAT5 STAT5 FLT3->STAT5 FLT3->Apoptosis inhibition STAT5->Proliferation CellCycleArrest Cell Cycle Arrest

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: SEL24-B489 Experiments and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PIM/FLT3 kinase inhibitor, SEL24-B489. A primary focus of this resource is to address the critical issue of cell line contamination and its potential to compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation (FLT3-ITD) commonly found in Acute Myeloid Leukemia (AML).[1][2] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways, which are crucial for cancer cell proliferation, survival, and resistance to therapy.[2][3]

Q2: Which signaling pathways are affected by this compound?

A2: this compound abrogates signaling circuits involved in cell proliferation, apoptosis inhibition, and protein translation.[2][3] It inhibits the phosphorylation of direct FLT3-ITD substrates like STAT5 and MAPK/ERK, and also key PIM substrates such as ribosomal protein S6 (S6), 4E-binding protein 1 (4EBP1), and the oncogene c-MYC.[2][4]

Q3: We are observing inconsistent IC50 values for this compound in our AML cell line cultures. What could be the cause?

A3: Inconsistent IC50 values can stem from several factors, including variations in experimental technique, reagent stability, and cell passage number. However, a critical and often overlooked cause is cell line contamination. Contamination with another cell line (cross-contamination) or microorganisms like mycoplasma can significantly alter the cellular response to a kinase inhibitor.[5] For example, a more resistant cell line contaminating your culture could artificially increase the observed IC50.

Q4: How can cell line contamination specifically affect my experiments with this compound?

  • Altered Signaling Pathways: Mycoplasma contamination has been shown to activate signaling pathways such as NF-κB and MAPK, which can interfere with the pathways targeted by this compound and potentially mask its true effect.[4]

  • Misleading Drug Sensitivity: If your cell line is contaminated with a different, more resistant line (like the notoriously invasive HeLa cells), your experimental results will reflect the sensitivity of the contaminant, not your intended cell line.[6][7][8] This can lead to an inaccurate assessment of this compound's efficacy.

  • Irreproducible Data: Experiments conducted with contaminated cell lines are inherently irreproducible, a major issue in scientific research.[5]

Q5: What are the best practices for preventing and detecting cell line contamination?

A5: To ensure the integrity of your results, it is crucial to:

  • Source cell lines from reputable cell banks (e.g., ATCC).

  • Perform routine cell line authentication using Short Tandem Repeat (STR) profiling.[9] This will confirm the identity of your human cell lines.

  • Regularly test for mycoplasma contamination using PCR-based methods or fluorescent staining.

  • Practice strict aseptic technique in your cell culture work.

  • Quarantine new cell lines until they have been authenticated and tested for contaminants.

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a systematic approach to troubleshooting common issues encountered during this compound experiments, with a focus on ruling out cell line contamination.

Problem Potential Cause(s) Recommended Troubleshooting Steps
Higher than expected IC50 values 1. Cell line cross-contamination with a more resistant line. 2. Mycoplasma contamination altering cellular signaling. 3. High cell passage number leading to genetic drift and resistance. 4. Incorrect drug concentration or degradation.1. IMMEDIATELY perform STR profiling to authenticate your cell line. 2. Test for mycoplasma contamination. 3. Thaw a fresh, low-passage aliquot of the authenticated cell line. 4. Verify the concentration and integrity of your this compound stock.
Inconsistent phosphorylation of target proteins (e.g., p-STAT5, p-S6) 1. Mycoplasma contamination affecting baseline signaling pathway activation.[4] 2. The cell line is not what you think it is (misidentification). 3. Technical issues with the Western blot procedure (e.g., antibody quality, transfer efficiency).1. Test for mycoplasma contamination. 2. Authenticate your cell line with STR profiling. 3. If cell line integrity is confirmed, optimize your Western blot protocol, including antibody validation and the use of appropriate controls.
Poor or no induction of apoptosis (e.g., no PARP cleavage) 1. The cell line being used is resistant to this compound (could be a contaminant). 2. The concentration of this compound is too low. 3. The duration of treatment is insufficient.1. Authenticate your cell line. A contaminating cell line may have different apoptotic machinery. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your authenticated cell line.
Results are not reproducible by other lab members or in subsequent experiments 1. Cell line contamination or misidentification is a primary suspect for irreproducible results.[5] 2. Inconsistent cell culture practices (e.g., passage number, confluency). 3. Variability in reagent preparation.1. Halt experiments and authenticate all cell line stocks in use. 2. Establish and adhere to standardized protocols for cell culture and all assays. 3. Prepare fresh reagents and ensure proper storage.

Quantitative Data: this compound Activity in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various Acute Myeloid Leukemia (AML) cell lines. These values can serve as a reference for expected activity in authenticated cell lines.

Cell LineFLT3 StatusThis compound IC50 (µM)Reference
MV-4-11 FLT3-ITD+0.15[10]
MOLM-13 FLT3-ITD+Not explicitly stated, but sensitive[10]
MOLM-16 FLT3-WT0.1[10]
KG-1 FLT3-WTSensitive[10]
CMK Not specifiedSensitive[10]
HL-60 Not specifiedSensitive[10]

Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density).

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol outlines the steps for determining the IC50 of this compound using a colorimetric MTS assay.

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol details the detection of key phosphorylated proteins in the PIM/FLT3 signaling pathways following this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT5, STAT5, p-S6, S6, PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

This compound Signaling Pathway

SEL24_B489_Signaling_Pathway FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 MAPK_ERK MAPK/ERK Pathway FLT3_ITD->MAPK_ERK PIM_Kinases PIM Kinases S6 S6 PIM_Kinases->S6 cMYC c-MYC PIM_Kinases->cMYC _4EBP1 4EBP1 PIM_Kinases->_4EBP1 SEL24_B489 This compound SEL24_B489->FLT3_ITD inhibits SEL24_B489->PIM_Kinases inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival MAPK_ERK->Proliferation MAPK_ERK->Survival S6->Proliferation S6->Survival cMYC->Proliferation cMYC->Survival _4EBP1->Proliferation _4EBP1->Survival

Caption: Dual inhibition of FLT3-ITD and PIM kinases by this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: Obtain Cell Line auth Cell Line Authentication (STR Profiling) start->auth myco Mycoplasma Testing auth->myco Authenticated discard Discard Cells & Obtain New Stock auth->discard Not Authenticated culture Culture Low-Passage Cells myco->culture Negative myco->discard Positive treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTS) treat->viability western Western Blot for Phospho-Targets treat->western ic50 Calculate IC50 viability->ic50 pathway Analyze Pathway Inhibition western->pathway end End: Validated Results ic50->end pathway->end

Caption: Workflow for robust this compound experimentation.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 start Inconsistent IC50 for this compound check_contamination Is Cell Line Authenticated and Mycoplasma-Free? start->check_contamination authenticate Perform STR Profiling & Mycoplasma Test check_contamination->authenticate No check_protocol Are Protocols Standardized? check_contamination->check_protocol Yes authenticate->start standardize Standardize Cell Passage, Reagents, and Technique check_protocol->standardize No check_compound Is Compound Integrity Verified? check_protocol->check_compound Yes standardize->start verify_compound Verify Compound Stock Concentration and Age check_compound->verify_compound No resolved Problem Resolved check_compound->resolved Yes verify_compound->start

References

Validation & Comparative

A Head-to-Head Comparison: The Dual PIM/FLT3 Inhibitor SEL24-B489 Versus Selective PIM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the dual PIM/FLT3 kinase inhibitor SEL24-B489 and selective PIM inhibitors, exemplified by AZD1208. This analysis is supported by preclinical data to delineate their respective efficacies and mechanisms of action in hematological malignancies.

This compound is a potent, orally available dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1] In contrast, AZD1208 is a highly selective, orally available pan-Pim kinase inhibitor.[2] The dual-targeting strategy of this compound offers a broader therapeutic potential, particularly in acute myeloid leukemia (AML), where both PIM and FLT3 signaling pathways are often dysregulated and contribute to disease progression and resistance to targeted therapies.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and AZD1208 in various AML cell lines and xenograft models.

Table 1: In Vitro IC50 Values in AML Cell Lines (μM)
Cell LineFLT3 StatusThis compound IC50 (μM)AZD1208 IC50 (μM)Reference
MV4-11ITD0.152.24[5]
MOLM-13ITD0.0181.0[6]
MOLM-16WT0.10.07[5]
KG-1WT0.130.28[6]

FLT3 Status: ITD = Internal Tandem Duplication, WT = Wild Type

Table 2: In Vivo Efficacy in AML Xenograft Models
CompoundCell LineDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compoundMV4-1125 mg/kg BID>50%[5]
This compoundMV4-1175 mg/kg BID>80%[5]
This compoundMOLM-1625 mg/kg BID>80%[5]
This compoundMOLM-1675 mg/kg BID>100%[5]
AZD1208MOLM-1610 mg/kg QD89%[7]
AZD1208MOLM-1630 mg/kg QDRegression[7]

BID = twice daily, QD = once daily

Signaling Pathways and Mechanism of Action

This compound exerts its anti-leukemic effects by simultaneously inhibiting PIM and FLT3 kinases. This dual inhibition leads to the downregulation of downstream signaling pathways crucial for cell survival, proliferation, and resistance to apoptosis. A key downstream effector of both PIM and FLT3 signaling is the mTOR pathway, and a common biomarker for the inhibition of this pathway is the phosphorylation of ribosomal protein S6 (pS6). Both this compound and AZD1208 have been shown to inhibit the phosphorylation of S6.[8]

SEL24_B489_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PIM PIM Kinases mTORC1 mTORC1 PIM->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis PIM->Apoptosis_Inhibition Proliferation Cell Proliferation STAT5->Proliferation PI3K_AKT->mTORC1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 S6->Proliferation SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits AZD1208 AZD1208 AZD1208->PIM Inhibits

Figure 1. Simplified signaling pathway of this compound and AZD1208.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from standard procedures for assessing cell viability in response to kinase inhibitors.[6][9]

  • Cell Plating: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Prepare serial dilutions of this compound and AZD1208 in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Determine IC50 values using a suitable software (e.g., GraphPad Prism).

Cell_Viability_Workflow start Start plate_cells Plate AML cells in 96-well plate start->plate_cells add_compounds Add serial dilutions of inhibitors plate_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_mts Incubate for 2-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for the cell viability (MTS) assay.
Western Blot for Phosphorylated S6

This protocol outlines the general steps for detecting phosphorylated S6, a downstream marker of PIM/FLT3 inhibition.

  • Cell Lysis: Treat AML cells with this compound or AZD1208 for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated S6 (Ser235/236) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total S6 as a loading control.

Western_Blot_Workflow start Start cell_treatment Treat cells with inhibitors start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (pS6) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

Figure 3. Workflow for Western blot analysis of pS6.
In Vivo AML Xenograft Model

This protocol provides a general framework for establishing and treating AML xenograft models in mice.[1][10]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation: Subcutaneously inject 5-10 x 106 AML cells (e.g., MV4-11 or MOLM-16) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or AZD1208 orally at the desired doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The dual inhibition of PIM and FLT3 kinases by this compound demonstrates a broader and often more potent anti-leukemic activity compared to the selective PIM inhibitor AZD1208, particularly in AML models with FLT3 mutations.[5][6] This suggests that simultaneously targeting these two key survival pathways may be a more effective therapeutic strategy to overcome resistance and improve outcomes in a heterogeneous disease like AML. Further clinical investigation is warranted to validate these preclinical findings.

References

Unlocking Synergistic Combinations: A Comparative Guide to SEL24-B489 in AML Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pioneering a new frontier in the treatment of Acute Myeloid Leukemia (AML), the dual PIM/FLT3 kinase inhibitor SEL24-B489 has demonstrated significant synergistic effects when combined with standard-of-care and emerging targeted therapies. This guide provides a comprehensive comparison of this compound's performance in combination with other AML treatments, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.

This compound, a first-in-class oral dual inhibitor, targets two critical signaling pathways implicated in AML pathogenesis: the FMS-like tyrosine kinase 3 (FLT3) and the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. This dual mechanism of action not only shows potent single-agent activity across a broad range of AML subtypes, including those with FLT3-ITD and FLT3-TKD mutations, but also opens promising avenues for combination therapies to overcome resistance and enhance efficacy.

Comparative Efficacy of this compound Combination Therapies

Preclinical studies have consistently highlighted the synergistic potential of this compound with various AML therapeutics. The following tables summarize the key quantitative data from these investigations.

Table 1: Synergistic Effect of this compound with Cytarabine (AraC) in AML Models
Parameter This compound Cytarabine (AraC) This compound + Cytarabine Reference
In Vitro Combination Index (CI) --~0.1 - 0.2[1]
In Vivo Tumor Growth Inhibition (TGI) - 25 mg/kg this compound 77%60% (at 50 mg/kg)89%[1]
In Vivo Tumor Growth Inhibition (TGI) - 50 mg/kg this compound 82%60% (at 50 mg/kg)99%[1]

A Combination Index (CI) value of <1 indicates synergy, <0.3 indicates strong synergy.

Table 2: Rationale and Preclinical Evidence for Combining FLT3 Inhibitors with Other Targeted Agents
Combination Partner Mechanism of Synergy Key Preclinical Findings (with other FLT3 inhibitors) Potential for this compound Reference
Venetoclax (BCL-2 Inhibitor) FLT3 inhibition downregulates MCL-1 and BCL-XL, increasing dependence on BCL-2 for survival, thus sensitizing cells to Venetoclax.[2][3]Strong synergistic cytotoxicity observed with Quizartinib and Gilteritinib in FLT3-ITD+ AML cell lines and patient-derived xenograft models.[2][3]High potential for strong synergy due to the shared mechanism of FLT3 inhibition.[2][3]
Hypomethylating Agents (HMAs; e.g., Azacitidine, Decitabine) HMAs can alter the epigenetic landscape, potentially re-sensitizing AML cells to targeted therapies. Clinical trials are exploring these combinations.Clinical trials have shown promising response rates for combinations of FLT3 inhibitors with HMAs.[4]Favorable, with the potential to improve outcomes in a broader patient population, including those unfit for intensive chemotherapy.[4]
IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib) Targeting distinct oncogenic pathways may lead to a more profound and durable response. Clinical trials are investigating these combinations in IDH-mutant AML.Clinical trials combining IDH inhibitors with induction chemotherapy have demonstrated tolerability and preliminary efficacy.Promising for specific patient subsets with co-occurring FLT3 and IDH mutations.

Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound are rooted in its ability to simultaneously block key survival and proliferation pathways in AML cells.

SEL24_B489_Mechanism_of_Action This compound Dual Inhibition of FLT3 and PIM Pathways FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR PIM PIM Kinases c_MYC c-MYC PIM->c_MYC MCL1 MCL-1 PIM->MCL1 p4EBP1 4EBP1 PIM->p4EBP1 S6 S6 PIM->S6 SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation c_MYC->Proliferation Apoptosis Inhibition of Apoptosis MCL1->Apoptosis p4EBP1->Proliferation S6->Proliferation

Caption: Dual inhibition of FLT3 and PIM kinases by this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with another AML therapy in preclinical models.

Synergy_Experimental_Workflow Workflow for Assessing Synergistic Effects cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture AML Cell Line Culture (e.g., MV-4-11, MOLM-13) Drug_Treatment Treat with this compound, Other Agent, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTS Assay) Drug_Treatment->Viability_Assay Western_Blot Western Blot for Signaling Pathway Analysis Drug_Treatment->Western_Blot Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Xenograft Establish AML Xenograft Model in Immunocompromised Mice Animal_Treatment Treat with this compound, Other Agent, and Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Animal_Treatment->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Animal_Treatment->Survival_Analysis TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calculation

Caption: Preclinical workflow for synergy assessment.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted for determining the cytotoxic effects of this compound alone and in combination with other AML therapies on AML cell lines.

  • Cell Seeding: Seed AML cells (e.g., MV-4-11, MOLM-13) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.

  • Treatment: Add the drug solutions to the wells. For combination studies, a fixed-ratio or a checkerboard matrix of concentrations is used. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.

Western Blot Analysis of FLT3 and PIM Signaling Pathways

This protocol outlines the procedure for analyzing the modulation of key signaling proteins downstream of FLT3 and PIM kinases following treatment with this compound.

  • Cell Treatment and Lysis: Treat AML cells with this compound, the combination drug, or vehicle for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-S6, total S6, MCL-1, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The dual inhibition of PIM and FLT3 kinases by this compound presents a robust strategy for the treatment of AML. The strong synergistic effects observed with cytarabine, and the compelling mechanistic rationale for combinations with other targeted agents like venetoclax, hypomethylating agents, and IDH inhibitors, underscore its potential to significantly improve patient outcomes. Further preclinical and clinical investigations into these combinations are warranted to fully elucidate their therapeutic benefits and to establish optimal treatment regimens for various AML patient populations.

References

Validating the Dual-Target Engagement of SEL24-B489 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SEL24-B489 is a first-in-class, orally active dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3), demonstrating significant therapeutic potential in preclinical models of acute myeloid leukemia (AML) and other hematological malignancies.[1][2][3][4][5] This guide provides a comparative analysis of this compound's performance against selective inhibitors, supported by experimental data, to validate its dual-target engagement in vivo.

Comparative Performance of this compound

This compound has been shown to be more broadly effective across various AML cell lines compared to selective PIM or FLT3 inhibitors alone.[1][3][4][6] This enhanced activity is attributed to its ability to simultaneously block two key signaling nodes involved in cell proliferation, survival, and resistance to therapy.[6]

In Vitro Potency

This compound demonstrates potent inhibitory activity against all three PIM kinase isoforms and various FLT3 mutants, including those with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[1][3][7][8]

TargetThis compound Kd (nM)
PIM12
PIM22
PIM33
FLT3-ITDPotent Inhibition
FLT3-TKD mutantsPotent Inhibition
Cellular Activity in AML Cell Lines

In head-to-head comparisons, this compound exhibits strong cytotoxicity across a panel of AML cell lines, irrespective of their FLT3 mutation status.[6]

Cell LineFLT3 StatusThis compound IC50 (µM)AC220 (FLT3i) IC50 (µM)AZD1208 (PIMi) IC50 (µM)
MV4-11ITD0.150.0032.24
MOLM-16WT0.1>100.07

In Vivo Validation of Dual-Target Engagement

The dual-target engagement of this compound in vivo is validated through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies in xenograft models of AML.

Xenograft Tumor Growth Inhibition

Oral administration of this compound leads to significant, dose-dependent tumor growth inhibition in AML xenograft models.[7][9] In the MV-4-11 tumor model, this compound demonstrated marked tumor reduction.[7][9]

Treatment Group (mg/kg, oral, twice daily)Tumor Growth Inhibition (TGI)
5067%
7574%
10082%

Furthermore, in combination with the standard-of-care chemotherapy agent cytarabine (AraC), this compound shows strong synergistic effects, leading to almost complete tumor growth inhibition.[4][6]

Pharmacodynamic Biomarker Analysis

A key aspect of validating target engagement is the measurement of downstream biomarkers. The phosphorylation of the ribosomal protein S6 (p-S6) is a downstream effector of the PIM kinase pathway and serves as a robust pharmacodynamic biomarker for this compound activity.[1][2]

In vivo studies in MOLM-16 xenograft models showed that treatment with this compound resulted in a sustained suppression of p-S6 levels in tumor tissues for up to 8 hours after the last dose, confirming target engagement at the tumor site.[1][4] This clear PK/PD relationship is a strong indicator of the drug's on-target activity.[1][3][4]

Experimental Protocols

In Vivo Xenograft Studies
  • Cell Line Implantation: Human AML cell lines (e.g., MV-4-11, MOLM-16) are subcutaneously implanted into immunodeficient mice (e.g., SCID/beige).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally, typically twice daily, at various dose levels.

  • Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Pharmacodynamic (PD) Analysis
  • Tissue Collection: At specified time points after the final dose, tumors are harvested from the xenograft models.

  • Protein Extraction: Proteins are extracted from the tumor tissue lysates.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total S6 and phosphorylated S6 (p-S6).

  • Quantification: The levels of p-S6 are quantified and normalized to total S6 to determine the extent of target inhibition.

Visualizing the Pathways and Processes

This compound Dual-Target Signaling Pathway

SEL24_B489_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PIM PIM Kinases FLT3->PIM STAT5 STAT5 FLT3->STAT5 mTORC1 mTORC1 PIM->mTORC1 MYC c-MYC PIM->MYC MCL1 MCL-1 PIM->MCL1 S6K S6K mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 pS6 p-S6 S6->pS6 Phosphorylation Proliferation Cell Proliferation pS6->Proliferation SEL24_B489 This compound SEL24_B489->FLT3 SEL24_B489->PIM MYC->Proliferation Survival Cell Survival MCL1->Survival

Caption: this compound inhibits both FLT3 and PIM kinases.

In Vivo Validation Workflow

InVivo_Validation_Workflow cluster_animal_model Animal Model cluster_efficacy Efficacy Assessment cluster_pd Pharmacodynamic Analysis Xenograft AML Xenograft Model (e.g., MV-4-11) Dosing Oral Administration of this compound Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement TumorHarvest Tumor Harvest Dosing->TumorHarvest TGI Tumor Growth Inhibition (TGI) TumorMeasurement->TGI WesternBlot Western Blot for p-S6 TumorHarvest->WesternBlot TargetEngagement Target Engagement Confirmation WesternBlot->TargetEngagement Dual_Target_Logic SEL24_B489 This compound Inhibit_FLT3 Inhibition of FLT3 Signaling SEL24_B489->Inhibit_FLT3 Inhibit_PIM Inhibition of PIM Signaling SEL24_B489->Inhibit_PIM Block_Proliferation Blockade of Proliferation Pathways Inhibit_FLT3->Block_Proliferation Inhibit_PIM->Block_Proliferation Induce_Apoptosis Induction of Apoptosis Inhibit_PIM->Induce_Apoptosis Superior_Efficacy Superior Anti-Tumor Efficacy Block_Proliferation->Superior_Efficacy Induce_Apoptosis->Superior_Efficacy

References

Head-to-Head Comparison: SEL24-B489 Versus Other Dual Kinase Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of SEL24-B489, a novel dual PIM/FLT3 kinase inhibitor, against selective inhibitors in acute myeloid leukemia (AML).

This report provides a comprehensive, data-driven comparison of this compound with the selective PIM kinase inhibitor AZD1208 and the selective FLT3 kinase inhibitor AC220 (Quizartinib). The following sections detail their respective performance in preclinical models, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from head-to-head comparative studies, offering a clear overview of the inhibitors' potency and efficacy.

Table 1: Kinase Inhibition Profile (Dissociation Constant, Kd in nM)

Kinase TargetThis compound (Dual Inhibitor)AZD1208 (PIM Inhibitor)AC220 (FLT3 Inhibitor)
PIM12 nM[1]0.2 nM[2]-
PIM22 nM[1]0.8 nM[2]-
PIM33 nM[1]0.9 nM[2]-
FLT3 (Wild-Type)160 nM[2]-1 nM[2]
FLT3 (ITD Mutation)16 nM[2]-9 nM[2]
FLT3 (D835H Mutation)37 nM[2]--
FLT3 (D835V Mutation)11 nM[2]--

Note: "-" indicates data not available or not applicable.

Table 2: In Vitro Efficacy in AML Cell Lines (IC50 in µM)

Cell LineFLT3 StatusThis compoundAZD1208AC220
MV-4-11ITD0.15 µM[3]2.24 µM[3]0.003 µM[3]
MOLM-13ITDData not specifiedData not specifiedData not specified
MOLM-16Wild-Type0.1 µM[3]0.07 µM[3]>10 µM[3]
KG-1Wild-TypeData not specifiedData not specifiedData not specified

Table 3: In Vivo Efficacy in AML Xenograft Models (Tumor Growth Inhibition, TGI)

Xenograft ModelInhibitorDosageTGI (%)
MV-4-11 (FLT3-ITD)This compound50 mg/kg, twice daily67%[1]
MV-4-11 (FLT3-ITD)This compound75 mg/kg, twice daily74%[1]
MV-4-11 (FLT3-ITD)This compound100 mg/kg, twice daily82%[1]
MOLM-13 (FLT3-ITD)AC22010 mg/kg, once daily100%[2]
KG-1 (FLT3-WT)AC22010 mg/kg, once daily5.4%[2]
MOLM-13 (FLT3-ITD)AZD1208Data not specified19.5%[2]
KG-1 (FLT3-WT)AZD1208Data not specified59.9%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Kinase Inhibition Assay (KINOMEscan™)

The dissociation constants (Kd) of this compound and other inhibitors against a panel of kinases were determined using the KINOMEscan™ profiling service (DiscoverX).[4] This method is based on a competition binding assay where the amount of a test compound required to displace a proprietary, immobilized ligand from the kinase active site is quantified. The Kd values are calculated from the dose-response curves.

Cell Viability Assay (MTS Assay)

The half-maximal inhibitory concentration (IC50) of the compounds on AML cell lines was determined using the MTS assay.[4]

  • Cell Plating: AML cell lines (MV-4-11, MOLM-13, MOLM-16, KG-1) were seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of the respective culture medium.

  • Compound Treatment: The cells were treated with a serial dilution of this compound, AZD1208, or AC220 for 72 hours.

  • MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Incubation: The plates were incubated for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

AML Xenograft Mouse Model

The in vivo efficacy of the inhibitors was evaluated in a subcutaneous AML xenograft model using severe combined immunodeficient (SCID) mice.[2]

  • Cell Implantation: 5 x 10^6 to 10 x 10^6 AML cells (e.g., MV-4-11, MOLM-13, KG-1) were injected subcutaneously into the flank of SCID mice.

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

  • Compound Administration: Once the tumors reached a palpable size, the mice were randomized into treatment groups and received oral administrations of this compound, AZD1208, AC220, or a vehicle control at the specified dosages and schedules.

  • Efficacy Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PIM PIM Kinases cMYC c-MYC PIM->cMYC MCL1 MCL-1 PIM->MCL1 Proliferation Cell Proliferation & Survival STAT5->Proliferation mTOR mTOR PI3K_AKT->mTOR p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 S6->Proliferation cMYC->Proliferation MCL1->Proliferation AC220 AC220 AC220->FLT3 AZD1208 AZD1208 AZD1208->PIM SEL24_B489 This compound SEL24_B489->FLT3 SEL24_B489->PIM

Caption: Simplified FLT3 and PIM kinase signaling pathways in AML.

Experimental_Workflow start Start cell_culture AML Cell Culture (MV-4-11, MOLM-13, etc.) start->cell_culture in_vitro In Vitro Studies cell_culture->in_vitro in_vivo In Vivo Studies cell_culture->in_vivo viability_assay Cell Viability Assay (MTS) in_vitro->viability_assay western_blot Western Blot (p-S6, p-4EBP1) in_vitro->western_blot data_analysis Data Analysis & Comparison viability_assay->data_analysis western_blot->data_analysis xenograft AML Xenograft Model (SCID Mice) in_vivo->xenograft tgi Tumor Growth Inhibition (TGI) xenograft->tgi tgi->data_analysis end End data_analysis->end

Caption: General experimental workflow for inhibitor comparison.

Discussion

The dual PIM/FLT3 inhibitor this compound demonstrates a broad spectrum of activity against AML cell lines, irrespective of their FLT3 mutation status.[2] This is in contrast to the selective inhibitors AC220 and AZD1208, which show potent but more restricted activity.

AC220 is highly effective against FLT3-ITD positive cells but has minimal impact on FLT3-WT cells.[2] Conversely, AZD1208 shows greater efficacy in FLT3-WT cells with high PIM expression.[2] this compound's ability to target both kinases simultaneously may offer a therapeutic advantage by addressing the heterogeneity of AML and potentially overcoming resistance mechanisms that can emerge with single-target therapies.

In vivo studies further support the potential of this compound, demonstrating significant tumor growth inhibition in AML xenograft models.[1] The head-to-head comparison data suggests that while selective inhibitors can be highly potent against specific AML subtypes, a dual-inhibition strategy with a compound like this compound may provide a more robust and broadly applicable treatment option for AML. The inhibition of downstream signaling pathways, as evidenced by the reduction in phosphorylation of S6, further corroborates the on-target activity of these inhibitors.[5] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in AML patients.

References

Overcoming Resistance: A Comparative Analysis of SEL24/B489's Cross-Resistance Profile with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

SEL24/B489, a novel dual inhibitor of PIM and FLT3 kinases, demonstrates a significant advantage in overcoming resistance mechanisms that render other tyrosine kinase inhibitors (TKIs) ineffective, particularly in the context of Acute Myeloid Leukemia (AML). By targeting both the primary oncogenic driver (FLT3) and a key downstream survival pathway (PIM), SEL24/B489 maintains activity against mutations that confer resistance to selective FLT3 inhibitors.

This guide provides a comparative analysis of the cross-resistance profile of SEL24/B489 with other TKIs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Data Presentation: Comparative Efficacy Against Resistant Phenotypes

The following tables summarize the in vitro efficacy of SEL24/B489 compared to a selective PIM inhibitor (AZD1208) and a selective FLT3 inhibitor (AC220/Quizartinib) across various AML cell lines, including those with mutations known to cause resistance to FLT3 inhibitors.

Cell LineFLT3 StatusIC50 (µM) SEL24/B489IC50 (µM) AZD1208 (PIM Inhibitor)IC50 (µM) AC220 (FLT3 Inhibitor)
MV-4-11FLT3-ITD0.15[1]2.24[1]0.003[1]
MOLM-13FLT3-ITDNot explicitly stated, but sensitiveNot explicitly statedNot explicitly stated, but sensitive
MOLM-16FLT3-WT0.1[1]0.07[1]>10[1]
KG-1FLT3-WTSensitiveSensitiveMinor effect

Table 1: Comparative IC50 Values in FLT3-ITD and FLT3-WT AML Cell Lines. This table illustrates the differential sensitivity of AML cell lines to SEL24/B489, a PIM inhibitor, and a FLT3 inhibitor based on their FLT3 mutation status.

Cell LineFLT3 MutationSensitivity to SEL24/B489Sensitivity to AC220 (FLT3 Inhibitor)
MOLM-14 (Parental)-SensitiveSensitive
MOLM-14 transducedFLT3-ITDSensitiveSensitive
MOLM-14 transducedFLT3 D835YSensitiveLower sensitivity
MOLM-14 transducedFLT3 D835VSensitiveLower sensitivity
MOLM-14 transducedFLT3-F691LSensitiveLower sensitivity

Table 2: Efficacy of SEL24/B489 in AML Cells with FLT3 Tyrosine Kinase Domain (TKD) Mutations Associated with Resistance. This table highlights the ability of SEL24/B489 to maintain activity against cell lines engineered to express common resistance-conferring mutations in the FLT3 gene, in contrast to the reduced efficacy of a selective FLT3 inhibitor.[2][3]

Experimental Protocols

The data presented in this guide were primarily generated using cell viability assays. Below is a detailed methodology for a typical MTS-based cell viability assay used in these studies.

MTS Cell Viability Assay

This assay is a colorimetric method for assessing cell viability. It is based on the reduction of the tetrazolium compound MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture medium.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-14 and its transduced variants)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • SEL24/B489, AZD1208, AC220 (or other TKIs) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (SEL24/B489, AZD1208, AC220) or vehicle control (DMSO). The final concentration of DMSO should not exceed 0.1% to avoid toxicity.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Following the incubation period, 20 µL of MTS reagent is added to each well.

  • Incubation with MTS: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values (the concentration of a drug that gives half-maximal inhibitory response) are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Drug Action

The following diagrams illustrate the key signaling pathways in FLT3-ITD AML and the mechanism by which SEL24/B489 overcomes resistance.

FLT3_PIM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PIM PIM Kinases STAT5->PIM Upregulation PI3K_AKT->PIM Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation S6 S6 PIM->S6 BAD BAD PIM->BAD Inhibition MCL1 MCL1 PIM->MCL1 Upregulation S6->Proliferation BAD->Proliferation Inhibition of Apoptosis MCL1->Proliferation AC220 AC220 (Quizartinib) AC220->FLT3 SEL24_B489 SEL24/B489 SEL24_B489->FLT3 SEL24_B489->PIM Cross_Resistance_Workflow start Start cell_culture Culture Parental AML Cell Line (e.g., MOLM-14) start->cell_culture transduction Transduce Cells with FLT3-ITD and FLT3-TKD Resistance Mutations (D835Y, F691L) cell_culture->transduction cell_panel Establish Panel of Isogenic Cell Lines transduction->cell_panel treatment Treat Cell Panel with Serial Dilutions of TKIs (SEL24/B489, AC220, etc.) cell_panel->treatment viability_assay Perform Cell Viability Assay (MTS) treatment->viability_assay data_analysis Calculate IC50 Values and Compare Potency viability_assay->data_analysis conclusion Determine Cross-Resistance Profile data_analysis->conclusion

References

Dual PIM/FLT3 Inhibition with SEL24-B489 Overcomes Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Activity of SEL24-B489 in FLT3 Inhibitor-Resistant Acute Myeloid Leukemia (AML).

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge in the treatment of acute myeloid leukemia (AML). A promising strategy to overcome this resistance is the dual inhibition of FLT3 and PIM kinases. This compound (also known as MEN1703) is a first-in-class, orally available, dual pan-PIM/FLT3 inhibitor that has demonstrated potent activity in preclinical models of FLT3 inhibitor-resistant AML.[1][2] This guide provides a comparative analysis of this compound's performance against selective FLT3 and PIM inhibitors, supported by experimental data.

Overcoming Resistance by Targeting PIM Kinases

FLT3 internal tandem duplication (FLT3-ITD) mutations are common in AML and lead to constitutive activation of the FLT3 signaling pathway, promoting leukemia cell proliferation and survival.[1][3] While FLT3 inhibitors have shown clinical activity, resistance frequently emerges, often driven by the upregulation of PIM kinases.[1][3][4][5] PIM kinases are downstream effectors of FLT3 signaling and their increased expression can sustain pro-survival signals even when FLT3 is inhibited.[3][6] By simultaneously targeting both FLT3 and PIM kinases, this compound aims to abrogate these primary and escape signaling pathways.[1][3]

Comparative Efficacy of this compound

Preclinical studies have consistently demonstrated the superior and broader activity of this compound compared to selective inhibitors of either FLT3 or PIM kinases alone.

In Vitro Activity in AML Cell Lines

This compound exhibits potent cytotoxic activity against a panel of AML cell lines, irrespective of their FLT3 mutation status. In head-to-head comparisons, this compound was significantly more effective than the selective PIM inhibitor AZD1208 and the selective FLT3 inhibitor AC220 (Quizartinib).[3][4][6][7]

Cell LineFLT3 StatusThis compoundAZD1208 (PIM Inhibitor)AC220 (FLT3 Inhibitor)
MV-4-11 FLT3-ITD+High Activity Low ActivityHigh Activity
MOLM-13 FLT3-ITD+High Activity Low ActivityHigh Activity
MOLM-16 FLT3-WTHigh Activity High ActivityLow Activity
KG-1 FLT3-WTHigh Activity Moderate ActivityLow Activity

Table 1: Summary of in vitro activity of this compound and selective inhibitors in AML cell lines. "High Activity" indicates significant inhibition of cell viability.

Activity Against FLT3 Inhibitor-Resistant Mutations

A key advantage of this compound is its activity against AML cells harboring FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, D835V, and F691L, which confer resistance to many selective FLT3 inhibitors.[1][3][8] Studies have shown that while the efficacy of AC220 is diminished in cells with these mutations, this compound retains its potent activity.[3]

Cell Line ModelInhibitorOutcome
MOLM-14 (Parental) AC220Sensitive
MOLM-14 + FLT3-D835Y AC220Resistant
MOLM-14 + FLT3-D835Y This compound Sensitive
MOLM-14 + FLT3-F691L AC220Resistant
MOLM-14 + FLT3-F691L This compound Sensitive

Table 2: this compound overcomes resistance mediated by FLT3-TKD mutations.

Efficacy in Primary AML Patient Samples

The superior activity of this compound has also been confirmed in primary blasts isolated from AML patients. The dual inhibitor was more effective at reducing the viability of both FLT3-ITD positive and FLT3-WT primary AML cells compared to selective inhibitors.[3][8]

Signaling Pathways and Experimental Workflows

The rationale for dual PIM/FLT3 inhibition is rooted in the interconnected signaling pathways driving AML cell survival.

FLT3_PIM_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PIM PIM Kinases FLT3->PIM STAT5->PIM Upregulation S6 S6 PIM->S6 Phosphorylation Mcl1 Mcl-1 PIM->Mcl1 Stabilization Proliferation Cell Proliferation & Survival S6->Proliferation Mcl1->Proliferation FLT3i Selective FLT3i (e.g., AC220) FLT3i->FLT3 Inhibits SEL24 This compound (Dual Inhibitor) SEL24->FLT3 Inhibits SEL24->PIM Inhibits

Caption: FLT3 and PIM kinase signaling pathways in AML.

The preclinical evaluation of this compound typically follows a structured workflow to establish its efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines AML Cell Lines (FLT3-ITD+, FLT3-WT) Viability Cell Viability Assays (MTS) CellLines->Viability Signaling Western Blot (p-STAT5, p-S6) CellLines->Signaling PrimarySamples Primary AML Patient Samples PrimarySamples->Viability Xenograft AML Xenograft Mouse Models Viability->Xenograft Promising candidates progress to in vivo TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Logical_Relationship cluster_problem The Problem cluster_solution The Solution FLT3i Selective FLT3 Inhibitor Treatment Resistance Acquired Resistance (PIM Upregulation) FLT3i->Resistance Relapse Patient Relapse Resistance->Relapse Dual_Inhibitor This compound (Dual PIM/FLT3 Inhibitor) Pathway_Blockade Simultaneous Inhibition of FLT3 and PIM Pathways Dual_Inhibitor->Pathway_Blockade Overcome_Resistance Overcoming Resistance & Improved Efficacy Pathway_Blockade->Overcome_Resistance

References

A Comparative Guide to Biomarkers of Response and Resistance for SEL24-B489 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of SEL24-B489, a dual PIM/FLT3 kinase inhibitor, with selective PIM and FLT3 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biomarker strategies for these targeted agents in acute myeloid leukemia (AML) and other hematological malignancies.

Introduction to this compound and its Therapeutic Rationale

This compound (also known as MEN1703 or Dapolsertib) is a first-in-class, orally available dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3).[1] The rationale for dual inhibition stems from the interplay between these two kinase families in AML. FLT3, particularly with internal tandem duplication (FLT3-ITD) mutations, is a key driver of leukemogenesis.[2][3] PIM kinases are crucial downstream effectors of FLT3 signaling and have been implicated in resistance to selective FLT3 inhibitors.[2][3] By targeting both kinases, this compound aims to achieve a more potent and durable anti-leukemic effect and to overcome known resistance mechanisms.[2]

Biomarkers of Response to this compound

Several potential biomarkers have been identified that may predict a patient's response to this compound. These can be categorized as pharmacodynamic and genomic biomarkers.

Pharmacodynamic Biomarkers:

The most robust pharmacodynamic biomarker for this compound is the inhibition of S6 ribosomal protein phosphorylation (pS6) .[4][5] This downstream effector is regulated by both PIM and FLT3 signaling pathways, making it a reliable indicator of target engagement.[4][5] Clinical studies have utilized flow cytometry to quantitatively assess pS6 levels in AML blast cells, with a maximum reduction observed approximately 4 hours after drug administration.[5]

Genomic Biomarkers:

  • FLT3 Mutations: Patients with FLT3-ITD mutations are expected to be sensitive to this compound due to its potent FLT3 inhibitory activity.[2][3] Importantly, this compound also demonstrates activity against cells with FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, D835V), which are a common mechanism of resistance to selective FLT3 inhibitors like quizartinib.[1][2]

  • IDH Mutations: Preliminary data from the DIAMOND-01 clinical trial (NCT03008187) suggest that patients with IDH1 or IDH2 mutations may derive particular benefit from this compound, with several complete remissions observed in this subgroup.[6]

  • PIM Kinase Expression and STAT5 Activation: High expression of PIM kinases and activation of their upstream regulator, STAT5, are associated with sensitivity to PIM kinase inhibition and may also serve as predictive biomarkers for this compound.[7][8]

Biomarkers of Resistance to this compound

A key advantage of this compound's dual mechanism is its potential to overcome resistance. By inhibiting PIM kinases, this compound targets a key pathway that mediates resistance to selective FLT3 inhibitors.[2] While specific resistance mechanisms to this compound are still under investigation, potential avenues could involve alterations in pathways downstream of both PIM and FLT3 or the activation of bypass signaling loops. In other contexts, loss of NF1 has been identified as a resistance mechanism to PIM kinase inhibitors, which could be a potential, though not yet confirmed, resistance mechanism for the PIM inhibition component of this compound.

Comparison with Alternative Therapies

The primary alternatives to a dual inhibitor like this compound are selective inhibitors of either PIM or FLT3 kinases.

Inhibitor ClassExample Drug(s)Biomarkers of ResponseBiomarkers of Resistance
Dual PIM/FLT3 Inhibitor This compound FLT3-ITD, FLT3-TKD mutations, IDH1/2 mutations, High PIM expression, pS6 inhibitionUnder investigation
Selective PIM Inhibitor AZD1208High PIM-1 expression, STAT5 activation, Inhibition of pBAD, p4EBP1, p-p70S6KLoss of NF1 (in neuroblastoma)
Selective FLT3 Inhibitor Quizartinib (AC220)FLT3-ITD mutation, FLT3-like gene expression signatureFLT3-TKD mutations (e.g., D835Y, D835V)

Quantitative Performance Data

The following table summarizes the in vitro activity of this compound and its selective counterparts in various AML cell lines.

Cell LineFLT3 StatusThis compound IC50 (µM)AZD1208 IC50 (µM)Quizartinib (AC220) IC50 (µM)
MV-4-11FLT3-ITD0.15[9]2.24[9]0.003[9]
MOLM-13FLT3-ITD~0.05 (estimated)>1<0.01
MOLM-16FLT3-WT0.1[9]0.07[9]>10[9]
KG-1FLT3-WT~0.2 (estimated)~0.1>10

Note: IC50 values can vary between studies and experimental conditions.

In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with this compound treatment. In an MV-4-11 xenograft model, this compound at 75 mg/kg administered twice daily resulted in over 80% tumor volume reduction.[9] In a MOLM-16 xenograft model, a dose of 25 mg/kg twice daily led to a reduction of over 80%.[9]

Experimental Protocols

Cell Viability (MTS) Assay: AML cell lines are seeded in 96-well plates and treated with serial dilutions of the inhibitors for 72 hours. Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega). Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Biomarker Analysis: Cells are treated with inhibitors for a specified time (e.g., 4 hours). Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., S6, STAT5, 4E-BP1, BAD). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

Flow Cytometry for pS6 Analysis: Patient-derived bone marrow or peripheral blood mononuclear cells are treated ex vivo or collected from patients at various time points after this compound administration. Cells are fixed and permeabilized, then stained with fluorescently labeled antibodies against cell surface markers (to identify AML blasts) and intracellular pS6. The mean fluorescence intensity of pS6 is quantified within the blast population using a flow cytometer.

In Vivo Xenograft Studies: Immunodeficient mice (e.g., SCID/beige) are subcutaneously injected with human AML cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly, and at the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis.

Signaling Pathways and Experimental Workflows

SEL24_B489_Signaling_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PIM PIM Kinases STAT5->PIM Upregulates S6 p-S6 PIM->S6 cMYC c-MYC PIM->cMYC MCL1 MCL-1 PIM->MCL1 BAD p-BAD PIM->BAD FourEBP1 p-4E-BP1 PIM->FourEBP1 SEL24_B489 This compound SEL24_B489->FLT3 SEL24_B489->PIM Proliferation Cell Proliferation & Survival Apoptosis Apoptosis S6->Proliferation cMYC->Proliferation MCL1->Proliferation BAD->Apoptosis FourEBP1->Proliferation

Caption: this compound dual-inhibits FLT3 and PIM kinases.

Biomarker_Discovery_Workflow Patient_Samples Patient Samples (Bone Marrow/Peripheral Blood) AML_Blasts Isolate AML Blasts Patient_Samples->AML_Blasts Treatment Ex vivo Treatment (this compound) AML_Blasts->Treatment Lysis Cell Lysis Treatment->Lysis Flow_Cytometry Flow Cytometry (pS6) Treatment->Flow_Cytometry Western_Blot Western Blot (pS6, pSTAT5, etc.) Lysis->Western_Blot Data_Analysis Data Analysis & Biomarker Identification Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for pharmacodynamic biomarker discovery.

Conclusion

This compound represents a promising therapeutic strategy in AML by simultaneously targeting the FLT3 and PIM kinase pathways. Its ability to overcome resistance mechanisms associated with selective FLT3 inhibitors makes it a valuable candidate for further clinical development. The identification of robust pharmacodynamic biomarkers, such as pS6 inhibition, and the potential for patient stratification based on genomic markers like FLT3 and IDH mutations, will be crucial for optimizing its clinical application and improving outcomes for patients with hematological malignancies. This guide provides a framework for understanding the comparative landscape of these inhibitors and the critical role of biomarkers in advancing personalized medicine in this field.

References

Independent Validation of SEL24-B489's Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of SEL24-B489 with alternative targeted therapies. The data presented is based on preclinical studies and aims to offer a comprehensive overview of this compound's efficacy, mechanism of action, and experimental validation.

Comparative Efficacy of this compound

This compound is a first-in-class, orally available dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting mechanism is designed to overcome resistance mechanisms observed with selective FLT3 inhibitors and to provide broader anti-leukemic activity across different subtypes of acute myeloid leukemia (AML).[2][3]

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated against a panel of AML cell lines and compared with selective inhibitors of PIM kinase (AZD1208) and FLT3 (AC220, also known as quizartinib). This compound demonstrates potent activity against both FLT3-ITD mutated and FLT3-wild-type (WT) AML cell lines.

Table 1: Comparative In Vitro Anti-Leukemic Activity (IC50, μM)

Cell LineFLT3 StatusThis compound (IC50, μM)AZD1208 (PIM Inhibitor) (IC50, μM)AC220 (FLT3 Inhibitor) (IC50, μM)
MV4-11FLT3-ITD0.15[4]2.24[4]0.003[4]
MOLM-13FLT3-ITDNot explicitly statedNot explicitly stated0.00089[5]
MOLM-16FLT3-WT0.1[4]0.07[4]>10[4]
KG-1FLT3-WTNot explicitly statedSensitive (GI50 <1 μM)[6]Not explicitly stated

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of AML. The compound has shown significant tumor growth inhibition (TGI) in mice bearing tumors from both FLT3-ITD and FLT3-WT AML cell lines.

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Cell Line XenograftFLT3 StatusTreatment Dose and ScheduleTumor Growth Inhibition (TGI)
MV4-11FLT3-ITD50 mg/kg, daily67%[3][7]
MV4-11FLT3-ITD75 mg/kg, daily74%[3][7]
MV4-11FLT3-ITD100 mg/kg, daily82%[3][7]
MV4-11FLT3-ITD25 mg/kg, twice daily>50%[4]
MV4-11FLT3-ITD75 mg/kg, twice daily>80%[4]
MOLM-16FLT3-WT50 mg/kg, daily~100%[7]
MOLM-16FLT3-WT25 mg/kg, twice daily~100%[7]
MOLM-16FLT3-WT75 mg/kg, twice daily>100% (tumor regression)[4]

Note: TGI is a measure of the effectiveness of a treatment to slow the growth of a tumor. The values are compared to a vehicle-treated control group.

Mechanism of Action: Dual Inhibition of PIM and FLT3 Signaling

This compound exerts its anti-leukemic effects by simultaneously blocking the PIM and FLT3 signaling pathways, which are critical for the proliferation, survival, and resistance of AML cells.

SEL24_B489_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K PIM PIM Kinases STAT5->PIM RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR PIM->mTOR cMYC c-MYC PIM->cMYC MCL1 MCL-1 PIM->MCL1 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->mTOR S6 S6 mTOR->S6 S6->Proliferation cMYC->Proliferation Apoptosis Apoptosis Inhibition MCL1->Apoptosis SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits

Caption: Dual inhibitory action of this compound on FLT3 and PIM signaling pathways.

Experimental Workflow for Validation

The anti-leukemic activity of this compound was validated through a series of in vitro and in vivo experiments. The general workflow for such a preclinical validation is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines AML Cell Lines (FLT3-ITD+ & FLT3-WT) mts_assay Cell Viability Assay (MTS) cell_lines->mts_assay western_blot Mechanism of Action (Western Blot) cell_lines->western_blot primary_samples Primary AML Patient Samples primary_samples->mts_assay ic50 Determine IC50 Values mts_assay->ic50 pathway_analysis Analyze Signaling Pathways (p-STAT5, p-ERK, etc.) western_blot->pathway_analysis xenograft Establish AML Xenograft Mouse Models treatment Administer this compound (Oral Gavage) xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: General experimental workflow for preclinical validation of anti-leukemic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTS) Assay

The anti-proliferative effects of this compound and comparator compounds were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Plating: AML cell lines (e.g., MV4-11, MOLM-16) are seeded in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete culture medium.[8]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound, AZD1208, AC220) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[10][11][12]

  • Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.[10][11][12]

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.[8][11]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing AML cell line-derived xenografts.

  • Animal Models: Immunodeficient mice (e.g., SCID/beige or NOD/SCID) are used for tumor implantation.[7][13]

  • Cell Implantation: A suspension of AML cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally by gavage at specified doses and schedules.[7] The control group receives a vehicle solution.

  • Efficacy Endpoint: Treatment continues for a defined period (e.g., 21-28 days), or until tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Western Blot Analysis for Signaling Pathways

Western blotting is used to assess the effect of this compound on key proteins in the PIM and FLT3 signaling pathways.

  • Cell Lysis: AML cells are treated with this compound or control for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-S6, total S6).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of pathway inhibition.

References

Comparative Analysis of SEL24-B489 Across Hematological Malignancies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant therapeutic potential across a spectrum of hematological malignancies. This guide provides a comparative analysis of its performance in Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Hodgkin's Lymphoma (HL), supported by preclinical experimental data.

Developed by Selvita, this compound distinguishes itself by simultaneously targeting two critical signaling nodes implicated in the proliferation and survival of cancer cells.[1][2] PIM kinases (PIM1, PIM2, and PIM3) are downstream effectors of numerous oncogenic signaling pathways, including JAK/STAT, and are frequently overexpressed in hematological cancers. FLT3, a receptor tyrosine kinase, is one of the most commonly mutated genes in AML, with internal tandem duplication (FLT3-ITD) mutations being associated with a poor prognosis.[3][4] The dual inhibition strategy aims to achieve broader and more durable anti-tumor activity and to overcome resistance mechanisms that can emerge with single-target agents.[1][5]

Performance in Acute Myeloid Leukemia (AML)

This compound has shown broad and potent activity against AML cell lines, irrespective of their FLT3 mutation status, suggesting that its anti-leukemic effect is not solely dependent on FLT3-ITD inhibition.[3] This is a key advantage over selective FLT3 inhibitors like AC220 (Quizartinib), which are primarily effective in FLT3-ITD positive AML.[3]

In head-to-head comparisons, this compound demonstrated superior or comparable in vitro cytotoxicity to selective PIM inhibitors (AZD1208) and selective FLT3 inhibitors (AC220) across a panel of AML cell lines.[3] Notably, in FLT3-wild type (WT) cell lines such as MOLM-16 and KG-1, where selective FLT3 inhibitors have limited efficacy, this compound maintained potent activity.[3]

Furthermore, this compound has demonstrated efficacy in AML models with acquired resistance to FLT3 inhibitors, a significant clinical challenge. The compound was effective against cells bearing FLT3 tyrosine kinase domain (TKD) mutations, which can confer resistance to selective FLT3 inhibitors.[5]

Table 1: Comparative In Vitro Activity (IC50, µM) of this compound and Competitor Compounds in AML Cell Lines

Cell LineFLT3 StatusThis compoundAZD1208 (PIMi)AC220 (FLT3i)
MV4-11ITD0.152.240.003
MOLM-13ITDData not availableData not availableData not available
MOLM-16WT0.1>100.07
KG-1WTData not availableData not availableData not available

Data compiled from publicly available research abstracts.

In vivo studies using xenograft models of AML have corroborated the in vitro findings. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mice bearing MV-4-11 (FLT3-ITD) tumors.[6] Moreover, this compound has shown strong synergistic effects when combined with the standard-of-care chemotherapy agent, cytarabine (AraC), in both in vitro and in vivo AML models.[1][3]

Performance in B-Cell Malignancies

While the most extensive data for this compound is in AML, preclinical studies have also highlighted its potential in various B-cell malignancies, where PIM kinases are known to play a crucial role in cell survival and proliferation.

Diffuse Large B-cell Lymphoma (DLBCL)

This compound has been shown to be toxic to DLBCL cell lines in low-micromolar or sub-micromolar concentrations.[6] The mechanism of action in DLBCL involves the inhibition of protein translation and the attenuation of MYC and NF-κB activity. In a murine xenograft model using U2932 DLBCL cells, this compound demonstrated marked inhibition of tumor growth.

Chronic Lymphocytic Leukemia (CLL)

In primary CLL cells, PIM kinases are overexpressed and their inhibition has been identified as a rational therapeutic strategy. This compound has been shown to decrease the surface expression of the chemokine receptor CXCR4 and to impair CXCR4-mediated signaling through the mTOR pathway in primary CLL cells. This is significant as CXCR4 is crucial for the interaction of CLL cells with their protective microenvironment. By disrupting this interaction, this compound can overcome microenvironment-mediated drug resistance and induce apoptosis in CLL cells.

Hodgkin's Lymphoma (HL)

In classical Hodgkin's lymphoma, malignant Reed-Sternberg cells express high levels of PIM kinases. Inhibition of PIM kinases with this compound has been shown to decrease the activity of NF-κB and STAT signaling pathways, which are critical for the survival of these cells. Furthermore, this compound treatment led to a downregulation of the immune checkpoint ligand PD-L1, suggesting a potential role in modulating the tumor microenvironment and overcoming immune evasion.[1] In a xenograft model using HDLM-2 Hodgkin's lymphoma cells, this compound treatment resulted in a 95.8% inhibition of tumor growth.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PIM and FLT3. This dual action leads to the downstream modulation of several critical signaling pathways involved in cell cycle progression, apoptosis, and protein synthesis.

Key downstream effects of this compound include:

  • Inhibition of STAT5 phosphorylation: A key downstream target of FLT3.[6]

  • Profound inhibition of S6 ribosomal protein phosphorylation: A downstream effector of the mTOR pathway and a substrate of PIM kinases, indicating a blockade of protein translation.[6]

  • Reduced expression of the anti-apoptotic protein MCL1. [6]

  • Induction of PARP cleavage, a marker of apoptosis. [6]

  • Attenuation of NF-κB and MYC activity in DLBCL.

SEL24_B489_Signaling_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PIM PIM Kinases mTORC1 mTORC1 PIM->mTORC1 _4EBP1 4EBP1 PIM->_4EBP1 MYC c-MYC ↓ PIM->MYC NFkB NF-κB ↓ PIM->NFkB SEL24_B489 This compound SEL24_B489->FLT3 SEL24_B489->PIM Proliferation Proliferation ↓ STAT5->Proliferation PI3K_AKT->mTORC1 RAS_MAPK->Proliferation S6 p-S6 ↓ mTORC1->S6 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis ↓ S6->Protein_Synthesis _4EBP1->Protein_Synthesis MCL1 MCL-1 ↓ Protein_Synthesis->MCL1 synthesis of Apoptosis Apoptosis ↑ MCL1->Apoptosis MYC->Proliferation NFkB->Proliferation

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been adapted for specific experiments.

Cell Viability (MTS) Assay

The anti-proliferative activity of this compound is typically assessed using a colorimetric MTS assay.

  • Cell Seeding: Hematological malignancy cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, competitor compounds, or vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: 20 µL of MTS reagent is added to each well.

  • Incubation with Reagent: Plates are incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis by this compound is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

  • Cell Treatment: Cells are treated with this compound or vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Western Blotting

Western blotting is used to analyze the levels and phosphorylation status of proteins in the signaling pathways affected by this compound.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-STAT5, p-S6, MCL1, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The in vivo efficacy of this compound is evaluated in immunocompromised mice bearing tumors derived from human hematological malignancy cell lines.

  • Cell Implantation: 5-10 million cells (e.g., MV-4-11, U2932) are subcutaneously injected into the flank of SCID/beige or NOD/SCID mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 25-100 mg/kg).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Lines Hematological Malignancy Cell Lines Treatment Treat with this compound (Dose-response) Cell_Lines->Treatment MTS MTS Assay (72h) Treatment->MTS Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Analysis) Treatment->Western_Blot IC50 Determine IC50 MTS->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Signaling_Changes Assess Signaling Changes Western_Blot->Signaling_Changes Mice Immunocompromised Mice Xenograft Subcutaneous Xenograft (e.g., MV-4-11, U2932) Mice->Xenograft Tumor_Growth Tumor Growth to ~150mm³ Xenograft->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Oral_Treatment Oral Administration of This compound or Vehicle Randomization->Oral_Treatment Tumor_Measurement Measure Tumor Volume Oral_Treatment->Tumor_Measurement daily TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound presents a promising therapeutic strategy for a range of hematological malignancies. Its dual inhibition of PIM and FLT3 kinases provides a strong rationale for its broad efficacy, particularly in the heterogeneous landscape of AML, where it shows activity irrespective of FLT3 mutation status and in models of acquired resistance. The preclinical data in DLBCL, CLL, and HL further underscore its potential beyond myeloid leukemias. The ongoing clinical development of this compound will be crucial in determining its ultimate role in the treatment of these challenging diseases.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SEL24-B489

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of SEL24-B489, a potent dual PIM and FLT3-ITD inhibitor, is critical to ensure personnel safety and environmental protection.[1][2] Adherence to established protocols for hazardous waste management is mandatory. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.[3] The following table summarizes key hazard and safety information.

Identifier Information Source
CAS Number Not explicitly provided in the search results.-
Molecular Formula C15H19Br2ClN4O2[3]
Molecular Weight 482.601[3]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[3]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be conducted within a laboratory setting, adhering to standard safety practices for handling hazardous chemical waste.

Personnel Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing.[3]

  • Respiratory Protection: Suitable respirator.[3]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Containerization:

    • Use a leak-proof, sealable container for all this compound waste.

    • Ensure the container is made of a material compatible with the chemical.

    • Keep the container tightly sealed when not in use.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste.[3]

    • Keep the storage area away from direct sunlight and sources of ignition.[3]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. The Safety Data Sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[3][4]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Spill Management:

    • In the event of a spill, collect the spillage.[3]

    • Avoid release to the environment.[3]

    • Absorb the spill with an inert material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SEL24_B489_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: This compound & Contaminated Materials ppe->segregate containerize Place in a Labeled, Sealed, Leak-Proof Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling SEL24-B489

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like SEL24-B489. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the dual PIM/FLT3-ITD inhibitor, this compound. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.

Essential Safety & Handling Information

This compound is a potent research compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the handling of potent compounds and familiar with the procedures outlined in this guide and the corresponding Material Safety Data Sheet (MSDS).

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Impervious laboratory coat or gownProvides a barrier against spills and contamination.
Respiratory Suitable respiratorRequired when handling the powder form to prevent inhalation.
Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating experimental planning and safety assessments.

PropertyValueReference
Molecular Formula C₁₅H₁₈Br₂N₄O₂[2]
Molecular Weight 446.14 g/mol [2]
PIM1 Kinase (Kd) 2 nM[2][3]
PIM2 Kinase (Kd) 2 nM[2][3]
PIM3 Kinase (Kd) 3 nM[2][3]
FLT3-ITD (Kd) 16 nM[4]
FLT3-WT (Kd) 160 nM[4]
In Vitro Concentration Range 0-10 µM for cell viability assays[3]
In Vivo Dosage Range (mice) 25-100 mg/kg (orally)[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[3]

Experimental Protocols

This section provides a detailed methodology for a common in vitro experiment using this compound: a cell viability assay.

Cell Viability (MTT) Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MOLM-13, MV-4-11)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizing Workflows and Pathways

To enhance understanding and adherence to safety protocols, the following diagrams illustrate the handling workflow for this compound and its known signaling pathway.

G This compound Handling Workflow cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receipt Receive Shipment log Log in Inventory receipt->log store Store at -20°C (Powder) log->store weigh Weigh Powder in Fume Hood store->weigh Transport in secondary container dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solutions dissolve->aliquot store_solution Store at -80°C aliquot->store_solution dilute Prepare Working Dilutions store_solution->dilute treat Treat Cells/Animals dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze collect_liquid Collect Liquid Waste analyze->collect_liquid collect_solid Collect Solid Waste analyze->collect_solid label_waste Label Hazardous Waste collect_liquid->label_waste collect_solid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for safe handling of this compound from receipt to disposal.

G This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PIM PIM Kinases mTOR mTOR Signaling PIM->mTOR cMYC c-MYC PIM->cMYC MCL1 MCL-1 PIM->MCL1 Proliferation Cell Proliferation STAT5->Proliferation mTOR->Proliferation cMYC->Proliferation Survival Cell Survival MCL1->Survival SEL24_B489 This compound SEL24_B489->FLT3 Inhibits SEL24_B489->PIM Inhibits

Caption: this compound inhibits FLT3 and PIM kinase signaling pathways.

Operational and Disposal Plans

A clear and robust plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.

Operational Plan
  • Procurement and Receipt: Order the minimum quantity of this compound required for the planned experiments. Upon receipt, inspect the packaging for any damage.

  • Inventory Management: Maintain a detailed inventory record, including the date of receipt, quantity, storage location, and user.

  • Storage: Store the powdered form of this compound at -20°C in a designated, clearly labeled area. Stock solutions in DMSO should be stored at -80°C.

  • Preparation of Solutions: All handling of the powdered compound must be performed in a chemical fume hood. When preparing stock solutions, use the smallest feasible quantity.

  • Experimental Use: When treating cells or animals, ensure that all procedures are performed in a designated area to prevent cross-contamination.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Solid Waste: This includes contaminated gloves, pipette tips, vials, and other disposable labware. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: This includes unused solutions and contaminated media. Collect in a chemically resistant, leak-proof container with a secure lid.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).

  • Collection and Disposal: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup. Never dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SEL24-B489
Reactant of Route 2
Reactant of Route 2
SEL24-B489

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.